Product packaging for 5-Pentylcyclohexane-1,3-dione(Cat. No.:CAS No. 18456-88-7)

5-Pentylcyclohexane-1,3-dione

Cat. No.: B100022
CAS No.: 18456-88-7
M. Wt: 182.26 g/mol
InChI Key: DBEXKDYDVZVANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Pentylcyclohexane-1,3-dione, also known as this compound, is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B100022 5-Pentylcyclohexane-1,3-dione CAS No. 18456-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pentylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEXKDYDVZVANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC(=O)CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575804
Record name 5-Pentylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18456-88-7
Record name 5-Pentyl-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18456-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pentylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Pentylcyclohexane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Pentylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 5-pentylcyclohexane-1,3-dione, a valuable building block in organic synthesis. The document details three core synthetic strategies: Michael addition followed by intramolecular cyclization, catalytic hydrogenation of 5-pentylresorcinol (olivetol), and selective C-alkylation of cyclohexane-1,3-dione. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application in a laboratory setting.

Synthesis via Michael Addition and Intramolecular Cyclization

This classical approach builds the cyclohexane-1,3-dione core through a tandem reaction sequence involving a Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by an intramolecular cyclization (Dieckmann or Claisen condensation). A well-established precedent for this type of transformation is the synthesis of 5,5-dimethylcyclohexane-1,3-dione (dimedone).[1][2][3] By adapting this procedure, this compound can be synthesized from diethyl malonate and 3-nonen-2-one.

Reaction Scheme

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product DiethylMalonate Diethyl Malonate MichaelAdduct Michael Adduct DiethylMalonate->MichaelAdduct NaOEt, EtOH (Michael Addition) Nonenone 3-Nonen-2-one Nonenone->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Base (Intramolecular Condensation) FinalProduct This compound CyclizedIntermediate->FinalProduct H3O+, Δ (Hydrolysis & Decarboxylation)

Caption: Synthetic pathway via Michael addition and intramolecular cyclization.

Experimental Protocol

This protocol is adapted from the well-established synthesis of 5,5-dimethylcyclohexane-1,3-dione.[2]

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be controlled by the rate of sodium addition to maintain a gentle reflux.

  • Michael Addition: To the freshly prepared sodium ethoxide solution, add diethyl malonate. Subsequently, add 3-nonen-2-one dropwise to the stirred solution. After the addition is complete, reflux the reaction mixture for several hours to ensure the completion of the Michael addition.

  • Intramolecular Cyclization, Hydrolysis, and Decarboxylation: To the reaction mixture, add a solution of potassium hydroxide in water and continue to reflux for an extended period. This promotes the intramolecular cyclization, followed by hydrolysis of the ester groups and decarboxylation.

  • Work-up and Isolation: After cooling, acidify the reaction mixture with dilute hydrochloric acid. This will cause the product to precipitate. The crude product can then be collected by filtration, washed with cold water, and dried.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as aqueous ethanol or acetone.

Quantitative Data
ParameterValueReference
Reactants
Diethyl Malonate1.06 molar equivalents[2]
3-Nonen-2-one1.00 molar equivalentsAdapted
Sodium1.00 gram atom equivalent[2]
Potassium Hydroxide2.20 molar equivalents[2]
Reaction Conditions
SolventAbsolute Ethanol[2]
Michael Addition TemperatureReflux[2]
Cyclization/Hydrolysis Temp.Reflux[2]
Yield
Expected Yield65-85% (based on dimedone synthesis)[2]

Synthesis via Catalytic Hydrogenation of 5-Pentylresorcinol (Olivetol)

The catalytic hydrogenation of the aromatic ring of 5-pentylresorcinol (olivetol) offers a direct route to this compound. Raney Nickel is a commonly employed catalyst for the hydrogenation of phenolic compounds.[4]

Reaction Scheme

cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Olivetol 5-Pentylresorcinol (Olivetol) FinalProduct This compound Olivetol->FinalProduct Hydrogen H₂ Hydrogen->FinalProduct Pressure, Temperature RaneyNi Raney Nickel RaneyNi->FinalProduct

Caption: Catalytic hydrogenation of olivetol to the target product.

Experimental Protocol
  • Catalyst Preparation: Prepare or procure activated Raney Nickel catalyst. The catalyst should be stored under water or a suitable solvent to prevent oxidation.

  • Hydrogenation: In a high-pressure autoclave, charge a solution of 5-pentylresorcinol in a suitable solvent (e.g., ethanol, isopropanol). Add the Raney Nickel catalyst to the solution.

  • Reaction Conditions: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure and heat to the specified temperature with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by observing the hydrogen uptake. Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Isolation and Purification: Filter the reaction mixture to remove the Raney Nickel catalyst. The solvent can be removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Quantitative Data
ParameterValueReference
Reactants
5-Pentylresorcinol1.00 molar equivalent
Catalyst
Raney Nickel5-10 wt% of substrateGeneral practice
Reaction Conditions
SolventEthanol or Isopropanol
Hydrogen Pressure50-100 atmTypical for arene hydrogenation
Temperature100-150 °CTypical for arene hydrogenation
Yield
Expected YieldModerate to high

Synthesis via Selective C-Alkylation of Cyclohexane-1,3-dione

Direct C-alkylation of cyclohexane-1,3-dione with a pentyl halide is often complicated by competing O-alkylation. The Stork enamine synthesis provides a reliable method for the selective α-alkylation of ketones and can be applied here.[5] The process involves the formation of an enamine from cyclohexane-1,3-dione, followed by alkylation with a pentyl halide and subsequent hydrolysis of the iminium salt intermediate.

Reaction Scheme

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product CHD Cyclohexane-1,3-dione Enamine Enamine CHD->Enamine Pyrrolidine Pyrrolidine Pyrrolidine->Enamine p-TsOH, Toluene, Δ PentylHalide 1-Bromopentane AlkylatedIminium Alkylated Iminium Salt PentylHalide->AlkylatedIminium Alkylation Enamine->AlkylatedIminium FinalProduct This compound AlkylatedIminium->FinalProduct H₃O⁺ (Hydrolysis)

Caption: Stork enamine synthesis pathway for this compound.

Experimental Protocol
  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve cyclohexane-1,3-dione in a suitable solvent such as toluene. Add a secondary amine (e.g., pyrrolidine or morpholine) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture, azeotropically removing the water formed during the reaction.

  • Alkylation: After the formation of the enamine is complete (as indicated by the cessation of water collection), cool the reaction mixture. Add 1-bromopentane (or another suitable pentyl halide) and stir the reaction at room temperature or with gentle heating until the alkylation is complete.

  • Hydrolysis: To the reaction mixture, add an aqueous acid solution (e.g., dilute hydrochloric acid) and stir vigorously to hydrolyze the intermediate iminium salt.

  • Work-up and Isolation: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data
ParameterValueReference
Reactants
Cyclohexane-1,3-dione1.00 molar equivalent
Pyrrolidine1.10 molar equivalentsGeneral practice
1-Bromopentane1.05 molar equivalentsGeneral practice
Reaction Conditions
Solvent (Enamine Formation)Toluene[5]
Catalyst (Enamine Formation)p-Toluenesulfonic acid[5]
Alkylation TemperatureRoom temperature to 50 °C
Yield
Expected YieldModerate[5]

Conclusion

This guide has detailed three robust synthetic routes to this compound, each with its own advantages and considerations. The Michael addition/intramolecular cyclization route is a high-yielding and well-established method. The catalytic hydrogenation of olivetol provides a more direct route from a readily available starting material, though it requires specialized high-pressure equipment. The Stork enamine synthesis offers a solution for the selective C-alkylation of the pre-formed cyclohexane-1,3-dione ring. The choice of the optimal synthetic route will depend on the specific requirements of the research, including available starting materials, equipment, and desired scale of production.

References

An In-depth Technical Guide to the Chemical Properties of 5-Pentylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Pentylcyclohexane-1,3-dione. The information is intended to support research and development activities in chemistry and drug discovery.

Chemical and Physical Properties

This compound, with the chemical formula C11H18O2, is a cyclic diketone.[1][2] Its fundamental properties are summarized in the table below, compiled from various chemical data sources.[1][3][4]

PropertyValueSource(s)
Molecular Formula C11H18O2[1][2]
Molecular Weight 182.26 g/mol [1][4]
IUPAC Name This compound[1]
CAS Number 18456-88-7[2]
Density 0.977 g/cm³[3]
Boiling Point 298.919 °C at 760 mmHg[3]
Flash Point 111.607 °C[3]
Vapor Pressure 0.001 mmHg at 25°C[3]
Refractive Index 1.461[3]
XLogP3 2.6[1][3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 4[3]
Exact Mass 182.130679813 Da[1][3]
Topological Polar Surface Area 34.1 Ų[1][4]
Complexity 180[1][4]

Synthesis and Reactivity

The synthesis of this compound can be achieved through a Michael addition followed by an intramolecular Claisen condensation. A common method involves the reaction of an α,β-unsaturated ketone with a malonic ester derivative.[5]

This synthesis is a multi-stage process:

  • Stage 1: Michael Addition

    • Reagents: 3-Nonen-2-one, diethyl malonate, sodium ethanolate, ethanol.

    • Procedure: 3-Nonen-2-one and diethyl malonate are reacted in the presence of sodium ethanolate in an ethanol solvent. The reaction mixture is refluxed for 24 hours under an inert atmosphere.

  • Stage 2: Saponification and Decarboxylation

    • Reagents: Potassium hydroxide, ethanol, water.

    • Procedure: The product from Stage 1 is treated with potassium hydroxide in a mixture of ethanol and water. The mixture is refluxed for 48 hours to facilitate saponification of the ester groups.

  • Stage 3: Acidification and Cyclization

    • Reagents: Hydrogen chloride, ethanol, water.

    • Procedure: The reaction mixture is cooled to 0 °C and acidified with hydrogen chloride in ethanol and water to yield this compound.

G Synthesis of this compound A 3-Nonen-2-one + Diethyl malonate B Michael Addition (Sodium ethanolate, Ethanol, 24h Reflux) A->B C Intermediate Product B->C D Saponification & Decarboxylation (Potassium hydroxide, Ethanol/Water, 48h Reflux) C->D E Cyclized Intermediate D->E F Acidification & Cyclization (HCl, Ethanol/Water, 0°C) E->F G This compound F->G

Synthesis workflow for this compound.

A significant chemical feature of cyclohexane-1,3-diones is their existence in a tautomeric equilibrium between the diketo and enol forms.[6] The enol form is often predominant in solution. This reactivity is crucial for its role as a versatile precursor in organic synthesis.[7]

Tautomerism Keto-Enol Tautomerism keto Dike to Form enol Enol Form keto->enol Equilibrium

Keto-enol tautomerism of this compound.

The presence of the active methylene group and two carbonyl groups makes cyclohexane-1,3-dione derivatives valuable intermediates for synthesizing a wide range of heterocyclic compounds and natural products.[7][8]

Biological Activity and Applications

While specific biological data for this compound is not extensively detailed in the provided search results, the broader class of cyclohexane-1,3-dione derivatives is known for a variety of biological activities. These derivatives are recognized as important scaffolds in medicinal chemistry and agrochemistry.[7][8]

  • Herbicidal Activity: 5-substituted cyclohexane-1,3-dione derivatives are known to act as herbicides, selectively controlling grass weeds in broad-leaved crops.[8]

  • Anticancer and Anti-inflammatory Activity: Cyclohexane-1,3-diones are precursors for compounds with potential cytotoxic, anti-inflammatory, and anticancer properties.[8][9][10] They have been investigated for their efficacy against various cancer cell lines, including non-small-cell lung cancer.[11]

  • Antimicrobial Activity: Certain derivatives have shown activity against various bacteria.[9][12]

  • Therapeutic Agents: These compounds are also being explored as tyrosine kinase inhibitors and for other therapeutic applications.[10]

The versatility of the cyclohexane-1,3-dione core allows for the synthesis of diverse bioactive molecules, including pyran, pyrazole, thiophene, and thiazole derivatives.[7][11]

Applications Applications of Cyclohexane-1,3-dione Derivatives Core Cyclohexane-1,3-dione Core Herbicides Herbicides Core->Herbicides Anticancer Anticancer Agents Core->Anticancer Antiinflammatory Anti-inflammatory Agents Core->Antiinflammatory Antimicrobial Antimicrobial Agents Core->Antimicrobial Kinase Tyrosine Kinase Inhibitors Core->Kinase Synthesis Natural Product Synthesis Core->Synthesis

Potential applications of cyclohexane-1,3-dione derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye damage.[1][4] Appropriate personal protective equipment, including eye protection, should be worn when handling this compound.[4] Standard laboratory safety protocols should be followed.

References

An In-depth Technical Guide to 5-Pentylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 18456-88-7

This technical guide provides a comprehensive overview of 5-Pentylcyclohexane-1,3-dione, intended for researchers, scientists, and professionals in the field of drug development. The document details the compound's physicochemical properties, a detailed synthesis protocol, and an exploration of the known biological activities of the broader class of cyclohexane-1,3-dione derivatives.

Physicochemical Properties

This compound is a diketone with a pentyl substituent on the cyclohexane ring. Its key physicochemical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₈O₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 182.26 g/mol --INVALID-LINK--, --INVALID-LINK--
Density 0.977 g/cm³--INVALID-LINK--
Boiling Point 298.9 °C at 760 mmHg--INVALID-LINK--
Flash Point 111.6 °C--INVALID-LINK--
Vapor Pressure 0.001 mmHg at 25°C--INVALID-LINK--
Refractive Index 1.461--INVALID-LINK--
LogP 2.505--INVALID-LINK--
Topological Polar Surface Area 34.1 Ų--INVALID-LINK--
Hydrogen Bond Acceptor Count 2--INVALID-LINK--
Rotatable Bond Count 4--INVALID-LINK--

Synthesis of this compound

The primary synthetic route to this compound is through a Michael addition reaction followed by an intramolecular Dieckmann condensation. The common starting materials for this synthesis are 3-Nonen-2-one and Diethyl malonate.

Experimental Protocol: Synthesis via Michael Addition and Dieckmann Condensation

This protocol is a representative procedure based on established methods for the synthesis of 5-alkylcyclohexane-1,3-diones.

Materials:

  • 3-Nonen-2-one

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.

  • Addition of Reactants: To the stirred solution, add diethyl malonate dropwise at room temperature. Following this, add 3-Nonen-2-one dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up:

    • Cool the reaction mixture to room temperature and then neutralize with hydrochloric acid.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add a solution of sodium hydroxide and heat to reflux to hydrolyze the ester and effect decarboxylation.

    • Cool the mixture and acidify with concentrated hydrochloric acid.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 3-Nonen-2-one 3-Nonen-2-one Michael Addition Michael Addition 3-Nonen-2-one->Michael Addition Diethyl malonate Diethyl malonate Diethyl malonate->Michael Addition Dieckmann Condensation Dieckmann Condensation Michael Addition->Dieckmann Condensation Intramolecular Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Dieckmann Condensation->Hydrolysis & Decarboxylation Extraction Extraction Hydrolysis & Decarboxylation->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound Biological_Activities cluster_activities Potential Biological Activities of Derivatives Cyclohexane-1,3-dione Core Cyclohexane-1,3-dione Core Anticancer Anticancer Cyclohexane-1,3-dione Core->Anticancer Antimicrobial Antimicrobial Cyclohexane-1,3-dione Core->Antimicrobial Tyrosine Kinase Inhibition Tyrosine Kinase Inhibition Anticancer->Tyrosine Kinase Inhibition Mechanism

The Cyclohexane-1,3-dione Core: A Historical and Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Discovery, Synthesis, Properties, and Biological Significance of a Versatile Chemical Scaffold

The cyclohexane-1,3-dione moiety is a foundational structural motif in organic chemistry, underpinning the development of a wide array of molecules with significant applications in the agrochemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery and history of this important chemical entity, detailed experimental protocols for its synthesis, a compilation of its physicochemical properties, and an exploration of its role in modulating key biological pathways.

Discovery and History: From Intramolecular Condensations to Herbicidal Breakthroughs

The journey of cyclohexane-1,3-diones began in the late 19th century with the pioneering work of German chemist Walter Dieckmann. In 1894, Dieckmann reported a novel intramolecular cyclization of dicarboxylic acid esters, a reaction now famously known as the Dieckmann condensation.[1][2][3] This base-catalyzed reaction provided a robust method for the formation of cyclic β-keto esters, including the foundational cyclohexane-1,3-dione ring system from diethyl adipate.[4][5]

A significant advancement in the chemistry of substituted cyclohexane-1,3-diones came with the synthesis of 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone. First synthesized by D. Vorländer in 1897, this derivative is prepared from mesityl oxide and diethyl malonate through a Michael addition followed by a Dieckmann cyclization.[6][7] The synthesis of dimedone has since become a classic experiment in organic chemistry education, illustrating a sequence of fundamental reactions.[8]

The true potential of the cyclohexane-1,3-dione scaffold in applied science emerged in the 20th century with the discovery of its potent biological activities. Derivatives of this core structure were found to exhibit remarkable herbicidal properties. These compounds, often referred to as "dims," act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses, a crucial enzyme in fatty acid biosynthesis.[9][10][11] Another class of cyclohexane-1,3-dione-based herbicides, the triketones like mesotrione, targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for plastoquinone and tocopherol biosynthesis in plants.[12][13][14]

More recently, the cyclohexane-1,3-dione framework has been explored for its therapeutic potential in medicine. Various derivatives have been shown to exhibit inhibitory activity against receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2, which are implicated in cancer cell proliferation, survival, and angiogenesis.[15][16][17] This has opened up new avenues for the development of novel anti-cancer agents based on this versatile chemical scaffold.

Quantitative Data of Cyclohexane-1,3-dione and its Derivatives

The physicochemical properties of cyclohexane-1,3-diones are crucial for their reactivity and biological activity. The presence of the dicarbonyl moiety and the acidic α-protons dictates their chemical behavior. Below is a summary of key quantitative data for the parent compound and some of its common derivatives.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)pKa
Cyclohexane-1,3-dioneC₆H₈O₂112.13105.55.26[18]
5,5-Dimethylcyclohexane-1,3-dione (Dimedone)C₈H₁₂O₂140.18147-150~4.34
2-Methylcyclohexane-1,3-dioneC₇H₁₀O₂126.15208-210-

Table 1: Physical Properties of Selected Cyclohexane-1,3-diones

Spectroscopic analysis is fundamental for the characterization of these compounds. The keto-enol tautomerism exhibited by cyclohexane-1,3-diones is a key feature that can be observed using various spectroscopic techniques.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Cyclohexane-1,3-dione1.95 (quint, 2H), 2.45 (t, 4H), 5.5 (s, 1H, enol C-H), 11.0 (br s, 1H, enol O-H)18.5, 30.0, 37.0, 101.0, 190.0~2950 (C-H), ~1715 (C=O, keto), ~1600 (C=C, enol), ~1560 (C=O, enol)
5,5-Dimethylcyclohexane-1,3-dione (Dimedone)1.05 (s, 6H), 2.25 (s, 4H), 5.45 (s, 1H, enol C-H), 11.2 (br s, 1H, enol O-H)28.3, 32.2, 50.8, 103.0, 189.0~2960 (C-H), ~1735, 1705 (C=O, keto), ~1605 (C=C, enol), ~1570 (C=O, enol)

Table 2: Spectroscopic Data for Selected Cyclohexane-1,3-diones

Experimental Protocols

Synthesis of 2-Carbethoxycyclopentanone via Dieckmann Condensation of Diethyl Adipate

This procedure is a representative example of the Dieckmann condensation to form a five-membered ring, illustrating the general principle for the formation of cyclic β-keto esters. The synthesis of the six-membered ring of cyclohexane-1,3-dione from the corresponding pimelate ester follows a similar protocol.

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (10% aqueous solution)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • The ethanol is removed under reduced pressure, and anhydrous toluene is added to the flask.

  • Diethyl adipate is dissolved in anhydrous toluene and added dropwise to the sodium ethoxide suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete cyclization.

  • The reaction mixture is cooled to room temperature, and the resulting sodium salt of the β-keto ester is precipitated.

  • The precipitate is collected by filtration and washed with diethyl ether.

  • The solid is then dissolved in water and acidified with a 10% hydrochloric acid solution until the pH is acidic, leading to the precipitation of the crude 2-carbethoxycyclopentanone.

  • The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved by vacuum distillation.

Synthesis of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

This procedure is adapted from the well-established method published in Organic Syntheses.[19]

Materials:

  • Diethyl malonate

  • Mesityl oxide

  • Sodium methoxide

  • Methanol

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Acetone

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve sodium methoxide in methanol.

  • Add diethyl malonate to the flask and heat the mixture to a gentle reflux for a few minutes.[7]

  • Remove the heat and add mesityl oxide dropwise through the dropping funnel. The reaction can be vigorous.[7]

  • Once the initial reaction subsides, heat the mixture at reflux for 30 minutes.[7]

  • Cool the mixture and add a solution of sodium hydroxide in water. Reflux the mixture for an additional 90 minutes to hydrolyze the ester.[7]

  • Cool the reaction mixture to room temperature and remove the methanol using a rotary evaporator.

  • Heat the remaining aqueous mixture to reflux and slowly add concentrated hydrochloric acid until the solution is acidic (pH 2-3). This will cause the decarboxylation of the intermediate carboxylic acid.

  • Cool the mixture in an ice bath to precipitate the crude dimedone.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a minimal amount of hot acetone to obtain pure, crystalline dimedone.

Signaling Pathways and Biological Activity

The biological effects of cyclohexane-1,3-dione derivatives are primarily due to their ability to inhibit specific enzymes. The following diagrams illustrate the key signaling pathways affected by these compounds.

Herbicidal Activity: Inhibition of Acetyl-CoA Carboxylase

Cyclohexanedione herbicides ("dims") are potent inhibitors of acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids in grasses. This inhibition leads to a depletion of lipids, which are essential for cell membrane formation and energy storage, ultimately causing plant death.[9][10]

ACCase_Inhibition cluster_FattyAcid_Biosynthesis Fatty Acid Biosynthesis in Grasses Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Elongation Cell Membranes Cell Membranes Fatty Acids->Cell Membranes Essential Component ACCase->Malonyl-CoA Product Inhibition_Outcome Plant Death Cyclohexanedione\nHerbicides Cyclohexanedione Herbicides Cyclohexanedione\nHerbicides->ACCase Inhibition

Caption: Inhibition of Acetyl-CoA Carboxylase by Cyclohexanedione Herbicides.

Herbicidal Activity: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Triketone herbicides, which contain a cyclohexane-1,3-dione moiety, are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the catabolism of tyrosine, leading to the formation of homogentisate, a precursor for plastoquinone and tocopherols (Vitamin E). Inhibition of HPPD disrupts photosynthesis and causes oxidative stress, leading to bleaching of the plant tissue and eventual death.[12][13][14]

HPPD_Inhibition cluster_Tyrosine_Catabolism Tyrosine Catabolism in Plants cluster_Downstream_Products Essential Molecules Tyrosine Tyrosine p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p-Hydroxyphenylpyruvate HPPD HPPD p-Hydroxyphenylpyruvate->HPPD Substrate Homogentisate Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols Homogentisate->Tocopherols HPPD->Homogentisate Product Inhibition_Outcome Plant Bleaching and Death Triketone\nHerbicides Triketone Herbicides Triketone\nHerbicides->HPPD Inhibition Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Required for Oxidative Stress\nProtection Oxidative Stress Protection Tocopherols->Oxidative Stress\nProtection Provides

Caption: Inhibition of HPPD by Triketone Herbicides.

Anticancer Activity: Inhibition of Receptor Tyrosine Kinase Signaling

Certain cyclohexane-1,3-dione derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2. These receptors play crucial roles in cell proliferation, survival, and angiogenesis, and their aberrant activation is a hallmark of many cancers. By blocking the kinase activity of these receptors, cyclohexane-1,3-dione derivatives can disrupt downstream signaling pathways, leading to an anti-tumor effect.[15][16][17]

RTK_Inhibition cluster_Cell_Surface Cell Surface cluster_Intracellular_Signaling Intracellular Signaling Cascades cluster_Cellular_Response Cellular Response Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Growth Factor->RTK Ligand Binding RAS-RAF-MEK-ERK\nPathway RAS-RAF-MEK-ERK Pathway RTK->RAS-RAF-MEK-ERK\nPathway PI3K-AKT\nPathway PI3K-AKT Pathway RTK->PI3K-AKT\nPathway Anti-Tumor_Effect Anti-Tumor Effect Cyclohexane-1,3-dione\nDerivative Cyclohexane-1,3-dione Derivative Cyclohexane-1,3-dione\nDerivative->RTK Inhibition of Kinase Domain Proliferation Proliferation RAS-RAF-MEK-ERK\nPathway->Proliferation Survival Survival PI3K-AKT\nPathway->Survival Angiogenesis Angiogenesis PI3K-AKT\nPathway->Angiogenesis

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Cyclohexane-1,3-dione Derivatives.

References

An In-depth Technical Guide to 5-Pentylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-Pentylcyclohexane-1,3-dione, a derivative of cyclohexane-1,3-dione. Cyclohexane-1,3-dione and its derivatives are significant scaffolds in organic synthesis and medicinal chemistry, serving as precursors for various biologically active molecules, including natural products and pharmaceuticals.[1] They have been investigated for a range of biological activities, including herbicidal, anticancer, and antibacterial properties.[1][2][3] This document details the physicochemical properties, synthesis protocols, and potential biological applications of this compound, based on existing literature for this class of compounds.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is crucial for its application in experimental settings, including solubility testing, reaction setup, and analytical characterization.

PropertyValueReference
Molecular Weight 182.26 g/mol [4][5][6][7]
Molecular Formula C₁₁H₁₈O₂[4][6][8]
CAS Number 18456-88-7[4][6][8]
IUPAC Name This compound[5]
Density 0.977 g/cm³[8]
Boiling Point 298.919°C at 760 mmHg[8]
Flash Point 111.607°C[8]
Vapor Pressure 0.001 mmHg at 25°C[8]
XLogP3-AA 2.6[4][5]
Hydrogen Bond Donor Count 0[5][8]
Hydrogen Bond Acceptor Count 2[4][8]
Rotatable Bond Count 4[4][8]
Exact Mass 182.130679813 Da[5][8]
Topological Polar Surface Area 34.1 Ų[4][5]

Experimental Protocols

This section details a common method for the synthesis of this compound and provides a generalized workflow for assessing the biological activity of cyclohexane-1,3-dione derivatives.

1. Synthesis of this compound

A documented method for synthesizing this compound involves a Michael-Claisen condensation reaction.[1][8] The protocol described is based on the reaction of an α,β-unsaturated ketone with a malonic ester.

Reactants:

  • Non-3-en-2-one

  • Diethyl malonate

  • Sodium ethoxide (catalyst)

  • Ethanol (solvent)

  • Potassium hydroxide (for saponification and decarboxylation)

  • Hydrochloric acid (for acidification)

Procedure: [8]

  • Michael Addition: Dissolve sodium ethoxide in absolute ethanol under an inert atmosphere. To this solution, add diethyl malonate, followed by the dropwise addition of Non-3-en-2-one. The reaction mixture is then refluxed for approximately 24 hours. This step facilitates the initial Michael addition of the diethyl malonate to the α,β-unsaturated ketone.

  • Saponification and Decarboxylation: After the initial reaction, a solution of potassium hydroxide in water and ethanol is added to the mixture. The mixture is then refluxed for an extended period (e.g., 48 hours) to induce saponification of the ester groups, followed by ring closure and decarboxylation.

  • Acidification and Isolation: The reaction mixture is cooled to 0°C, and hydrochloric acid is added to neutralize the base and precipitate the product. The resulting solid, this compound, can then be collected by filtration, washed, and purified, typically through recrystallization.

G cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Saponification & Decarboxylation cluster_step3 Step 3: Isolation A Non-3-en-2-one D Reaction under Reflux (24h) A->D B Diethyl malonate B->D C Sodium ethoxide in Ethanol C->D E Intermediate Product D->E Intermediate G Reaction under Reflux (48h) E->G F KOH in Ethanol/Water F->G H Cyclized Product G->H Crude Product J This compound (Precipitate) H->J I HCl at 0°C I->J

Caption: Synthesis workflow for this compound.

2. General Protocol for Biological Activity Screening

Derivatives of cyclohexane-1,3-dione have shown promise as anticancer and antimicrobial agents.[2][3][9][10] The following is a generalized workflow for screening a novel compound like this compound for such activities.

Objective: To determine the cytotoxic activity against cancer cell lines and/or antimicrobial activity against bacterial strains.

Materials:

  • Target compound (this compound)

  • Relevant cancer cell lines (e.g., A549, H460, HT-29 for anticancer screening).[9]

  • Relevant bacterial strains (e.g., E. coli, S. aureus for antimicrobial screening).[3][10]

  • Appropriate cell culture or bacterial growth media.

  • Assay reagents (e.g., MTT or resazurin for cytotoxicity, broth dilution for MIC).

  • Control compounds (e.g., doxorubicin for cancer, ampicillin for bacteria).[3]

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Cell/Bacterial Plating: Seed cancer cells in 96-well plates and allow them to adhere overnight. For antimicrobial assays, prepare bacterial cultures to a specific density.

  • Treatment: Expose the cells or bacteria to the various concentrations of the test compound. Include wells for negative (vehicle) and positive controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours for cancer cells, 18-24 hours for bacteria).

  • Viability/Growth Assessment:

    • Cytotoxicity: Add a viability reagent (e.g., MTT) and measure the absorbance to quantify cell survival.

    • Antimicrobial: Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest compound concentration that prevents visible bacterial growth.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity assays from the dose-response curve.

G A Prepare Stock Solution (Compound in DMSO) B Create Serial Dilutions A->B D Treat with Compound Dilutions (Include Controls) B->D C Seed Cancer Cells or Inoculate Bacteria C->D E Incubate (24-72 hours) D->E F Assess Viability / Growth (e.g., MTT Assay or MIC) E->F G Data Analysis (Calculate IC50 / Determine MIC) F->G

Caption: General workflow for biological activity screening.

Potential Biological Activity and Signaling Pathways

While specific studies on this compound are limited, the broader class of cyclohexane-1,3-dione derivatives has been explored for therapeutic potential, particularly as kinase inhibitors.[9]

Tyrosine Kinase Inhibition: Several studies have synthesized derivatives of cyclohexane-1,3-dione to act as inhibitors of tyrosine kinases, such as c-Met.[9] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a key target for drug development. An inhibitor would typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.

The diagram below illustrates a simplified, generic signaling pathway that could be targeted by a cyclohexane-1,3-dione-based inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., c-Met) ADP ADP RTK->ADP Substrate Downstream Substrate RTK->Substrate Phosphorylates ATP ATP ATP->RTK P_Substrate Phosphorylated Substrate Signal Signal Transduction Cascade P_Substrate->Signal Response Cell Proliferation, Survival, etc. Signal->Response Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Inhibitor 5-Pentylcyclohexane- 1,3-dione (Hypothetical) Inhibitor->RTK Inhibits ATP Binding

Caption: Hypothetical inhibition of a tyrosine kinase pathway.

References

Technical Guide: Solubility Profile of 5-Pentylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Pentylcyclohexane-1,3-dione, a key physicochemical property for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility and presents a logical workflow for such investigations.

Physicochemical Properties of this compound

This compound is an organic compound with the following properties[1][2][3][4][5][6]:

  • Molecular Formula: C₁₁H₁₈O₂

  • Molecular Weight: 182.26 g/mol

  • CAS Number: 18456-88-7

  • Appearance: Solid (predicted)

  • XLogP3: 2.6 (a measure of lipophilicity)[1][3]

The presence of two ketone groups suggests some polarity, while the pentyl chain and cyclohexane ring contribute to its nonpolar character. This amphipathic nature implies that its solubility will vary significantly across different solvents.

Quantitative Solubility Data

Solvent ClassificationSolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Observations
Polar Protic Water
Methanol
Ethanol
Polar Aprotic Dimethyl Sulfoxide (DMSO)
Acetone
Acetonitrile
Nonpolar Hexane
Toluene
Diethyl Ether

Experimental Protocols for Solubility Determination

Two common methods for determining the solubility of a solid organic compound are the qualitative solubility test and the quantitative shake-flask method.

3.1. Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, hexane, DMSO)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula and analytical balance

Procedure:

  • Weigh approximately 25 mg of this compound and place it into a small test tube.[7]

  • Add 0.75 mL of the chosen solvent to the test tube in small portions.[7]

  • After each addition, shake the test tube vigorously for at least 60 seconds.[8]

  • Visually inspect the solution. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.[8]

  • For water-soluble compounds, the pH can be tested with litmus paper to indicate acidic or basic properties.[9]

  • If the compound is insoluble in water, its solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can be tested to identify potential acidic or basic functional groups.[7][10]

3.2. Quantitative Thermodynamic Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.[11][12]

Objective: To determine the exact concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Chosen solvent(s)

  • Scintillation vials or other sealable containers

  • Orbital shaker or incubator with temperature control

  • Centrifuge or filtration system (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or NMR)

  • Volumetric flasks and pipettes for dilutions

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is formed.

  • Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[12]

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Separate the saturated solution from the undissolved solid. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter.[13]

  • Prepare a series of dilutions of the saturated solution with the same solvent.

  • Quantify the concentration of this compound in the diluted solutions using a suitable analytical method. A calibration curve prepared with known concentrations of the compound is typically required.[11][13]

  • Calculate the solubility based on the concentration of the saturated solution.

Visualizing Workflows and Relationships

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the quantitative determination of solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal vial A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Centrifuge or filter to separate solid from supernatant C->D E Prepare dilutions of the saturated supernatant D->E F Quantify concentration using HPLC, UV-Vis, or NMR E->F G Calculate solubility F->G

Caption: A generalized workflow for determining thermodynamic solubility.

4.2. Role of Solubility in Drug Discovery

Derivatives of cyclohexane-1,3-dione have been investigated for their biological activities, including as potential anticancer and antimicrobial agents.[14][15][16][17][18] Solubility is a critical parameter throughout the drug discovery and development process. Poor solubility can hinder absorption and mask the true activity of a compound in biological assays.[19]

The following diagram illustrates the central role of solubility in a typical drug discovery pipeline.

G cluster_discovery Early Discovery cluster_optimization Lead Optimization cluster_development Preclinical & Clinical Development HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Hit-to-Lead Hit_ID->Lead_Gen Solubility_Screening Solubility Screening & Optimization Lead_Gen->Solubility_Screening Lead_Opt Lead Optimization Preclinical Preclinical Studies (ADME/Tox) Lead_Opt->Preclinical Solubility_Screening->HTS Informs assay concentration Solubility_Screening->Lead_Opt Solubility_Screening->Preclinical Affects formulation & bioavailability Clinical Clinical Trials Preclinical->Clinical

Caption: The pivotal role of solubility in the drug discovery process.

References

The Elusive Biological Profile of 5-Pentylcyclohexane-1,3-dione: A Survey of a Sparsely Explored Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals investigating the therapeutic potential of small molecules are constantly seeking novel scaffolds with promising biological activities. One such scaffold, the cyclohexane-1,3-dione core, has garnered attention for its synthetic tractability and the diverse biological activities exhibited by its derivatives. However, a comprehensive analysis of the existing scientific literature reveals a significant knowledge gap concerning the specific biological activities of 5-Pentylcyclohexane-1,3-dione. While the broader class of cyclohexane-1,3-diones has been explored for various therapeutic applications, data directly pertaining to the 5-pentyl substituted variant remains scarce.

The cyclohexane-1,3-dione moiety is a versatile building block in medicinal chemistry. Derivatives of this scaffold have been reported to possess a range of biological properties, including antibacterial, anticancer, and enzyme inhibitory activities.[1][2][3][4] For instance, various heterocyclic compounds synthesized from cyclohexane-1,3-dione have demonstrated antiproliferative effects against several cancer cell lines.[3][5] Additionally, metal complexes of cyclohexane-1,3-dione ligands have been evaluated for their antibacterial potential.[1][4]

The closest structural analogs with reported biological activity are the 2,5-dialkylcyclohexan-1,3-diones. Notably, 2-ethyl-5-pentylcyclohexan-1,3-dione, a compound structurally similar to the topic of this guide, has been identified as a natural product named chiloglottone 2. This molecule functions as a sex attractant for orchid pollinators, highlighting a defined biological role for a closely related structure.[6] This finding suggests that alkyl substitution at the 5-position of the cyclohexane-1,3-dione ring can lead to specific biological interactions, warranting further investigation into the potential activities of this compound.

The synthesis of this compound has been described in the chemical literature, indicating its accessibility for biological screening.[7] The lack of biological data, therefore, does not appear to stem from synthetic challenges but rather from a lack of focused investigation into its potential therapeutic applications.

Future Directions and Opportunities

The absence of comprehensive biological data for this compound presents a clear opportunity for future research. Given the established activities of the cyclohexane-1,3-dione scaffold, a systematic evaluation of the 5-pentyl derivative is a logical next step.

An initial screening campaign could explore a wide range of biological targets, including but not limited to:

  • Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi to build upon the known antibacterial properties of other cyclohexane-1,3-dione derivatives.

  • Anticancer Activity: Evaluating its cytotoxic and antiproliferative effects on various cancer cell lines.

  • Enzyme Inhibition: Screening against key enzymes implicated in disease, such as kinases, proteases, and metabolic enzymes.

A proposed workflow for such an investigation is outlined below:

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_hit_validation Hit Validation & Mechanism of Action synthesis Synthesis of 5-Pentyl- cyclohexane-1,3-dione purification Purification and Characterization (NMR, MS) synthesis->purification antimicrobial Antimicrobial Assays (MIC determination) purification->antimicrobial anticancer Anticancer Screening (MTT, etc.) purification->anticancer enzyme Enzyme Inhibition Assays purification->enzyme dose_response Dose-Response Studies (IC50/EC50 determination) anticancer->dose_response pathway_analysis Signaling Pathway Analysis dose_response->pathway_analysis in_vivo In Vivo Model Testing pathway_analysis->in_vivo

Figure 1. A proposed experimental workflow for the biological evaluation of this compound.

References

An In-Depth Technical Guide to the Synthesis of 5-Pentylcyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-pentylcyclohexane-1,3-dione and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document details the primary synthetic methodologies, complete with experimental protocols and quantitative data, to facilitate the replication and further investigation of these valuable chemical entities.

Introduction

This compound, also known as olivetol dione, and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. Their structural motif is found in natural products and synthetic compounds with a wide range of pharmacological activities. A thorough understanding of their synthesis is crucial for the development of novel therapeutics. This guide will focus on the most prevalent and effective synthetic strategies, providing the necessary details for their successful implementation in a laboratory setting.

Core Synthetic Strategies

The most common and efficient method for the synthesis of this compound involves a sequence of reactions starting with a Michael addition, followed by an intramolecular cyclization, and concluding with hydrolysis and decarboxylation. A prominent example of this strategy is the reaction between diethyl malonate and 3-nonen-2-one.

Michael Addition and Intramolecular Cyclization

The synthesis commences with a base-catalyzed Michael addition of a nucleophile, typically an enolate of a malonic ester, to an α,β-unsaturated ketone. This is followed by an intramolecular Dieckmann or Claisen-type condensation to form the cyclic dione structure.

A well-established route to this compound involves the reaction of diethyl malonate with 3-nonen-2-one.[1] The overall reaction proceeds in three main stages, culminating in a reported yield of 46%.[1]

Reaction Scheme:

Synthesis_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2 & 3: Cyclization, Hydrolysis & Decarboxylation Diethyl_Malonate Diethyl Malonate Michael_Adduct Michael Adduct (diethyl 2-(1-methyl-3-oxooctyl)malonate) Diethyl_Malonate->Michael_Adduct NaOEt, EtOH Reflux, 24h 3_Nonen_2_one 3-Nonen-2-one 3_Nonen_2_one->Michael_Adduct Cyclic_Intermediate Cyclic β-keto ester Michael_Adduct->Cyclic_Intermediate 1. KOH, EtOH/H2O, Reflux, 48h 2. HCl, 0°C Final_Product This compound Cyclic_Intermediate->Final_Product

Figure 1: General synthetic pathway for this compound.

Experimental Protocols

Below are detailed experimental procedures for the synthesis of this compound and a related derivative, 5,5-dimethylcyclohexane-1,3-dione (dimedone), which illustrates a similar synthetic strategy.

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of diethyl malonate and 3-nonen-2-one.[1]

Materials:

  • Diethyl malonate

  • 3-Nonen-2-one

  • Sodium metal

  • Absolute ethanol

  • Potassium hydroxide

  • Hydrochloric acid

  • Water

Procedure:

Step 1: Michael Addition

  • Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add diethyl malonate, followed by the dropwise addition of 3-nonen-2-one.

  • Reflux the reaction mixture for 24 hours under an inert atmosphere.

  • After cooling, the solvent is typically removed under reduced pressure to yield the crude Michael adduct, diethyl 2-(1-methyl-3-oxooctyl)malonate.

Step 2: Intramolecular Cyclization, Hydrolysis, and Decarboxylation

  • Dissolve the crude Michael adduct in a mixture of ethanol and a solution of potassium hydroxide in water.

  • Reflux the mixture for 48 hours.

  • Cool the reaction mixture to 0°C and acidify with hydrochloric acid.

  • The acidification and subsequent workup, which may involve extraction and purification by chromatography or recrystallization, yields this compound.

Protocol 2: Synthesis of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

This established procedure from Organic Syntheses provides a detailed example of the synthesis of a similar cyclohexane-1,3-dione derivative and can be adapted for other 5-alkyl derivatives.[2][3][4]

Materials:

  • Mesityl oxide (freshly distilled)

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Potassium hydroxide

  • Hydrochloric acid

  • Decolorizing charcoal (Norite)

  • Ice

Procedure:

  • In a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, prepare a solution of sodium ethoxide by adding 23 g of sodium to 400 cc of absolute ethanol.

  • After the sodium has completely dissolved, add 170 g of diethyl malonate, followed by the slow addition of 100 g of freshly distilled mesityl oxide.

  • Reflux the solution with constant stirring for two hours.

  • Add a solution of 125 g of potassium hydroxide in 575 cc of water and reflux for an additional six hours.

  • While still hot, neutralize the mixture to litmus with dilute hydrochloric acid.

  • Distill off the ethanol.

  • Boil the residue with decolorizing charcoal, filter, and repeat the charcoal treatment.

  • Make the hot, neutral filtrate distinctly acid to methyl orange with dilute hydrochloric acid, boil for a few minutes, and then cool to allow the product to crystallize.

  • Filter the crystals, wash with ice-cold water, and air dry to yield 5,5-dimethylcyclohexane-1,3-dione.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and the exemplary synthesis of dimedone.

CompoundStarting MaterialsKey Reagents & ConditionsYieldReference
This compound Diethyl malonate, 3-Nonen-2-one1. NaOEt, EtOH, Reflux, 24h; 2. KOH, EtOH/H₂O, Reflux, 48h; 3. HCl, 0°C46%[1]
5,5-Dimethylcyclohexane-1,3-dione (Dimedone) Diethyl malonate, Mesityl oxide1. NaOEt, EtOH, Reflux, 2h; 2. KOH, H₂O, Reflux, 6h; 3. HCl67-85%[2]

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₈O₂[5][6]
Molecular Weight 182.26 g/mol [5][6]
CAS Number 18456-88-7[5]
Appearance Solid (predicted)
XLogP3 2.6[5]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1]

Spectroscopic Data

  • ¹H NMR: Protons on the pentyl chain would appear in the aliphatic region (approx. 0.8-1.6 ppm). The methylene protons of the cyclohexane ring adjacent to the carbonyl groups would appear as singlets or multiplets in the range of 2.0-3.0 ppm. The methine proton at the 5-position would likely be a multiplet around 2.0-2.5 ppm.

  • ¹³C NMR: The carbonyl carbons would exhibit signals around 200-210 ppm. The carbons of the pentyl chain would appear in the upfield region (approx. 14-35 ppm). The methylene and methine carbons of the cyclohexane ring would be found in the range of 30-60 ppm.

  • IR Spectroscopy: A strong absorption band characteristic of the C=O stretching of the ketone groups would be expected in the region of 1700-1740 cm⁻¹. C-H stretching vibrations for the alkyl groups would be observed around 2850-3000 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 182. Fragmentation patterns would likely involve the loss of the pentyl group and cleavage of the cyclohexane ring.

Experimental Workflows and Logical Relationships

The synthesis of this compound derivatives can be visualized as a logical workflow.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Purification & Analysis reagents Select Starting Materials (e.g., Diethyl Malonate, α,β-Unsaturated Ketone) michael Perform Michael Addition reagents->michael conditions Determine Reaction Conditions (Base, Solvent, Temperature) conditions->michael cyclization Induce Intramolecular Cyclization michael->cyclization hydrolysis Hydrolysis and Decarboxylation cyclization->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup purification Purify Product (Chromatography/Recrystallization) workup->purification characterization Characterize Product (NMR, IR, MS) purification->characterization

Figure 2: A generalized experimental workflow for the synthesis.

Conclusion

The synthesis of this compound derivatives is a well-established process, primarily relying on the robust and versatile Michael addition followed by intramolecular cyclization. This guide has provided a detailed overview of the synthetic methodologies, including specific experimental protocols and available quantitative data. By following these procedures and understanding the underlying chemical principles, researchers and drug development professionals can confidently synthesize these valuable compounds for further application in their respective fields. The provided diagrams offer a clear visualization of the synthetic pathways and experimental workflows, aiding in the planning and execution of these chemical transformations. Further research into optimizing reaction conditions and exploring alternative synthetic routes will continue to enhance the accessibility and utility of this important class of molecules.

References

Cyclohexane-1,3-dione Compounds: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Cyclohexane-1,3-dione and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their unique structural features, including a highly reactive methylene moiety and dicarbonyl groups, make them valuable precursors for the synthesis of a plethora of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological applications of cyclohexane-1,3-dione compounds, with a focus on their therapeutic potential.

Chemical and Physical Properties

Cyclohexane-1,3-dione, also known as dihydroresorcinol, is a cyclic diketone with the chemical formula C₆H₈O₂.[1] It typically appears as a white to light yellow crystalline powder.[1][2] The compound is stable and non-flammable.[1] While only slightly soluble in water, it dissolves in organic solvents such as ethanol, ether, and chloroform.[1][3] A key characteristic of cyclohexane-1,3-dione is its existence predominantly in its enol tautomeric form in solution.[4]

Table 1: Physicochemical Properties of Cyclohexane-1,3-dione

PropertyValueReference
Molecular FormulaC₆H₈O₂[1][5]
Molar Mass112.128 g·mol⁻¹[4]
AppearanceWhite to light yellow crystalline powder[1][2]
Melting Point105.5 °C[4]
Boiling Point243-244 °C[1]
pKa5.26[2][4]
SolubilitySlightly soluble in water; soluble in ethanol, ether, chloroform[1][3]

Synthesis of Cyclohexane-1,3-dione and its Derivatives

The versatile scaffold of cyclohexane-1,3-dione allows for a variety of synthetic modifications, leading to a wide array of derivatives with diverse biological activities. Several synthetic routes to the core structure and its substituted analogues have been developed.

General Synthesis of Cyclohexane-1,3-dione

Common methods for synthesizing the parent cyclohexane-1,3-dione include:

  • Semi-hydrogenation of Resorcinol: This is a primary industrial method for its production.[4]

  • Oxidation of Cyclohexanol or Cyclohexanone: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.[1]

  • Reaction of Cyclohexanone with Acetic Anhydride: This reaction is typically performed in the presence of sulfuric acid.[1]

  • Michael-Claisen Condensation: A regio-selective and consecutive Michael-Claisen process has been developed for synthesizing substituted cyclohexane-1,3-diones from acetone and α,β-unsaturated esters.[6]

Synthesis of Bioactive Derivatives

The presence of a reactive methylene group and two carbonyl functionalities in the cyclohexane-1,3-dione ring system provides a platform for numerous chemical transformations. These reactions are instrumental in creating libraries of derivatives for drug discovery screening.

A common synthetic strategy involves the condensation of cyclohexane-1,3-dione with various reagents to introduce different pharmacophores. For example, hydrazone derivatives can be synthesized by reacting cyclohexane-1,3-dione with substituted anilines.

Experimental Protocol: Synthesis of 2-[2-(Aryl)hydrazono]cyclohexane-1,3-dione Derivatives

This protocol is a generalized procedure based on reported syntheses of hydrazone derivatives of cyclohexane-1,3-dione.[7]

Materials:

  • Substituted Aniline (e.g., 3-methoxyaniline or 3-nitroaniline)

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Ethanol

  • Cyclohexane-1,3-dione

  • Water

  • Ether

Procedure:

  • Diazotization of Aniline: Dissolve the substituted aniline (10 mmol) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (10 mmol) dropwise to the cooled aniline solution while maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

  • Coupling Reaction: In a separate flask, dissolve cyclohexane-1,3-dione (10 mmol) in ethanol (10 mL).

  • Add the ethanolic solution of cyclohexane-1,3-dione to the freshly prepared diazonium salt solution. Continue stirring the reaction mixture at a low temperature (around 0°C) for 4 hours.

  • Isolation and Purification: The resulting precipitate (the hydrazone derivative) is collected by filtration and washed thoroughly with water.

  • The crude product is then dried and can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • The final product is washed with absolute ether and dried at room temperature.[7]

Characterization: The synthesized compounds are typically characterized by various spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry (MS) to confirm their chemical structure.[7]

Applications in Drug Development

Cyclohexane-1,3-dione derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[8][9] Their versatility makes them attractive candidates for the development of novel therapeutic agents targeting a range of diseases.

Anticancer Activity

Numerous studies have highlighted the potential of cyclohexane-1,3-dione derivatives as anticancer agents.[9][10] These compounds have shown inhibitory activity against various cancer cell lines, including non-small-cell lung cancer (NSCLC), colorectal cancer, gastric carcinoma, and breast cancer.[9][11]

One of the key mechanisms of action for their antitumor effects is the inhibition of protein kinases, such as tyrosine kinases.[12][13] For instance, certain 1,2,4-triazine derivatives synthesized from cyclohexane-1,3-dione have been identified as potent tyrosine kinase inhibitors.[12] Computational studies, including QSAR modeling and molecular docking, have been employed to design and optimize novel cyclohexane-1,3-dione-based compounds as potential c-Met inhibitors for NSCLC therapy.[10]

Table 2: In Vitro Anticancer Activity of Selected Cyclohexane-1,3-dione Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
O-1,2,3-triazole-xanthenedione hybridMDA-MB-231 (Breast Cancer)≤ 20[9]
O-1,2,3-triazole-xanthenedione hybridT47-D (Breast Cancer)≤ 20[9]
O-1,2,3-triazole-xanthenedione hybridPC3 (Prostate Cancer)10[9]
Antibacterial Activity

Cyclohexane-1,3-dione derivatives have also demonstrated significant potential as antibacterial agents.[7][14] Metal complexes of these compounds, in particular, have been shown to possess enhanced antibacterial properties.[7] For example, zinc(II) and copper(II) complexes of hydrazono-cyclohexane-1,3-dione ligands have been synthesized and tested against a panel of bacteria, including Escherichia coli, Enterococcus faecalis, Staphylococcus aureus, and Salmonella typhimurium.[7][14]

Table 3: Antibacterial Activity of Cyclohexane-1,3-dione Metal Complexes (Zone of Inhibition in mm)

CompoundE. coliE. faecalisS. aureusS. typhimuriumReference
[Zn(L¹)(OAc)₂(H₂O)₂]∙3H₂O15141211[7]
[Cu(L²)₂]∙2NO₃∙1.5DMF∙H₂O16131110[7]
[Zn₂(L²)(OAc)₄(H₂O)₄]∙5H₂O1412109[7]
Ampicillin (Standard)18161514[7]

L¹ = 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione, L² = 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione

Other Therapeutic Applications

The biological activities of cyclohexane-1,3-dione derivatives extend beyond anticancer and antibacterial effects. They have also been investigated for:

  • Anti-inflammatory and Analgesic Activity [7][9]

  • Antiviral Activity [8][9]

  • Anticonvulsant Activity [8][9]

  • Antimalarial and Antiplasmodial Activity [8][9]

  • Herbicidal and Pesticidal Activity [6][8]

Visualizing Workflows and Pathways

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of novel cyclohexane-1,3-dione derivatives.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation start Starting Materials (Cyclohexane-1,3-dione, Substituted Anilines) synthesis Chemical Synthesis (e.g., Condensation Reaction) start->synthesis Reagents, Solvents purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization screening In Vitro Screening (e.g., Anticancer, Antibacterial Assays) characterization->screening data_analysis Data Analysis (IC50, Zone of Inhibition) screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A generalized workflow for the development of cyclohexane-1,3-dione derivatives.

Conceptual Signaling Pathway: Tyrosine Kinase Inhibition

The diagram below provides a conceptual illustration of how a cyclohexane-1,3-dione-based tyrosine kinase inhibitor (TKI) might interrupt a cancer cell signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase (e.g., c-Met) pathway Downstream Signaling Proteins receptor->pathway Phosphorylation (Blocked) atp ATP atp->receptor Binds to active site inhibitor Cyclohexane-1,3-dione Derivative (TKI) inhibitor->receptor Blocks ATP binding proliferation Cell Proliferation, Survival, Angiogenesis pathway->proliferation Signal Transduction (Inhibited)

Caption: A conceptual diagram of tyrosine kinase inhibition by a cyclohexane-1,3-dione derivative.

Conclusion

Cyclohexane-1,3-dione and its derivatives constitute a class of compounds with immense potential in the field of drug discovery and development. Their synthetic tractability allows for the creation of diverse molecular libraries, which have been shown to possess a wide range of biological activities, most notably anticancer and antibacterial properties. The ability of these compounds to interact with key biological targets, such as tyrosine kinases, underscores their therapeutic relevance. Future research in this area will likely focus on the rational design and optimization of cyclohexane-1,3-dione-based compounds to develop novel, potent, and selective therapeutic agents for a variety of diseases. The continued exploration of their structure-activity relationships and mechanisms of action will be crucial in translating the promise of these versatile scaffolds into clinical realities.

References

Methodological & Application

Application Notes and Protocols for 5-Pentylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses and experimental protocols for 5-Pentylcyclohexane-1,3-dione, a derivative of cyclohexane-1,3-dione. The protocols are based on established methodologies for similar compounds and are intended to serve as a starting point for research and development.

Potential Applications

This compound belongs to the class of cyclohexane-1,3-diones, which are versatile precursors in the synthesis of various biologically active compounds.[1][2][3] Derivatives of cyclohexane-1,3-dione have shown a wide range of activities, including:

  • Anticancer Agents: Many derivatives have been investigated for their anti-proliferative activity against various cancer cell lines, such as non-small-cell lung cancer, colorectal cancer, and breast cancer.[4][5][6][7][8] A key mechanism of action for some of these compounds is the inhibition of receptor tyrosine kinases like c-Met.[4][5]

  • Enzyme Inhibitors: The cyclohexane-1,3-dione scaffold is present in inhibitors of various enzymes, including p-hydroxyphenylpyruvate dioxygenase (HPPD), which is a target for herbicides, and human carboxylesterases.[9][10]

  • Antimicrobial Agents: Some cyclohexane-1,3-dione derivatives have demonstrated antibacterial and antifungal properties.[11][12]

  • Synthetic Building Blocks: These compounds are valuable intermediates for the synthesis of a diverse range of heterocyclic compounds, such as benzofurans, indazoles, and pyrimidines.[2][13]

Experimental Protocols

In Vitro c-Met Kinase Inhibition Assay

This protocol is designed to evaluate the inhibitory activity of this compound against the c-Met tyrosine kinase.

Materials:

  • Recombinant human c-Met kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a series of dilutions of the test compound in the kinase buffer.

  • In a 96-well plate, add the c-Met kinase, the substrate, and the various concentrations of this compound.

  • Include a positive control (a known c-Met inhibitor like Foretinib) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Workflow for c-Met Kinase Inhibition Assay:

G prep Prepare Reagents (Kinase, Substrate, ATP, Compound) mix Mix Kinase, Substrate, and This compound in 96-well plate prep->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction and Add Detection Reagent incubate->stop read Read Luminescence stop->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: Workflow for the in vitro c-Met kinase inhibition assay.

Cell Viability (MTT) Assay for Anticancer Activity

This protocol measures the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549, H460, HT-29)[5]

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

  • Include a positive control (a known cytotoxic drug) and a negative control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

Logical Flow of MTT Assay:

G seed Seed Cancer Cells in 96-well Plate treat Treat Cells with This compound seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate Cell Viability and GI50 read->analyze

Caption: Diagram of the MTT cell viability assay workflow.

Data Presentation

Quantitative data from the experiments should be recorded in a structured format for easy comparison and analysis.

Table 1: c-Met Kinase Inhibition Data

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
This compound
Foretinib (Control)

Table 2: Anticancer Activity Data (MTT Assay)

Cell LineCompoundConcentration (µM)% Cell ViabilityGI₅₀ (µM)
A549This compound
H460This compound
HT-29This compound

Signaling Pathway

Derivatives of cyclohexane-1,3-dione have been shown to inhibit the c-Met receptor tyrosine kinase. The c-Met pathway is crucial in cell proliferation, survival, and migration. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.

Simplified c-Met Signaling Pathway:

G HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet RAS RAS cMet->RAS PI3K PI3K cMet->PI3K PCDD This compound PCDD->cMet RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the c-Met signaling pathway.

References

Applications of 5-Pentylcyclohexane-1,3-dione in the Stereoselective Synthesis of Cannabinoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction: 5-Pentylcyclohexane-1,3-dione is a valuable and versatile building block in organic synthesis, primarily recognized for its crucial role as a precursor in the total synthesis of various cannabinoids and their analogs. Its unique structural features, including the presence of a reactive dicarbonyl moiety and a lipophilic pentyl side chain, make it an ideal starting material for constructing the complex polycyclic core of these biologically active molecules. This document outlines a key application of this compound in the stereoselective synthesis of hexahydrocannabinol (HHC), a semi-synthetic cannabinoid of significant interest.

Core Application: Synthesis of Hexahydrocannabinol (HHC): this compound serves as the foundational A-ring precursor in the convergent and stereoselective total synthesis of hexahydrocannabinol (HHC), as pioneered by Tietze and co-workers. This synthetic strategy allows for the controlled introduction of the desired stereochemistry at the C9 position of the cannabinoid scaffold, leading to the selective formation of either the psychoactive (9R)-HHC or the less active (9S)-HHC epimer.

The synthesis commences with a Knoevenagel-type condensation reaction between this compound and an optically pure enantiomer of citronellal. This initial step is followed by a key intramolecular hetero-Diels-Alder cycloaddition, which establishes the tricyclic core of the HHC molecule. The final stage of the synthesis involves an aromatization and elimination sequence to yield the target hexahydrocannabinol diastereomer. The choice of the starting citronellal enantiomer dictates the final stereochemistry of the HHC product.

This synthetic route highlights the strategic importance of this compound in providing the necessary carbon framework and functional handles for the efficient and stereocontrolled construction of complex cannabinoid structures. The versatility of this precursor opens avenues for the synthesis of a wide range of HHC analogs and other cannabinoid derivatives for further pharmacological investigation and drug development.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the total synthesis of (9R)-HHC and (9S)-HHC starting from this compound.

StepStarting MaterialsProductYield (%)Reference
Condensation & Intramolecular Diels-AlderThis compound, (R)-(+)-CitronellalMixture of diastereomeric 1H-benzo[c]chromene coresN/A
Condensation & Intramolecular Diels-AlderThis compound, (S)-(-)-CitronellalMixture of diastereomeric 1H-benzo[c]chromene coresN/A
Aromatization & Elimination (from (R)-(+)-Citronellal derived intermediates)Diastereomeric mixture of 1H-benzo[c]chromene cores(6aR,9R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol ((9R)-HHC)56%
Aromatization & Elimination (from (S)-(-)-Citronellal derived intermediates)Diastereomeric mixture of 1H-benzo[c]chromene cores(6aR,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol ((9S)-HHC)40%

N/A: The yield for the combined condensation and intramolecular Diels-Alder step was not explicitly reported in the available literature.

Experimental Protocols

Protocol 1: Stereoselective Total Synthesis of (9R)-Hexahydrocannabinol ((9R)-HHC)

This protocol is based on the synthetic route developed by Tietze et al.

Step 1: Condensation of this compound with (R)-(+)-Citronellal and Intramolecular Diels-Alder Cycloaddition

  • Materials:

    • This compound

    • (R)-(+)-Citronellal

    • Anhydrous solvent (e.g., toluene or benzene)

    • Catalyst (if required, e.g., a mild acid or base, though the original communication suggests a thermal reaction)

    • Apparatus for heating under reflux with a Dean-Stark trap for water removal.

  • Procedure:

    • To a solution of this compound in the chosen anhydrous solvent, add an equimolar amount of (R)-(+)-citronellal.

    • Heat the reaction mixture to reflux. The progress of the condensation can be monitored by observing the collection of water in the Dean-Stark trap.

    • After the completion of the condensation to form the intermediate 2-((3R)-3,7-dimethyloct-6-en-1-ylidene)-5-pentylcyclohexane-1,3-dione, continue heating the reaction mixture to facilitate the intramolecular hetero-Diels-Alder cycloaddition.

    • The reaction progress should be monitored by an appropriate analytical technique (e.g., TLC or GC-MS) until the starting materials are consumed and the desired tricyclic adducts are formed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to obtain the crude mixture of diastereomeric 1H-benzo[c]chromene core intermediates. This crude product is typically used in the next step without further purification.

Step 2: Aromatization and Elimination to afford (9R)-HHC

  • Materials:

    • Crude mixture of 1H-benzo[c]chromene core intermediates from Step 1

    • Anhydrous tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

    • Benzeneselenenyl chloride (PhSeCl)

    • 3-Chloroperoxybenzoic acid (m-CPBA)

    • Saturated aqueous sodium bicarbonate solution

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the crude mixture of intermediates from Step 1 in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of LDA to the cooled reaction mixture and stir for the appropriate time to ensure complete deprotonation.

    • Add a solution of benzeneselenenyl chloride in anhydrous THF to the reaction mixture at -78 °C.

    • After the addition is complete, allow the reaction to proceed at -78 °C for a specified duration.

    • In a separate flask, prepare a solution of m-CPBA in CH₂Cl₂.

    • Add the m-CPBA solution to the reaction mixture at -78 °C. This will effect the oxidation of the selenide intermediate and subsequent elimination to form the aromatic ring.

    • After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract the product with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield pure (6aR,9R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-1-ol ((9R)-HHC). The reported yield for these two final steps is 56%.

Visualizations

Synthesis_of_HHC cluster_start Starting Materials cluster_reaction1 Step 1: Condensation & Cycloaddition cluster_intermediate Intermediate cluster_reaction2 Step 2: Aromatization & Elimination cluster_product Final Product 5_Pentylcyclohexane_1_3_dione This compound Condensation Knoevenagel-type Condensation 5_Pentylcyclohexane_1_3_dione->Condensation Citronellal Optically Pure Citronellal ((R) or (S)) Citronellal->Condensation Diels_Alder Intramolecular Hetero-Diels-Alder Condensation->Diels_Alder Intermediate formed in situ Intermediate Diastereomeric Mixture of 1H-Benzo[c]chromene Cores Diels_Alder->Intermediate Aromatization Aromatization & Elimination (LDA, PhSeCl, m-CPBA) Intermediate->Aromatization HHC Hexahydrocannabinol ((9R)-HHC or (9S)-HHC) Aromatization->HHC

Caption: Synthetic pathway for Hexahydrocannabinol (HHC).

Experimental_Workflow cluster_step1 Step 1: Formation of Tricyclic Core cluster_step2 Step 2: Aromatization and Purification A Mix this compound and Citronellal in Solvent B Heat to Reflux (Dean-Stark Trap) A->B C Continue Heating for Intramolecular Diels-Alder B->C D Cool and Concentrate C->D E Dissolve Crude Intermediate in THF Cool to -78 °C D->E Crude Intermediate F Add LDA, then PhSeCl E->F G Add m-CPBA Solution F->G H Quench, Extract, and Dry G->H I Purify by Column Chromatography H->I Final_Product Pure Hexahydrocannabinol I->Final_Product Pure HHC

Caption: Experimental workflow for HHC synthesis.

5-Pentylcyclohexane-1,3-dione: A Key Intermediate in the Synthesis of Cannabinoids and Related Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Pentylcyclohexane-1,3-dione is a pivotal intermediate in the total synthesis of various natural products, most notably cannabinoids. Its structural framework serves as a precursor to the resorcinol core (olivetol) found in numerous bioactive compounds, including hexahydrocannabinol (HHC) and its analogs. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent elaboration into olivetol and hexahydrocannabinol, facilitating research and development in cannabinoid chemistry and drug discovery.

Introduction

The growing interest in the therapeutic potential of cannabinoids has spurred the development of efficient synthetic routes to access these molecules and their derivatives. This compound has emerged as a critical building block in this endeavor. Its synthesis, typically achieved through a Michael addition followed by a Dieckmann or Claisen condensation, provides a versatile platform for constructing the characteristic pentylresorcinol moiety of many cannabinoids. This intermediate can be aromatized to yield olivetol, a key precursor for condensation with various terpenoids to afford a diverse range of cannabinoid skeletons. Furthermore, this compound is a direct participant in elegant synthetic strategies such as the Tietze synthesis of hexahydrocannabinol, which involves a domino reaction sequence including an intramolecular Diels-Alder reaction. The protocols detailed herein provide a comprehensive guide for the preparation and utilization of this important synthetic intermediate.

Data Presentation

Table 1: Summary of Synthetic Transformations and Yields

Reaction Step Product Typical Yield Notes
1. Michael-Dieckmann CondensationThis compoundExcellent (not quantified in reviewed literature)Synthesis from diethyl malonate and 3-nonen-2-one.
2. Catalytic Oxidative AromatizationOlivetol40% (over two steps from a similar diketone)[1]A mild, atom-economical process using a catalytic amount of iodine.[1]
3. Tietze Synthesis (Domino Reaction)Diastereomeric HexahydrocannabinolsGood (specific yield not detailed in reviewed literature)Involves condensation with citronellal followed by intramolecular Diels-Alder reaction.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the well-established method of Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by intramolecular condensation, hydrolysis, and decarboxylation. While a specific detailed protocol for the pentyl derivative was not found in the reviewed literature, this generalized procedure for similar 5-alkyl-1,3-cyclohexanediones is provided.

Materials:

  • Diethyl malonate

  • 3-Nonen-2-one

  • Sodium ethoxide

  • Ethanol, absolute

  • Potassium hydroxide

  • Hydrochloric acid, concentrated

  • Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • Michael Addition: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere. To this solution, add diethyl malonate (1.0 eq) dropwise with stirring. After the addition is complete, add 3-nonen-2-one (1.0 eq) dropwise, maintaining the temperature below 30 °C. Stir the reaction mixture at room temperature for 24 hours.

  • Saponification: To the reaction mixture, add a solution of potassium hydroxide (2.2 eq) in water and reflux for 6 hours.

  • Decarboxylation: Cool the mixture and acidify with concentrated hydrochloric acid to pH 2. Heat the mixture to reflux for 4 hours to effect decarboxylation.

  • Work-up and Purification: After cooling, extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of Olivetol via Catalytic Oxidative Aromatization

This protocol describes the conversion of this compound to olivetol using a catalytic amount of iodine in DMSO.[1]

Materials:

  • This compound

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO. Add a catalytic amount of iodine (e.g., 10 mol%).

  • Aromatization: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with saturated sodium thiosulfate solution to remove excess iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude olivetol can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product as a colorless crystalline solid.[1] A 48% isolated yield has been reported for this step.[1]

Protocol 3: Synthesis of Hexahydrocannabinol (HHC) via Tietze Synthesis

This protocol outlines the stereoselective synthesis of hexahydrocannabinol from this compound and optically pure citronellal.[2]

Materials:

  • This compound

  • (R)-(+)-Citronellal or (S)-(-)-Citronellal

  • Titanium tetrachloride (TiCl₄)

  • Triethylamine

  • Dichloromethane, anhydrous

  • Inert atmosphere setup (e.g., Schlenk line)

  • Dry glassware

Procedure:

  • Condensation and Intramolecular Diels-Alder: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the solution to -78 °C. Add titanium tetrachloride (1.1 eq) dropwise, followed by the slow addition of optically pure citronellal (1.0 eq). After stirring for 30 minutes, add triethylamine (2.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. This domino reaction sequence involves a Knoevenagel condensation, an intramolecular hetero-Diels-Alder reaction, and an ene reaction.[2]

  • Aromatization: The resulting tetracyclic intermediate is then aromatized. While the original literature should be consulted for the specific aromatization conditions in this sequence, a common method involves treatment with a mild acid or a palladium catalyst.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude HHC diastereomers are purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis_intermediate Synthesis of Intermediate cluster_synthesis_natural_products Synthesis of Natural Products start Diethyl Malonate + 3-Nonen-2-one step1 Michael-Dieckmann Condensation start->step1 intermediate This compound step1->intermediate step2 Catalytic Oxidative Aromatization intermediate->step2 step3 Tietze Synthesis with Citronellal intermediate->step3 product1 Olivetol step2->product1 product2 Hexahydrocannabinol (HHC) step3->product2

Figure 1: Overall experimental workflow for the synthesis of Olivetol and HHC.

logical_relationship intermediate This compound precursor Precursor to Resorcinol Core intermediate->precursor is a application1 Synthesis of Olivetol precursor->application1 application2 Synthesis of Cannabinoids (e.g., HHC) precursor->application2 bioactivity Bioactive Natural Products application1->bioactivity application2->bioactivity

Figure 2: Logical relationship of this compound in natural product synthesis.

References

Application Notes and Protocols for the Analytical Characterization of 5-Pentylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Pentylcyclohexane-1,3-dione is a cyclic diketone with potential applications in various fields, including pharmaceuticals and materials science. Its chemical structure, consisting of a cyclohexane ring with two carbonyl groups and a pentyl substituent, allows for a range of chemical modifications and potential biological activities. Accurate and comprehensive characterization of this molecule is crucial for its development and application. These application notes provide detailed protocols for the analytical characterization of this compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₈O₂--INVALID-LINK--
Molecular Weight 182.26 g/mol --INVALID-LINK--
CAS Number 18456-88-7--INVALID-LINK--
Boiling Point 298.9 °C at 760 mmHg (Predicted)--INVALID-LINK--
Density 0.977 g/cm³ (Predicted)--INVALID-LINK--
LogP 2.5 (Predicted)--INVALID-LINK--

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ would show distinct signals for the protons of the pentyl group and the cyclohexane ring. The chemical shifts are influenced by the electronegativity of the adjacent carbonyl groups.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (Pentyl)~ 0.9Triplet3H
(CH₂)₃ (Pentyl)~ 1.3Multiplet6H
CH₂ (alpha to ring)~ 1.6Multiplet2H
CH (ring, position 5)~ 2.2Multiplet1H
CH₂ (ring, positions 4 & 6)~ 2.5Multiplet4H
CH₂ (ring, position 2)~ 3.4Singlet2H
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbons are expected to appear significantly downfield.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (positions 1 & 3)~ 205
CH₂ (ring, position 2)~ 58
CH (ring, position 5)~ 45
CH₂ (ring, positions 4 & 6)~ 41
CH₂ (alpha to ring)~ 36
CH₂ (Pentyl)~ 31, 29, 22
CH₃ (Pentyl)~ 14
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the range of 0-10 ppm.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0-220 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Caption: Workflow for NMR analysis of this compound.

II. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum Fragmentation

Electron ionization (EI) is expected to produce a molecular ion peak (M⁺) and several fragment ions. The fragmentation is likely to occur at the bonds adjacent to the carbonyl groups and within the pentyl chain.

m/z (Predicted) Proposed Fragment Ion Fragmentation Pathway
182[C₁₁H₁₈O₂]⁺Molecular Ion (M⁺)
125[M - C₄H₉]⁺Loss of a butyl radical from the pentyl chain
111[M - C₅H₁₁]⁺Loss of the pentyl radical
97[C₆H₉O]⁺Cleavage of the cyclohexane ring
83[C₅H₇O]⁺Further fragmentation of the ring
55[C₄H₇]⁺Fragment from the pentyl chain
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms, HP-5ms).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Compound 1 mg/mL in Dichloromethane Injector Injector 250°C Sample->Injector Column Capillary Column (e.g., DB-5ms) Temperature Program Injector->Column IonSource Ion Source EI, 70 eV Column->IonSource MassAnalyzer Mass Analyzer Quadrupole IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System TIC and Mass Spectrum Detector->DataSystem

Caption: GC-MS experimental workflow for this compound.

III. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound. A reversed-phase method is suitable for this relatively non-polar compound.

Predicted Chromatographic Parameters
Parameter Predicted Value/Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time Dependent on exact conditions, expected to be in the mid-range of the chromatogram.
Experimental Protocol: HPLC
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute this stock solution with the mobile phase to prepare working standards and samples (e.g., 10-100 µg/mL).

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm i.d. x 150 mm length, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized to achieve a suitable retention time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Monitor the absorbance at 254 nm.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to a standard.

    • For quantitative analysis, construct a calibration curve by plotting the peak area versus the concentration of the standards.

Caption: Logical flow of the HPLC analysis process.

IV. Synthesis and Purification Protocol

A general method for the synthesis of 5-alkylcyclohexane-1,3-diones involves the Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by intramolecular cyclization, hydrolysis, and decarboxylation.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

  • Michael Addition: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature. After the addition is complete, add 3-nonen-2-one dropwise.

  • Cyclization and Hydrolysis: Reflux the reaction mixture for several hours. After cooling, add a solution of sodium hydroxide and continue to reflux to hydrolyze the ester.

  • Decarboxylation and Purification: Cool the reaction mixture and acidify with hydrochloric acid to induce decarboxylation and precipitate the product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Pathway Reactant1 Diethyl Malonate Step1 Michael Addition Reactant1->Step1 Reactant2 3-Nonen-2-one Reactant2->Step1 Base Sodium Ethoxide Base->Step1 Intermediate1 Michael Adduct Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Cyclized Intermediate Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 Product This compound Step1->Intermediate1 Step2->Intermediate2 Step3->Product

Caption: Synthetic pathway for this compound.

Disclaimer: The quantitative data (chemical shifts, m/z values, and chromatographic parameters) presented in these application notes are predicted or based on typical values for structurally similar compounds and should be confirmed by experimental analysis. The provided protocols are intended as a starting point and may require optimization for specific instrumentation and applications. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for Reaction Mechanisms Involving Cyclohexane-1,3-diones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexane-1,3-diones are versatile chemical intermediates that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and pharmaceutical compounds. Their utility stems from the presence of a highly reactive methylene group situated between two carbonyl groups, which readily participates in a variety of chemical transformations. This reactivity allows for the construction of complex molecular architectures, including various heterocyclic systems like chromenones, xanthenones, coumarins, and acridinediones.

The resulting compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, antiviral, and herbicidal properties. This document provides detailed application notes and experimental protocols for key reaction mechanisms involving cyclohexane-1,3-diones, namely the Michael Addition, Knoevenagel Condensation, and Annulation Reactions.

Michael Addition: Carbon-Carbon Bond Formation

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The active methylene group of cyclohexane-1,3-dione makes it an excellent Michael donor. This reaction is thermodynamically controlled and is widely used for the stereoselective formation of C-C bonds.

Application: Synthesis of Substituted Dicarbonyl Compounds

The Michael addition of cyclohexane-1,3-dione to various Michael acceptors, such as α,β-unsaturated ketones, nitriles, and esters, leads to the formation of 2-substituted cyclohexane-1,3-dione derivatives. These products are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Experimental Protocol: Base-Catalyzed Michael Addition of Cyclohexane-1,3-dione to an α,β-Unsaturated Ketone

This protocol describes a general procedure for the base-catalyzed Michael addition of cyclohexane-1,3-dione to an α,β-unsaturated ketone.

Materials:

  • Cyclohexane-1,3-dione

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Base catalyst (e.g., sodium ethoxide, potassium carbonate)

  • Anhydrous solvent (e.g., ethanol, tetrahydrofuran)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of cyclohexane-1,3-dione (1.0 eq) in the chosen anhydrous solvent, add the base catalyst (0.1-1.0 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 15-30 minutes to facilitate the formation of the enolate.

  • Add the α,β-unsaturated ketone (1.0 eq) to the reaction mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction time may vary from a few hours to overnight depending on the substrates and catalyst used.

  • Upon completion, quench the reaction by adding 1 M HCl until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Quantitative Data: Michael Addition of Cyclohexane-1,3-dione
Michael AcceptorCatalystSolventTime (h)Yield (%)Reference
ChalconeNaOEtEthanol1285Fictional Data
Methyl vinyl ketoneK2CO3THF892Fictional Data
AcrylonitrileDBUCH2Cl2688Fictional Data
Ethyl acrylateEt3NAcetonitrile2475Fictional Data

Reaction Workflow

Michael_Addition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Cyclohexane-1,3-dione in anhydrous solvent add_base Add Base Catalyst start->add_base form_enolate Stir to form enolate add_base->form_enolate add_acceptor Add Michael Acceptor form_enolate->add_acceptor monitor Monitor by TLC add_acceptor->monitor quench Quench with 1M HCl monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Final Product

Caption: Workflow for the Michael addition of cyclohexane-1,3-dione.

Knoevenagel Condensation: Synthesis of Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. The active methylene group of cyclohexane-1,3-dione readily undergoes this condensation with aldehydes and ketones, typically catalyzed by a weak base.

Application: Synthesis of Xanthene and Chromene Derivatives

The Knoevenagel condensation of cyclohexane-1,3-diones with aromatic aldehydes is a key step in the synthesis of various heterocyclic compounds, including xanthene and chromene derivatives. These reactions often proceed through a tandem Knoevenagel condensation-Michael addition-cyclization sequence, leading to the formation of complex polycyclic structures with significant biological activities.

Experimental Protocol: Synthesis of 2-Arylmethylene-cyclohexane-1,3-diones

This protocol outlines a general procedure for the Knoevenagel condensation of cyclohexane-1,3-dione with an aromatic aldehyde.

Materials:

  • Cyclohexane-1,3-dione

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Catalyst (e.g., piperidine, L-proline)

  • Solvent (e.g., ethanol, methanol, water)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve cyclohexane-1,3-dione (1.0 eq) and the aromatic aldehyde (1.0 eq) in the chosen solvent.

  • Add a catalytic amount of the base (e.g., a few drops of piperidine).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC. Reaction times can range from 30 minutes to several hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data: Knoevenagel Condensation of Cyclohexane-1,3-dione with Aromatic Aldehydes
Aromatic AldehydeCatalystSolventTime (h)Yield (%)Reference
BenzaldehydePiperidineEthanol295Fictional Data
4-ChlorobenzaldehydeL-prolineWater198Fictional Data
4-MethoxybenzaldehydePiperidineMethanol392Fictional Data
2-NitrobenzaldehydeGlycineEthanol488Fictional Data

Reaction Mechanism

Knoevenagel_Mechanism CHD Cyclohexane-1,3-dione Enolate Enolate Intermediate CHD->Enolate + B: Aldehyde Ar-CHO Adduct Aldol Adduct Aldehyde->Adduct Catalyst Base (B:) Catalyst->Enolate Enolate->Adduct + Ar-CHO Product α,β-Unsaturated Product Adduct->Product - H2O Water H2O

Caption: Mechanism of the Knoevenagel condensation.

Annulation Reactions: Construction of Fused Heterocyclic Systems

Annulation reactions involving cyclohexane-1,3-diones are powerful methods for constructing fused heterocyclic ring systems. These reactions typically involve a sequence of reactions, such as Michael addition followed by an intramolecular cyclization and dehydration, leading to the formation of bicyclic or polycyclic compounds.

Application: Synthesis of Tetrahydroquinolines and other Nitrogen-Containing Heterocycles

The reaction of cyclohexane-1,3-dione with various reagents can lead to the synthesis of a diverse range of nitrogen-containing heterocycles, including tetrahydroquinolines and acridinediones. These scaffolds are present in many biologically active compounds and natural products.

Experimental Protocol: Synthesis of Tetrahydroquinoline Derivatives

This protocol describes a typical procedure for the synthesis of tetrahydroquinoline derivatives from cyclohexane-1,3-dione, an aromatic amine, and an aldehyde in a one-pot, three-component reaction.

Materials:

  • Cyclohexane-1,3-dione

  • Aromatic amine (e.g., aniline)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Catalyst (e.g., p-toluenesulfonic acid, iodine)

  • Solvent (e.g., ethanol, acetonitrile)

Procedure:

  • In a round-bottom flask, combine cyclohexane-1,3-dione (1.0 eq), the aromatic amine (1.0 eq), the aromatic aldehyde (1.0 eq), and the catalyst (10-20 mol%) in the chosen solvent.

  • Reflux the reaction mixture for the required time (typically 4-12 hours), monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired tetrahydroquinoline derivative.

Quantitative Data: Three-Component Synthesis of Tetrahydroquinolines
Aromatic AmineAromatic AldehydeCatalystSolventTime (h)Yield (%)Reference
AnilineBenzaldehydep-TSAEthanol882Fictional Data
4-Methoxyaniline4-ChlorobenzaldehydeIodineAcetonitrile688Fictional Data
4-NitroanilineBenzaldehydep-TSAEthanol1275Fictional Data
Aniline4-NitrobenzaldehydeIodineAcetonitrile790Fictional Data

Logical Relationship of the Annulation Reaction

Annulation_Logic cluster_reactants Reactants cluster_steps Reaction Pathway CHD Cyclohexane-1,3-dione Enamine_Formation Enamine Formation CHD->Enamine_Formation Amine Aromatic Amine Amine->Enamine_Formation Aldehyde Aromatic Aldehyde Michael_Addition Michael Addition Aldehyde->Michael_Addition Enamine_Formation->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Tetrahydroquinoline Derivative Dehydration->Product

Application Notes and Protocols for 5-Pentylcyclohexane-1,3-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pentylcyclohexane-1,3-dione is a cyclic diketone that belongs to the broader class of cyclohexane-1,3-dione derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their versatile chemical reactivity and diverse biological activities. While specific research on this compound is limited, the study of analogous 5-alkylcyclohexane-1,3-diones provides a strong foundation for exploring its potential applications in drug discovery and development. These derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, primarily attributed to the reactive 1,3-dicarbonyl moiety which can participate in various chemical transformations and interactions with biological targets.[1][2][3] This document provides an overview of the potential applications, synthetic protocols, and biological evaluation methods for this compound, based on data from closely related compounds.

Synthesis of 5-Alkylcyclohexane-1,3-diones

The synthesis of 5-alkylcyclohexane-1,3-diones is typically achieved through a Michael addition reaction followed by a Claisen condensation. A common method involves the reaction of an α,β-unsaturated ketone with a malonic ester derivative in the presence of a base. For the synthesis of this compound, one could envision the reaction of an appropriate pentyl-substituted α,β-unsaturated ketone with diethyl malonate.

A general synthetic workflow is depicted below:

Synthesis_Workflow Reactants α,β-Unsaturated Ketone + Diethyl Malonate Base Base (e.g., NaOEt) Reactants->Base Reaction Initiation Intermediate Michael Adduct Base->Intermediate Michael Addition Cyclization Intramolecular Claisen Condensation Intermediate->Cyclization Product 5-Alkylcyclohexane-1,3-dione Cyclization->Product

Caption: General workflow for the synthesis of 5-alkylcyclohexane-1,3-diones.

Potential Medicinal Chemistry Applications

Based on the biological activities observed for various cyclohexane-1,3-dione derivatives, this compound holds potential in the following therapeutic areas:

Anticancer Activity

Numerous derivatives of cyclohexane-1,3-dione have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines.[4][5][6] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as tyrosine kinases.[4]

A proposed general mechanism for the anticancer activity of some cyclohexane-1,3-dione derivatives is the inhibition of receptor tyrosine kinases (RTKs).

Anticancer_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Compound 5-Pentylcyclohexane- 1,3-dione Derivative Compound->RTK Binds to ATP-binding site Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibition->RTK Inhibition

Caption: Proposed mechanism of anticancer activity via RTK inhibition.

Antimicrobial Activity

Cyclohexane-1,3-dione derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[2][3][7] The presence of the diketone functionality is thought to be crucial for their activity, potentially through mechanisms involving enzyme inhibition or disruption of microbial cell membranes.

Experimental Protocols

The following are generalized protocols for the evaluation of the biological activities of this compound, based on methodologies used for similar compounds.

In Vitro Anticancer Activity - MTT Assay

This protocol outlines a common method for assessing the cytotoxicity of a compound against cancer cell lines.

Workflow for MTT Assay:

MTT_Assay_Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with varying concentrations of the compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8]

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity - Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Detailed Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Quantitative Data for Cyclohexane-1,3-dione Derivatives

Compound DerivativeCancer Cell LineIC50 (µM)Reference
1,2,4-Triazine derivative 5A549 (Lung)< 1.0[4]
1,2,4-Triazine derivative 7aH460 (Lung)< 1.0[4]
1,2,4-Triazine derivative 7bHT-29 (Colon)< 1.0[4]
1,2,4-Triazine derivative 10cMKN-45 (Gastric)< 1.0[4]
1,2,4-Triazine derivative 10eU87MG (Glioblastoma)< 1.0[4]
1,2,4-Triazine derivative 11cSMMC-7721 (Hepatoma)< 1.0[4]
Compound 5cMDA-MB-231 (Breast)10.31 µg/ml[2]

Conclusion

This compound represents an intriguing scaffold for medicinal chemistry exploration. Based on the extensive research on its structural analogs, it is plausible that this compound and its derivatives could exhibit valuable biological activities. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound to uncover its therapeutic potential. Further research is warranted to elucidate its specific mechanisms of action and to establish a comprehensive pharmacological profile.

References

Application Notes and Protocols for the Purification of 5-Pentylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pentylcyclohexane-1,3-dione is a member of the cyclohexane-1,3-dione class of compounds, which are valuable intermediates in the synthesis of a variety of biologically active molecules and natural products. The purity of this precursor is critical for the successful synthesis of downstream targets. This document provides detailed protocols for the purification of this compound using two common laboratory techniques: silica gel column chromatography and recrystallization. The choice of method will depend on the nature and quantity of the impurities present, as well as the desired final purity of the compound.

Data Presentation

The following table summarizes the key quantitative parameters for the described purification protocols.

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Not Applicable
Mobile Phase/Solvent Hexane:Ethyl Acetate (EtOAc) gradient95% Ethanol
Typical Loading Capacity 1-10% of silica gel weightDependent on solubility
Elution Gradient 95:5 to 70:30 (Hexane:EtOAc)Not Applicable
Expected Purity >98% (by NMR, HPLC)>99% (by NMR, HPLC)
Typical Yield 85-95%70-90%

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is ideal for separating this compound from impurities with different polarities.

Materials and Equipment:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Column Packing: Secure the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom of the column. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane:EtOAc). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase, such as 95:5 Hexane:EtOAc. A patent for similar substituted cyclohexane-1,3-diones suggests starting with a non-polar system and gradually increasing the polarity.[1] A common starting point for compounds of this type is a 70:30 mixture of hexane and ethyl acetate.[1]

  • Fraction Collection: Collect fractions in separate tubes. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

  • TLC Monitoring: Spot the collected fractions on a TLC plate along with a spot of the crude starting material. Develop the TLC plate in a suitable solvent system (e.g., 80:20 Hexane:EtOAc). Visualize the spots under a UV lamp.

  • Product Pooling and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This method is effective for removing small amounts of impurities from a solid sample, provided a suitable solvent is found in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Based on protocols for similar compounds like 2-methyl-1,3-cyclohexanedione, 95% ethanol is a good starting solvent for recrystallization.

Materials and Equipment:

  • Crude this compound (solid)

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Dissolution: Place the crude solid this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture with stirring on a hot plate until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Mandatory Visualization

Purification_Workflow cluster_prep Sample Preparation cluster_chromatography Method 1: Column Chromatography cluster_recrystallization Method 2: Recrystallization cluster_final Final Product Crude_Product Crude this compound Load_Column Load on Silica Gel Column Crude_Product->Load_Column Dissolve in mobile phase Dissolve Dissolve in Hot 95% Ethanol Crude_Product->Dissolve Elute Elute with Hexane:EtOAc Gradient Load_Column->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Pool_Pure Pool Pure Fractions TLC_Analysis->Pool_Pure Identify pure fractions Evaporate Evaporate Solvent Pool_Pure->Evaporate Pure_Product Purified this compound Evaporate->Pure_Product Cool Cool to Crystallize Dissolve->Cool Filter Filter Crystals Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Dry->Pure_Product

Caption: Purification workflow for this compound.

References

safe handling and storage procedures for 5-Pentylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 5-Pentylcyclohexane-1,3-dione. It also outlines its primary application as a chemical intermediate and includes a general experimental protocol for its use in synthesis.

Introduction

This compound is a diketone that serves as a valuable precursor in organic synthesis. Its most notable application is in the synthesis of Olivetol, a key intermediate in the production of various cannabinoids, including synthetic analogs of Tetrahydrocannabinol (THC).[1] Due to its chemical properties and applications, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and the integrity of the compound.

Properties of this compound

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₁H₁₈O₂
Molecular Weight 182.26 g/mol [2]
CAS Number 18456-88-7[2]
Appearance Solid (at standard conditions)
Boiling Point 298.9 °C at 760 mmHg[3]
Flash Point 111.6 °C[3]
Density 0.977 g/cm³[3]
Solubility Soluble in a variety of organic solvents.

Safety and Handling

GHS Hazard Classification:

  • H318: Causes serious eye damage.[2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P317: Get medical help.[2]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

  • Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: In case of dust formation or when working in a poorly ventilated area, a NIOSH-approved respirator is recommended.

Engineering Controls
  • Work with this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

Spill and Leak Procedures
  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert, non-combustible material (e.g., sand, earth) and place it in a suitable container for disposal.

  • For large spills, contain the spill and contact environmental health and safety personnel.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Storage Procedures

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep in a cool, dark place away from incompatible materials such as strong oxidizing agents.

  • Recommended storage temperature is room temperature.

Application: Synthesis of Olivetol

A primary application of this compound is its use as a starting material for the synthesis of 5-Pentylbenzene-1,3-diol, commonly known as Olivetol. Olivetol is a crucial precursor in the synthesis of various cannabinoids.

General Experimental Protocol: Aromatization to Olivetol

This protocol describes a general method for the aromatization of this compound to Olivetol. Note: This is a generalized procedure and may require optimization based on specific laboratory conditions and desired yield/purity.

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for reflux and distillation

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and the high-boiling point solvent.

  • Inert Atmosphere: Purge the system with an inert gas to remove oxygen.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the reaction mixture.

  • Heating: Heat the mixture to reflux under a continuous flow of inert gas. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Reaction Completion: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst.

  • Product Isolation: The Olivetol can be isolated from the high-boiling point solvent by vacuum distillation or other suitable purification techniques such as column chromatography.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Contaminated packaging should be treated as the chemical itself.

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency Procedures Assess_Hazards Assess Hazards (H318: Serious Eye Damage) Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Select_PPE Prepare_Workspace Prepare Workspace (Fume Hood, Eyewash Station) Select_PPE->Prepare_Workspace Weigh_and_Transfer Weigh and Transfer in Fume Hood Prepare_Workspace->Weigh_and_Transfer Conduct_Experiment Conduct Experiment Weigh_and_Transfer->Conduct_Experiment Spill Spill Weigh_and_Transfer->Spill Exposure Exposure Weigh_and_Transfer->Exposure Store_Properly Store in Tightly Sealed Container (Cool, Dry, Well-Ventilated) Conduct_Experiment->Store_Properly Dispose_Waste Dispose of Waste (According to Regulations) Conduct_Experiment->Dispose_Waste Conduct_Experiment->Spill Conduct_Experiment->Exposure Handle_Spill Contain and Clean Up Spill (Wear appropriate PPE) Spill->Handle_Spill First_Aid Administer First Aid (Eye wash, Skin wash) Exposure->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

Safe handling workflow for this compound.

References

Applications of Indane-1,3-dione in Biosensing and Bioimaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indane-1,3-dione, a versatile chemical scaffold, has emerged as a powerful building block in the development of novel fluorescent probes for a wide range of applications in biosensing and bioimaging.[1][2][3] Its unique electronic properties and synthetic tractability allow for the creation of tailored molecules capable of detecting specific analytes, imaging cellular components, and monitoring biological processes with high sensitivity and selectivity. This document provides detailed application notes and experimental protocols for the synthesis and utilization of indane-1,3-dione-based probes.

I. Introduction to Indane-1,3-dione-Based Probes

The core structure of indane-1,3-dione features a reactive methylene group positioned between two carbonyl groups, making it an excellent precursor for the synthesis of various derivatives through reactions like the Knoevenagel condensation.[2][4] By strategically introducing different functional groups, the photophysical properties of these derivatives, such as their absorption and emission wavelengths, quantum yields, and fluorescence lifetimes, can be finely tuned for specific applications.[2] These probes often operate on mechanisms such as Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission (AIE), leading to significant changes in their fluorescence upon interaction with a target analyte or environment.[4]

II. Applications in Biosensing

Indane-1,3-dione derivatives have been successfully employed as chemosensors for the detection of various biologically and environmentally important species.

A. Cyanide Detection

Cyanide is a highly toxic anion, and its rapid and sensitive detection is of great importance.[4] Indane-1,3-dione-based probes have been developed for the colorimetric and fluorometric detection of cyanide ions.

Signaling Pathway for Cyanide Detection

Cyanide_Detection Cyanide Detection Mechanism cluster_legend Legend Probe Indane-1,3-dione Probe (Fluorescent) Adduct Probe-CN Adduct (Non-fluorescent) Probe->Adduct Nucleophilic Attack Cyanide Cyanide Ion (CN⁻) Cyanide->Adduct key1 Fluorescent Species key2 Analyte key3 Non-fluorescent Product

Caption: Nucleophilic attack of cyanide on the indane-1,3-dione probe disrupts conjugation, leading to fluorescence quenching.

Quantitative Data for Indane-1,3-dione-Based Biosensors
Probe Name/AnalyteLimit of Detection (LOD)Linear RangeEmission Max (λem)Quantum Yield (Φ)Reference
Cyanide Sensors
ICT-based Chemodosimeter9.4 x 10⁻⁷ M-580 nm (before), 480 nm (after)-[4]
2,2-dihydroxy-1,3-indanedione1.25 x 10⁻⁷ M10 ng/mL - 1.0 µg/mL- (Colorimetric)-

III. Applications in Bioimaging

The ability to visualize cellular structures and processes in real-time is crucial for understanding cell biology and disease progression. Indane-1,3-dione derivatives have been developed as fluorescent probes for imaging specific organelles, such as lipid droplets.[4]

A. Lipid Droplet Imaging

Lipid droplets are dynamic organelles involved in lipid storage and metabolism. Dysregulation of lipid droplets is associated with various diseases, including obesity, diabetes, and cancer. Fluorescent probes that can specifically target and illuminate lipid droplets are valuable tools for studying their biology.[4]

Experimental Workflow for Lipid Droplet Imaging

Lipid_Droplet_Imaging Workflow for Lipid Droplet Imaging cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging A Seed cells on coverslips B Culture cells to desired confluency A->B C Prepare staining solution with Indane-1,3-dione probe B->C D Incubate cells with staining solution C->D E Wash cells to remove excess probe D->E F Mount coverslips E->F G Image with fluorescence microscope F->G

Caption: A typical workflow for staining and imaging lipid droplets in live cells using a fluorescent probe.

Photophysical Properties of Indane-1,3-dione-Based Bioimaging Probes
Probe NameExcitation Max (λex)Emission Max (λem)ApplicationReference
Probe 557 --Lipid Droplet Imaging[4]

IV. Experimental Protocols

A. General Synthesis of Indane-1,3-dione Derivatives via Knoevenagel Condensation

This protocol describes a general method for the synthesis of 2-arylmethylene-1H-indene-1,3(2H)-dione derivatives.

Reaction Scheme

Knoevenagel_Condensation Knoevenagel Condensation cluster_reactants Reactants cluster_product Product Indanedione Indane-1,3-dione Catalyst Piperidine (cat.) Ethanol, Reflux Indanedione->Catalyst Aldehyde Aromatic Aldehyde Aldehyde->Catalyst Product 2-Arylmethylene-1H-indene-1,3(2H)-dione Catalyst->Product

Caption: General scheme for the Knoevenagel condensation of indane-1,3-dione with an aromatic aldehyde.

Materials:

  • Indane-1,3-dione

  • Substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)

  • Piperidine

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve indane-1,3-dione (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 2-arylmethylene-1H-indene-1,3(2H)-dione derivative.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Protocol for Cyanide Detection in Aqueous Solution

This protocol outlines the use of an indane-1,3-dione-based fluorescent probe for the detection of cyanide ions.

Materials:

  • Indane-1,3-dione-based cyanide probe (e.g., ICT-based chemodosimeter)

  • Stock solution of the probe in an organic solvent (e.g., DMSO or acetonitrile)

  • Aqueous buffer solution (e.g., PBS or HEPES)

  • Cyanide standard solutions of known concentrations

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare a working solution of the indane-1,3-dione probe by diluting the stock solution in the aqueous buffer. The final concentration will depend on the specific probe but is typically in the low micromolar range.

  • To a cuvette or a well of a microplate, add the probe solution.

  • Record the initial fluorescence spectrum or intensity at the appropriate excitation and emission wavelengths.

  • Add a known concentration of the cyanide standard solution to the probe solution.

  • Incubate for a short period to allow the reaction to complete.

  • Record the final fluorescence spectrum or intensity.

  • A decrease in fluorescence intensity (for "turn-off" probes) or a ratiometric change in fluorescence at two different wavelengths indicates the presence of cyanide.

  • Construct a calibration curve by plotting the change in fluorescence against the cyanide concentration to determine the concentration in unknown samples.

C. Protocol for Live-Cell Imaging of Lipid Droplets

This protocol provides a general guideline for staining and imaging lipid droplets in live cells using a lipophilic indane-1,3-dione-based probe.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Lipophilic indane-1,3-dione-based fluorescent probe

  • Stock solution of the probe in DMSO

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)

Procedure:

  • Culture cells to the desired confluency (typically 50-70%) on glass-bottom dishes or coverslips.

  • Prepare a staining solution by diluting the stock solution of the indane-1,3-dione probe in pre-warmed live-cell imaging medium. The optimal final concentration should be determined empirically for each cell type and probe but usually ranges from 1 to 10 µM.

  • Remove the culture medium from the cells and wash them once with pre-warmed PBS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.

  • Add fresh, pre-warmed live-cell imaging medium to the cells.

  • Immediately image the cells using a fluorescence microscope with the appropriate filter sets for the specific probe. Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.

V. Conclusion

Indane-1,3-dione derivatives represent a highly versatile and promising class of fluorescent probes for a multitude of applications in biosensing and bioimaging. Their straightforward synthesis, tunable photophysical properties, and demonstrated efficacy in detecting key analytes and imaging cellular organelles make them valuable tools for researchers in chemistry, biology, and medicine. The protocols provided herein serve as a starting point for the exploration and application of these powerful molecular tools. Further research and development in this area are expected to yield even more sophisticated probes with enhanced capabilities for advancing our understanding of complex biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Pentylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-Pentylcyclohexane-1,3-dione. The information is intended for researchers, scientists, and professionals in drug development to help improve the yield and purity of this compound.

Troubleshooting Guide

Issue: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I address them?

  • Answer:

    • Cause 1: Inactive Base: The sodium ethoxide or sodium methoxide used as a catalyst may have decomposed due to exposure to moisture.

      • Solution: Use freshly prepared sodium ethoxide/methoxide or a new bottle of a commercial solution. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Cause 2: Poor Quality Starting Materials: The diethyl malonate or 3-nonen-2-one may be of low purity or have degraded.

      • Solution: Purify the starting materials before use. Diethyl malonate and 3-nonen-2-one can be distilled under reduced pressure. Check the purity of the starting materials using techniques like NMR or GC-MS.

    • Cause 3: Incorrect Reaction Temperature: The reaction may not have been heated to a sufficient temperature for the reaction to proceed, or overheating may have led to decomposition.

      • Solution: The Michael addition is typically performed at room temperature, followed by reflux for the Claisen condensation and decarboxylation steps. Monitor the reaction temperature closely and ensure it is maintained within the optimal range.

    • Cause 4: Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time for completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting materials have been consumed.

Issue: Incomplete Reaction

  • Question: TLC analysis shows the presence of starting materials even after a prolonged reaction time. What could be the reason, and what should I do?

  • Answer:

    • Cause 1: Insufficient Catalyst: The amount of base used may not be enough to catalyze the reaction to completion.

      • Solution: While a full equivalent of base is needed for the Claisen condensation part of the reaction, ensure that the catalytic amount for the Michael addition is appropriate. For the subsequent cyclization, a stoichiometric amount of base is required.[1][2]

    • Cause 2: Suboptimal Reactant Concentration: High concentrations of the reactants can sometimes hinder the reaction rate.[3][4]

      • Solution: Consider diluting the reaction mixture. Lower concentrations of the reactants can sometimes lead to a faster reaction and higher yield.[3][4] Experiment with different solvent volumes to find the optimal concentration.

Issue: Product Purification Challenges

  • Question: I am having difficulty purifying the final product. What are the common impurities and how can I remove them?

  • Answer:

    • Common Impurities: Unreacted diethyl malonate, polymerized side products from 3-nonen-2-one, and intermediates from the reaction.

    • Purification Strategy 1: Recrystallization: this compound is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., acetone-water, ethanol-water) can be an effective method for purification.

    • Purification Strategy 2: Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used to separate the product from impurities. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Frequently Asked Questions (FAQs)

  • Question 1: What is the reaction mechanism for the synthesis of this compound?

    • Answer: The synthesis proceeds through a two-step sequence. The first step is a Michael addition of the enolate of diethyl malonate to the α,β-unsaturated ketone, 3-nonen-2-one.[5][6][7] This is followed by an intramolecular Claisen condensation (Dieckmann cyclization) of the resulting diester to form a cyclic β-keto ester.[1][2][5][8] The final step is the hydrolysis and decarboxylation of the β-keto ester to yield this compound.

  • Question 2: Why is sodium ethoxide or sodium methoxide used as a base?

    • Answer: Sodium ethoxide or methoxide is a strong base that is capable of deprotonating diethyl malonate to form the nucleophilic enolate required for the Michael addition. It also serves as the base for the subsequent intramolecular Claisen condensation.

  • Question 3: What is the role of the reflux step in the reaction?

    • Answer: The reflux step provides the necessary thermal energy for the intramolecular Claisen condensation (Dieckmann cyclization) and the subsequent hydrolysis and decarboxylation of the intermediate β-keto ester to form the final product.

  • Question 4: Can other malonic esters be used in this synthesis?

    • Answer: Yes, other dialkyl malonates, such as dimethyl malonate, can also be used. The choice of ester may influence the reaction conditions and the rate of the subsequent hydrolysis and decarboxylation steps.

Data Presentation

Table 1: Effect of Reactant Concentration on Yield in a Related 1,3-Cyclohexanedione Synthesis

EntryToluene (mL)1,3-Dione Reactant (equiv; mM)DBU (equiv; mM)Time (h)Yield (%)
10.51.5; 1350.1; 9.0276
21.01.5; 670.1; 4.5394
31.01.05; 470.1; 4.5295

Data adapted from a study on a similar reaction to illustrate the principle.[4]

Experimental Protocols

Detailed Synthesis of this compound

This protocol is adapted from a procedure for a structurally similar compound and should be optimized for the specific synthesis of this compound.[7][9]

  • Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol under a nitrogen atmosphere.

  • Michael Addition: To the freshly prepared sodium ethoxide solution, add 16.0 g (0.1 mol) of diethyl malonate dropwise at room temperature with stirring. After the addition is complete, add 14.0 g (0.1 mol) of 3-nonen-2-one dropwise over 30 minutes. Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Cyclization and Decarboxylation: After the Michael addition is complete, heat the reaction mixture to reflux for 6-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Reaction_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Products Diethyl\nMalonate Diethyl Malonate Michael Adduct\n(Intermediate) Michael Adduct (Intermediate) Diethyl\nMalonate->Michael Adduct\n(Intermediate) Michael Addition 3-Nonen-2-one 3-Nonen-2-one 3-Nonen-2-one->Michael Adduct\n(Intermediate) Sodium\nEthoxide Sodium Ethoxide Sodium\nEthoxide->Michael Adduct\n(Intermediate) Ethanol Ethanol Ethanol->Michael Adduct\n(Intermediate) Reflux Reflux Cyclic β-Keto Ester\n(Intermediate) Cyclic β-Keto Ester (Intermediate) Reflux->Cyclic β-Keto Ester\n(Intermediate) Michael Adduct\n(Intermediate)->Cyclic β-Keto Ester\n(Intermediate) Dieckmann Cyclization This compound This compound Cyclic β-Keto Ester\n(Intermediate)->this compound Hydrolysis & Decarboxylation

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Base Check Base Activity (Freshly Prepared?) Start->Check_Base Check_Reactants Check Reactant Purity (Distill/Purify) Start->Check_Reactants Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Success Improved Yield/ Purity Check_Base->Success If resolved Check_Reactants->Success If resolved Optimize_Conc Optimize Reactant Concentration Check_Conditions->Optimize_Conc Optimize_Conc->Success If resolved Purification Purification Issues Recrystallize Attempt Recrystallization Purification->Recrystallize Column_Chrom Perform Column Chromatography Recrystallize->Column_Chrom If ineffective Column_Chrom->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

identifying side products in 5-Pentylcyclohexane-1,3-dione reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Pentylcyclohexane-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method for synthesizing this compound is a three-step sequence involving:

  • Michael Addition: The conjugate addition of diethyl malonate to 3-nonen-2-one in the presence of a base (e.g., sodium ethoxide) to form the Michael adduct.

  • Dieckmann Condensation: An intramolecular Claisen condensation of the Michael adduct to form a cyclic β-keto ester.

  • Hydrolysis and Decarboxylation: Saponification of the ester group followed by acidification and heating to induce decarboxylation, yielding the final product.

Q2: What are the most common side products observed in this reaction?

Several side products can form at different stages of the synthesis. These include dialkylated malonic esters, self-condensation products of the starting materials or the final product, and incompletely reacted intermediates. A detailed summary of potential side products is provided in the Troubleshooting Guide.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Stains such as potassium permanganate or vanillin can be used for visualization. For more detailed analysis and identification of products and byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: What are the key safety precautions to consider during this synthesis?

  • Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Diethyl malonate and 3-nonen-2-one can be irritating to the skin and eyes. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The decarboxylation step involves heating and evolution of CO2 gas. Ensure the reaction is performed in an open or vented system to avoid pressure buildup.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete Michael Addition Ensure the use of a sufficiently strong and dry base (e.g., freshly prepared sodium ethoxide). The reaction should be run under anhydrous conditions to prevent quenching of the enolate. Monitor the reaction by TLC until the starting materials are consumed.
Reversibility of Michael Addition Use milder reaction conditions (e.g., lower temperature) to favor the thermodynamic product.
Inefficient Dieckmann Condensation Ensure the base used for the cyclization is strong enough to deprotonate the α-carbon of the ester. The reaction may require heating to proceed to completion.
Incomplete Hydrolysis or Decarboxylation Ensure complete saponification of the ester by using a sufficient excess of base and adequate heating time. Acidify the reaction mixture thoroughly before heating for decarboxylation.
Product Degradation 1,3-Diones can be unstable at high temperatures. Avoid excessive heating during workup and purification.[1]
Issue 2: Presence of Significant Amounts of Side Products

The following table summarizes common side products, their likely causes, and strategies for their minimization.

Side ProductStructurePotential CauseMitigation Strategy
Diethyl 2,2-bis(1-methyl-2-oxooctyl)malonate Dialkylation ProductUse of excess 3-nonen-2-one or a highly reactive enolate.Use a slight excess of diethyl malonate. Add 3-nonen-2-one slowly to the reaction mixture.
Self-condensation product of 3-nonen-2-one Complex mixtureStrong basic conditions and/or high temperatures.[2]Use a milder base (e.g., potassium carbonate) or catalytic amounts of a stronger base. Maintain a lower reaction temperature.
Isomer of 3-nonen-2-one Base-catalyzed isomerizationUse of a non-nucleophilic base or carefully controlled reaction conditions.Prepare the enolate of diethyl malonate first, then add 3-nonen-2-one at a low temperature.
Intermolecular Claisen condensation product Dimer of the Michael adductHigh concentration of the Michael adduct.Perform the Dieckmann condensation under high dilution conditions to favor the intramolecular reaction.
Self-condensation product of this compound Dimer or polymerHigh temperatures or prolonged exposure to basic or acidic conditions during workup.[3]Purify the product quickly after synthesis and store it under neutral conditions at low temperature.
5-Pentyl-3-ethoxycyclohex-2-en-1-one Incomplete HydrolysisInsufficient base or reaction time for saponification.Use a larger excess of base (e.g., NaOH or KOH) and ensure the reaction goes to completion by monitoring with TLC.
2-Carboxy-5-pentylcyclohexane-1,3-dione Incomplete DecarboxylationInsufficient heating during the decarboxylation step.Ensure the reaction mixture is heated to a sufficient temperature (typically reflux in acidic aqueous solution) until CO2 evolution ceases.

Experimental Protocols

Synthesis of this compound

Materials:

  • Diethyl malonate

  • 3-Nonen-2-one

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Michael Addition:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N2 or Ar), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

    • To this solution, add diethyl malonate (1.05 eq) dropwise at room temperature.

    • After the addition is complete, add 3-nonen-2-one (1.0 eq) dropwise to the reaction mixture.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Dieckmann Condensation, Hydrolysis, and Decarboxylation:

    • Once the Michael addition is complete, add a solution of sodium hydroxide (3.0 eq) in water to the reaction mixture.

    • Heat the mixture to reflux and maintain for 2-3 hours to effect both cyclization and saponification.

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.

    • Heat the acidified mixture to reflux for 4-6 hours to induce decarboxylation. Carbon dioxide evolution should be observed.

    • After cooling, extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Visualizations

Reaction Pathway

reaction_pathway A Diethyl Malonate + 3-Nonen-2-one B Michael Adduct (Diethyl 2-(1-methyl-2-oxooctyl)malonate) A->B Michael Addition (NaOEt, EtOH) SP1 Dialkylation Product A->SP1 Side Reaction SP2 Self-condensation of 3-Nonen-2-one A->SP2 Side Reaction C Cyclic β-Keto Ester B->C Dieckmann Condensation (Base, Heat) SP3 Intermolecular Claisen Product B->SP3 Side Reaction D This compound C->D Hydrolysis & Decarboxylation (H3O+, Heat) SP4 Incomplete Hydrolysis/Decarboxylation C->SP4 Side Reaction SP5 Self-condensation of Product D->SP5 Side Reaction troubleshooting_workflow start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions analyze_mixture Analyze Reaction Mixture (TLC, GC-MS, NMR) start->analyze_mixture identify_sp Identify Major Side Products analyze_mixture->identify_sp dialkylation Dialkylation Product Detected identify_sp->dialkylation Yes self_condensation Self-Condensation Product Detected identify_sp->self_condensation Yes incomplete_reaction Incomplete Reaction Detected identify_sp->incomplete_reaction Yes other_sp Other Side Products Detected identify_sp->other_sp Yes adjust_stoichiometry Adjust Stoichiometry (Excess Malonate) dialkylation->adjust_stoichiometry modify_base Modify Base/Temperature self_condensation->modify_base optimize_time_temp Optimize Reaction Time/Temperature incomplete_reaction->optimize_time_temp purification Optimize Purification Method other_sp->purification end Improved Synthesis adjust_stoichiometry->end modify_base->end optimize_time_temp->end purification->end

References

Technical Support Center: 5-Pentylcyclohexane-1,3-dione Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Pentylcyclohexane-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under oxidative stress?

A1: Under oxidative conditions, this compound is hypothesized to degrade primarily through two pathways: Baeyer-Villiger oxidation and ring-opening via oxidative cleavage. The Baeyer-Villiger pathway would likely yield a lactone, while oxidative cleavage could result in the formation of dicarboxylic acids.

Q2: How can I monitor the degradation of this compound in real-time?

A2: Real-time monitoring can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, as the dione moiety exhibits a chromophore. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe changes in the chemical structure of the parent compound and the appearance of degradation products over time.

Q3: What are the most common issues encountered when analyzing the degradation products of this compound?

A3: Common challenges include the co-elution of degradation products in chromatography, the instability of intermediates, and the difficulty in isolating sufficient quantities of individual degradation products for complete structural elucidation. It is also crucial to account for potential matrix effects from the experimental medium.

Q4: Are there any known stabilizers that can be used to prevent the degradation of this compound during storage?

A4: While specific stabilizers for this compound are not extensively documented, general-purpose antioxidants such as butylated hydroxytoluene (BHT) or tocopherol could potentially inhibit oxidative degradation. It is recommended to store the compound in a cool, dark, and inert atmosphere (e.g., under argon or nitrogen).

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Inconsistent Degradation Rates in Kinetic Studies
Potential Cause Troubleshooting Step
Fluctuation in temperature.Ensure the reaction vessel is placed in a thermostatically controlled environment (e.g., water bath, heating block).
Inconsistent light exposure.Conduct experiments in a dark room or use amber-colored reaction vessels to minimize photodegradation.
Variable oxygen concentration.Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before initiating the experiment and maintain an inert atmosphere.
Impurities in the solvent or reagents.Use high-purity solvents and reagents. Consider purifying them before use if necessary.
Issue 2: Poor Resolution of Degradation Products in HPLC Analysis
Potential Cause Troubleshooting Step
Inappropriate mobile phase composition.Optimize the mobile phase by varying the solvent ratio, pH, or adding ion-pairing reagents.
Unsuitable stationary phase.Test different HPLC columns with varying polarities (e.g., C18, C8, Phenyl-Hexyl).
Suboptimal flow rate or temperature.Adjust the flow rate and column temperature to improve peak separation.
Co-eluting peaks.Employ a gradient elution method instead of an isocratic one.
Issue 3: Difficulty in Identifying Degradation Products by Mass Spectrometry (MS)
Potential Cause Troubleshooting Step
Low ionization efficiency.Experiment with different ionization sources (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and polarities (positive and negative modes).
Fragmentation of the parent ion.Use a soft ionization technique or optimize the fragmentation energy in MS/MS experiments to preserve the molecular ion.
Complex fragmentation pattern.Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions.

Data Presentation

The following tables summarize hypothetical quantitative data for typical degradation studies of this compound.

Table 1: Hypothetical Degradation Kinetics of this compound under Different Oxidative Conditions.

Condition Rate Constant (k, min⁻¹) Half-life (t₁/₂, min)
3% H₂O₂ at 25°C0.01546.2
10% H₂O₂ at 25°C0.04814.4
3% H₂O₂ at 50°C0.06211.2

Table 2: Hypothetical Relative Abundance of Major Degradation Products after 24 hours.

Degradation Product m/z Relative Abundance (%)
6-oxo-undecanoic acid200.2945
5-pentyl-dihydro-2H-pyran-2,6-dione198.2530
Adipic acid146.1415
Unidentified Products-10

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Degradation Conditions:

    • Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Thermal Stress: Incubate 1 mL of the stock solution at 60°C.

    • Photolytic Stress: Expose 1 mL of the stock solution to UV light (254 nm).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation: Neutralize the acidic and alkaline samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a validated HPLC-UV or LC-MS method.

Protocol 2: HPLC Method for Separation of Degradation Products
  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathways This compound This compound Intermediate_A Epoxide Intermediate This compound->Intermediate_A Oxidation Intermediate_B Peroxy Acid Intermediate This compound->Intermediate_B Oxidative Cleavage Product_A Baeyer-Villiger Oxidation Product (Lactone) Intermediate_A->Product_A Rearrangement Product_B Ring-Opening Product (Dicarboxylic Acid) Intermediate_B->Product_B Hydrolysis

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of Compound Stress_Conditions Apply Degradation Stress Conditions Stock_Solution->Stress_Conditions HPLC HPLC Separation Stress_Conditions->HPLC Time-point Sampling MS Mass Spectrometry Identification HPLC->MS Data_Analysis Data Analysis and Quantification MS->Data_Analysis

Caption: General experimental workflow for degradation studies.

Troubleshooting_Logic node_rect node_rect Start Inconsistent Results? Check_Temp Temperature Constant? Start->Check_Temp Check_Light Light Exposure Controlled? Check_Temp->Check_Light Yes Fix_Temp Use Thermostat Check_Temp->Fix_Temp No Check_Atmosphere Inert Atmosphere? Check_Light->Check_Atmosphere Yes Fix_Light Use Amber Vials Check_Light->Fix_Light No Check_Reagents Reagent Purity Verified? Check_Atmosphere->Check_Reagents Yes Fix_Atmosphere Purge with N2/Ar Check_Atmosphere->Fix_Atmosphere No Fix_Reagents Purify Reagents Check_Reagents->Fix_Reagents No End Consistent Results Check_Reagents->End Yes Fix_Temp->Check_Light Fix_Light->Check_Atmosphere Fix_Atmosphere->Check_Reagents Fix_Reagents->End

Caption: Troubleshooting logic for inconsistent experimental results.

Optimizing Reaction Conditions for 5-Pentylcyclohexane-1,3-dione: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to optimizing the synthesis of 5-Pentylcyclohexane-1,3-dione. It includes detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), structured data tables for easy comparison of reaction conditions, and complete experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a reaction pathway involving a Michael addition of diethyl malonate to 3-nonen-2-one, followed by an intramolecular condensation, hydrolysis, and decarboxylation.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Michael Addition: The initial conjugate addition of diethyl malonate to 3-nonen-2-one is crucial.

    • Base Selection: The choice and quality of the base are critical. Sodium ethoxide is commonly used, but its effectiveness can be diminished by moisture. Ensure you are using freshly prepared or properly stored sodium ethoxide. Alternatively, consider a stronger, non-nucleophilic base like potassium tert-butoxide, which can lead to faster and more complete enolate formation.

    • Reaction Time and Temperature: The Michael addition may require sufficient time to proceed to completion. While refluxing in ethanol is a common condition, ensure the reflux is maintained consistently. For less reactive substrates, extending the reaction time or a moderate increase in temperature might be beneficial, but be cautious of potential side reactions.

  • Inefficient Cyclization (Dieckmann-like Condensation): The subsequent intramolecular condensation to form the cyclohexane ring is another critical step.

    • Base Stoichiometry: A sufficient amount of base is necessary to drive the cyclization. Ensure at least one equivalent of base is used for the initial deprotonation of the Michael adduct.

  • Incomplete Hydrolysis and Decarboxylation: The final steps of hydrolyzing the ester and decarboxylating the resulting β-keto acid are essential.

    • Hydrolysis Conditions: Ensure the potassium hydroxide solution is sufficiently concentrated and that the reaction is heated at reflux for an adequate duration to ensure complete saponification of the ester group.

    • Acidification: Careful acidification is required to promote decarboxylation without causing degradation of the final product. The reaction is often cooled to 0°C before adding acid to control the exotherm.

Question: I am observing the formation of significant side products. How can I identify and minimize them?

Answer:

Side product formation is a common challenge. Here are some likely culprits and solutions:

  • Polymerization of 3-nonen-2-one: The α,β-unsaturated ketone starting material can polymerize under basic conditions. To minimize this, add the 3-nonen-2-one slowly to the reaction mixture containing the base and diethyl malonate.

  • Formation of a Double Michael Adduct: It is possible for a second molecule of 3-nonen-2-one to react with the intermediate enolate. Using a slight excess of diethyl malonate can help to suppress this side reaction.

  • Incomplete Cyclization Leading to Linear Byproducts: If the intramolecular condensation does not proceed to completion, you may isolate the linear Michael adduct after workup. Ensure sufficient reaction time and appropriate base strength for the cyclization step.

  • Identification: Thin Layer Chromatography (TLC) is an invaluable tool for monitoring the reaction progress and identifying the presence of side products. Run TLCs of your starting materials and co-spot with the reaction mixture to track consumption of reactants and formation of the product and any byproducts. Characterization of isolated side products by NMR or Mass Spectrometry can provide definitive identification.

Question: The purification of the final product is proving difficult. What are the best practices?

Answer:

This compound can sometimes be challenging to purify due to its physical properties and potential impurities.

  • Crystallization Issues: The product may initially separate as an oil rather than a solid.

    • Scratching: Vigorously scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.

    • Seeding: If you have a small amount of pure, solid product from a previous batch, adding a seed crystal to the cooled solution can initiate crystallization.

    • Solvent System: If the product oils out from the reaction workup, it may be necessary to perform a recrystallization from a suitable solvent system. A mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a non-solvent in which it is insoluble (e.g., hexanes, petroleum ether) is often effective.

  • Column Chromatography: If crystallization is not effective in removing impurities, column chromatography on silica gel is a reliable method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will typically allow for the separation of the desired product from less polar and more polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds via a tandem Michael addition and a Dieckmann-like intramolecular condensation. First, the enolate of diethyl malonate acts as a nucleophile and adds to the β-carbon of 3-nonen-2-one (Michael addition). The resulting intermediate then undergoes an intramolecular Claisen condensation (Dieckmann condensation) to form a cyclic β-keto ester. Subsequent hydrolysis of the ester group and decarboxylation yields the final product, this compound.

Q2: Can I use other bases besides sodium ethoxide?

A2: Yes, other bases can be used, and the choice can influence the reaction outcome. Stronger, non-nucleophilic bases like potassium tert-butoxide or sodium hydride can be more effective in generating the malonate enolate, potentially leading to higher yields and faster reaction times. However, they are also more sensitive to moisture and require anhydrous reaction conditions.

Q3: How critical is the purity of the starting materials?

A3: The purity of starting materials is very important. Impurities in the 3-nonen-2-one can lead to side reactions and lower yields. Diethyl malonate should also be of high purity. It is recommended to use freshly distilled starting materials if their purity is questionable.

Q4: What are the safety precautions I should take during this synthesis?

A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood. Sodium ethoxide and other strong bases are corrosive and moisture-sensitive and should be handled with care. The solvents used are flammable.

Data Presentation

The following tables summarize how different reaction parameters can affect the synthesis of 5-alkyl-1,3-cyclohexanediones, providing a basis for optimization.

Table 1: Effect of Base on Yield

BaseSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Sodium EthoxideEthanolReflux24~46%General literature procedure
Potassium tert-ButoxideTHFRoom Temp to Reflux12-24Potentially HigherGeneral knowledge for similar reactions
Sodium HydrideToluene0 to Room Temp2-4Variable, requires anhydrous conditions[1]

Table 2: Effect of Solvent on Reaction Outcome

SolventPolarityTypical ReactionPotential AdvantagesPotential Disadvantages
EthanolProticMichael Addition/CondensationGood solubility for ionic intermediatesCan participate in side reactions (transesterification)
Tetrahydrofuran (THF)AproticMichael Addition/CondensationLess reactive than protic solvents, good for strong basesRequires anhydrous conditions
TolueneNon-polarCondensationCan azeotropically remove waterLower solubility for some intermediates

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on a widely reported synthetic route.

Materials:

  • 3-Nonen-2-one

  • Diethyl malonate

  • Sodium metal

  • Absolute Ethanol

  • Potassium hydroxide

  • Concentrated Hydrochloric acid

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

Stage 1: Michael Addition and Intramolecular Condensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.

  • Slowly add 3-nonen-2-one to the reaction mixture.

  • Heat the mixture to reflux and maintain for approximately 24 hours. Monitor the reaction progress by TLC.

Stage 2: Hydrolysis

  • After the initial reaction is complete, add a solution of potassium hydroxide in water to the reaction mixture.

  • Continue to heat the mixture at reflux for an additional 24-48 hours to ensure complete hydrolysis of the ester.

Stage 3: Acidification and Decarboxylation

  • Cool the reaction mixture in an ice bath to 0°C.

  • Slowly and carefully add concentrated hydrochloric acid with vigorous stirring until the solution is acidic (pH ~1-2). This will neutralize the base and promote the decarboxylation of the intermediate β-keto acid.

  • Continue stirring at 0°C for a period to allow for complete precipitation of the product.

Work-up and Purification:

  • Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • If the product is a solid, it can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes). If it is an oil, purification by column chromatography on silica gel may be necessary.

Visualizations

experimental_workflow cluster_stage1 Stage 1: Michael Addition & Condensation cluster_stage2 Stage 2: Hydrolysis cluster_stage3 Stage 3: Acidification & Decarboxylation cluster_workup Work-up & Purification start Prepare Sodium Ethoxide in Ethanol add_malonate Add Diethyl Malonate start->add_malonate add_enone Add 3-Nonen-2-one add_malonate->add_enone reflux1 Reflux for 24h add_enone->reflux1 add_koh Add Aqueous KOH reflux1->add_koh reflux2 Reflux for 24-48h add_koh->reflux2 cool Cool to 0°C reflux2->cool add_hcl Add Concentrated HCl cool->add_hcl extract Extract with Organic Solvent add_hcl->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Crystallization/Chromatography) concentrate->purify end end purify->end This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Incomplete Michael Addition start->cause1 cause2 Inefficient Cyclization start->cause2 cause3 Incomplete Hydrolysis/Decarboxylation start->cause3 sol1a Check Base Quality/Use Stronger Base cause1->sol1a sol1b Optimize Reaction Time/Temperature cause1->sol1b sol2a Ensure Sufficient Base Stoichiometry cause2->sol2a sol3a Verify Hydrolysis Conditions cause3->sol3a sol3b Ensure Proper Acidification cause3->sol3b

Caption: Troubleshooting logic for addressing low reaction yield.

References

common experimental errors with 5-Pentylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Pentylcyclohexane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and answer frequently asked questions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound.

Problem Potential Cause(s) Recommended Solution(s) Expected vs. Erroneous Data
Low Yield in Synthesis Incomplete reaction; Side reactions (e.g., aldol condensation); Loss during workup or purification.- Ensure starting materials are pure and dry.- Optimize reaction time and temperature.- Use an inert atmosphere if reagents are sensitive to air or moisture.[1]- Carefully perform extraction and purification steps to minimize loss.Expected Yield: ~46% (as per one documented synthesis route).[1] Erroneous: Significantly lower yield.
Impure Product After Synthesis Presence of starting materials, byproducts, or solvent residues.- Perform column chromatography (e.g., silica gel with a hexane:EtOAc eluent) for purification.- Recrystallize the product from an appropriate solvent system.- Ensure complete removal of solvents under reduced pressure.Expected: Sharp melting point, clean NMR/IR spectra. Erroneous: Broad melting point range, extra peaks in spectra.
Difficulty in Characterization (NMR/IR) Keto-enol tautomerism. Cyclohexane-1,3-diones exist as a mixture of keto and enol forms in solution, which can complicate spectral interpretation.[2][3][4]- Understand that both tautomers will be visible in the NMR spectrum.[5][3]- The ratio of keto to enol form can be influenced by the solvent.[3]- In IR spectroscopy, look for characteristic peaks for both the ketone (C=O) and the enol (C=C, O-H).Expected NMR: Signals for both keto and enol protons. Erroneous: Misinterpretation of spectra due to unexpected peaks from the tautomer.
Product Instability/Degradation Sensitivity to light, air, or high temperatures.- Store the compound in a tightly closed, labeled container at low temperatures (below 15°C is recommended for similar compounds).[6]- Protect from light and store in a dry, well-ventilated area.[6]Expected: Off-white to yellowish powder.[6]Erroneous: Discoloration, change in physical state, or presence of degradation products in analytical data.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and molecular weight of this compound?

A1: this compound is typically an off-white to yellowish powder.[6] Its molecular formula is C11H18O2, with a molecular weight of approximately 182.26 g/mol .[7][8][9]

Q2: What are the key safety precautions to take when handling this compound?

A2: It is important to wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[7] Work in a well-ventilated area and avoid generating dust.[6] In case of eye contact, rinse cautiously with water for several minutes.[7] Always refer to the Safety Data Sheet (SDS) for detailed handling information.[6]

Q3: Can you explain the keto-enol tautomerism observed in this compound?

A3: Like other 1,3-dicarbonyl compounds, this compound can exist in two interconverting forms: a keto form and an enol form.[2][5][3][4][10] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium is dynamic and the ratio of the two tautomers can be influenced by factors such as the solvent, temperature, and pH.[3][10] This phenomenon is important to consider during chemical reactions and spectroscopic analysis.

Q4: What is a common synthetic route for this compound?

A4: One common method involves a Michael addition followed by a Claisen condensation. A specific example is the reaction of 3-Nonen-2-one with diethyl malonate in the presence of a base like sodium ethoxide, followed by hydrolysis and decarboxylation.[1]

Q5: What are some applications of cyclohexane-1,3-dione derivatives?

A5: Cyclohexane-1,3-dione derivatives are versatile intermediates in organic synthesis.[11][12] They are used in the preparation of various biologically active compounds, including pharmaceuticals and herbicides.[11][13][14][15] For instance, some derivatives are known to act as herbicides by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[13][14]

Visualizations

Experimental Workflow: Synthesis of this compound

cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants 3-Nonen-2-one + Diethyl Malonate Start->Reactants Reaction1 Michael Addition with NaOEt in Ethanol (Reflux, Inert Atmosphere) Reactants->Reaction1 Intermediate1 Intermediate Adduct Reaction1->Intermediate1 Reaction2 Hydrolysis with KOH (Reflux) Intermediate1->Reaction2 Intermediate2 Dicarboxylate Salt Reaction2->Intermediate2 Reaction3 Acidification with HCl Intermediate2->Reaction3 Crude_Product Crude this compound Reaction3->Crude_Product Workup Extraction Crude_Product->Workup Purification_Method Column Chromatography or Recrystallization Workup->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product

Caption: A typical workflow for the synthesis and purification of this compound.

Logical Relationship: Keto-Enol Tautomerism

Keto_Form Keto Tautomer (this compound) Enol_Form Enol Tautomer (3-Hydroxy-5-pentylcyclohex-2-en-1-one) Keto_Form->Enol_Form Equilibrium

Caption: The equilibrium between the keto and enol tautomers of this compound.

Signaling Pathway: Inhibition of HPPD by Cyclohexanedione Derivatives

Substrate p-Hydroxyphenylpyruvate Enzyme HPPD Enzyme Substrate->Enzyme Product Homogentisate Enzyme->Product Pathway Plastoquinone Biosynthesis Product->Pathway Inhibitor Cyclohexanedione Herbicide (e.g., derivative of this compound) Inhibitor->Enzyme Inhibition

Caption: Mechanism of action for herbicidal cyclohexane-1,3-dione derivatives via HPPD inhibition.

References

Technical Support Center: Troubleshooting NMR Spectra of Cyclohexane-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexane-1,3-dione and its derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during NMR analysis.

Troubleshooting Guide

Question: My ¹H NMR spectrum shows more signals than expected for my cyclohexane-1,3-dione derivative. What is the likely cause?

Answer: The most common reason for observing a complex ¹H NMR spectrum with more signals than anticipated is the presence of keto-enol tautomerism. Cyclohexane-1,3-dione and its derivatives can exist as a mixture of the diketo form and one or more enol forms in solution. This equilibrium is often slow on the NMR timescale, resulting in separate sets of peaks for each tautomer.

The position of this equilibrium is highly dependent on the solvent, temperature, and the nature of substituents on the cyclohexane ring.

Tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto Diketone Form Enol Enol Form Keto->Enol Tautomerization Keto_structure O || C / H2C   CH2 |     | H2C---C=O Enol_structure OH | C / HC   CH2 ||    | HC---C=O

Question: How can I confirm that the extra peaks in my NMR spectrum are due to tautomerism?

Answer: You can employ several strategies to confirm the presence of tautomers:

  • Solvent Study: Record the NMR spectrum in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Methanol-d₄). The ratio of the tautomers, and thus the relative intensities of the corresponding peaks, will likely change with the solvent's polarity and hydrogen bonding capability. For instance, polar, protic solvents like methanol-d₄ can favor the keto form, while polar, aprotic solvents like DMSO-d₆ often stabilize the enol form through hydrogen bonding.

  • Temperature Study: Acquiring spectra at different temperatures can help distinguish between tautomers and other phenomena like rotamers. If the peaks coalesce or sharpen at higher temperatures, it indicates a dynamic equilibrium.

  • 2D NMR Spectroscopy: Techniques like ¹H-¹H COSY, HSQC, and HMBC are invaluable for assigning signals to specific tautomers. COSY spectra will show correlations between coupled protons within the same tautomer. HSQC and HMBC will help in assigning the corresponding ¹³C signals and confirming the connectivity within each tautomeric form.

Question: My NMR signals are broad. What could be the cause and how can I fix it?

Answer: Peak broadening in the NMR spectra of cyclohexane-1,3-dione derivatives can arise from several factors:

  • Chemical Exchange: The interconversion between keto and enol tautomers at a rate comparable to the NMR timescale can lead to broadened peaks. You can try acquiring the spectrum at a lower or higher temperature to move out of this intermediate exchange regime.

  • Sample Concentration: High sample concentrations can lead to aggregation through intermolecular hydrogen bonding, especially in non-polar solvents, which can cause peak broadening. Diluting the sample may help to sharpen the signals.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening. Ensure your sample is free from such contaminants.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks. Ensure the spectrometer is properly shimmed before acquiring your spectrum.

  • Unresolved Complex Coupling: Complex spin-spin coupling patterns that are not fully resolved can appear as broad signals. Using a higher field NMR spectrometer can often resolve these complex multiplets.

Troubleshooting_Broad_Peaks start Broad Peaks Observed check_exchange Chemical Exchange? (Tautomerism, Rotamers) start->check_exchange check_concentration High Concentration? (Aggregation) start->check_concentration check_impurities Paramagnetic Impurities? start->check_impurities check_shimming Poor Shimming? start->check_shimming check_coupling Complex Coupling? start->check_coupling solution_temp Vary Temperature check_exchange->solution_temp solution_dilute Dilute Sample check_concentration->solution_dilute solution_purify Purify Sample check_impurities->solution_purify solution_shim Re-shim Spectrometer check_shimming->solution_shim solution_high_field Use Higher Field NMR check_coupling->solution_high_field

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the keto and enol tautomers of cyclohexane-1,3-dione?

A1: The chemical shifts can vary depending on the solvent and substituents. However, the following tables provide approximate chemical shift ranges for the parent cyclohexane-1,3-dione.

Table 1: Approximate ¹H NMR Chemical Shifts (ppm) for Cyclohexane-1,3-dione Tautomers

SolventTautomerH2H4/H6H5Enolic OH
CDCl₃ Keto~3.5 (s)~2.7 (t)~2.0 (quint)-
Enol~5.4 (s)~2.4 (t)~1.9 (quint)~11-12 (br s)
DMSO-d₆ Enol~5.1 (s)~2.2 (t)~1.8 (quint)~10.9 (br s)
Acetone-d₆ Keto-Enol MixSignals for both forms present
Methanol-d₄ Keto-Enol MixSignals for both forms present; enolic OH may exchange with solvent

Table 2: Approximate ¹³C NMR Chemical Shifts (ppm) for Cyclohexane-1,3-dione Tautomers

SolventTautomerC1/C3C2C4/C6C5
CDCl₃ Keto~209~58~37~19
Enol~198 (C=O), ~190 (C-OH)~100~31~21
DMSO-d₆ Enol~195 (C=O), ~188 (C-OH)~98~30~20
Acetone-d₆ Keto-Enol MixSignals for both forms present
Methanol-d₄ Keto-Enol MixSignals for both forms present

Q2: I suspect my sample contains impurities from the synthesis. What are some common impurities and their expected NMR signals?

A2: The synthesis of cyclohexane-1,3-dione derivatives can sometimes result in byproducts or carry over starting materials. Common impurities and their approximate ¹H NMR signals are listed below.

Table 3: Approximate ¹H NMR Chemical Shifts (ppm) of Common Impurities

ImpurityCDCl₃DMSO-d₆Acetone-d₆Methanol-d₄
Resorcinol ~6.3-7.1 (m), ~8.0 (br s, OH)~6.2-6.9 (m), ~9.1 (s, OH)~6.3-7.0 (m), ~8.3 (s, OH)~6.2-7.0 (m)
Cyclohexanol ~1.2-1.9 (m), ~3.6 (m)~1.0-1.8 (m), ~3.4 (m), ~4.3 (d, OH)~1.1-1.8 (m), ~3.5 (m), ~3.8 (d, OH)~1.1-1.8 (m), ~3.5 (m)
Cyclohexanone ~1.7-1.9 (m), ~2.3 (t)~1.6-1.8 (m), ~2.2 (t)~1.6-1.8 (m), ~2.3 (t)~1.7-1.9 (m), ~2.4 (t)

Q3: How do I perform a quantitative NMR (qNMR) experiment to determine the keto-enol ratio?

A3: To accurately determine the tautomeric ratio, follow this qNMR protocol:

  • Sample Preparation: Accurately weigh a known amount of your sample and a suitable internal standard into a vial. The internal standard should be stable, have a known purity, and have signals that do not overlap with your analyte. Dissolve the mixture in a known volume of deuterated solvent.

  • NMR Acquisition:

    • Use a pulse sequence with a sufficient relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) to ensure full relaxation of all signals. A simple single-pulse experiment is usually sufficient.

    • Ensure a high signal-to-noise ratio by acquiring an adequate number of scans.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signals of the keto and enol forms and the internal standard.

  • Calculation: The ratio of the tautomers can be calculated by comparing the integrals of the signals corresponding to each form, making sure to normalize for the number of protons giving rise to each signal.

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation

  • Sample Weighing: Weigh 5-10 mg of the cyclohexane-1,3-dione derivative for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Cap and Label: Cap the NMR tube and label it clearly.

Protocol 2: NMR Sample Preparation for Air-Sensitive Derivatives

For compounds that are sensitive to air or moisture, all steps must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Drying: Ensure all glassware, including the NMR tube and cap, are thoroughly dried in an oven and cooled under vacuum or in a desiccator.

  • Inert Atmosphere: Perform all sample manipulations in a glovebox or on a Schlenk line under nitrogen or argon.

  • Solvent Degassing: Use a deuterated solvent that has been degassed by several freeze-pump-thaw cycles.

  • Sample Preparation: Prepare the sample as described in Protocol 1, but within the inert atmosphere.

  • Sealing: Use a J. Young NMR tube or a standard NMR tube with a tightly sealed cap, further sealed with Parafilm®, to maintain the inert atmosphere during transport to the NMR spectrometer.

Experimental_Workflow start Start weigh_sample Weigh Sample start->weigh_sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1D Acquire 1D NMR (¹H, ¹³C) transfer->acquire_1D analyze_1D Analyze 1D Spectra acquire_1D->analyze_1D complex_spectra Complex Spectra? analyze_1D->complex_spectra acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) complex_spectra->acquire_2D Yes end End complex_spectra->end No analyze_2D Analyze 2D Spectra acquire_2D->analyze_2D analyze_2D->end

Technical Support Center: 5-Pentylcyclohexane-1,3-dione Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Pentylcyclohexane-1,3-dione. The information provided is based on the general principles of β-dicarbonyl and cyclic ketone chemistry.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and formulation of this compound.

Issue Potential Cause Recommended Action
Loss of potency in solution over a short period. Oxidative Degradation: The enol form of the dione may be susceptible to oxidation, especially in the presence of trace metal ions or exposure to light and oxygen.- Use deoxygenated solvents. - Add an antioxidant to the formulation (e.g., BHT, Vitamin E). - Incorporate a chelating agent (e.g., EDTA) to sequester metal ions.[1] - Protect the solution from light.
Appearance of new peaks in HPLC analysis after storage. Hydrolytic Degradation: If formulated in an aqueous or protic solvent, the dione ring may be susceptible to hydrolysis, particularly at non-neutral pH.- Adjust the pH of the formulation to a range of optimal stability (typically near neutral pH) using a suitable buffer system (e.g., phosphate or citrate buffer).[1] - Consider formulation in a non-aqueous solvent if feasible.
Discoloration of the solid compound or formulation. Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to colored degradation products.- Store the compound and its formulations in amber vials or other light-protecting containers. - Conduct photostability studies as part of the formulation development.
Inconsistent results between batches. Variability in Material Purity or Formulation Components: Trace impurities in the active pharmaceutical ingredient (API) or excipients can catalyze degradation.- Ensure high purity of this compound. - Qualify all excipients and ensure they are of pharmaceutical grade. - Perform compatibility studies between the API and all excipients.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its β-dicarbonyl structure, the most probable degradation pathways include:

  • Oxidation: The enol tautomer is susceptible to oxidation, potentially leading to ring opening or the formation of more highly oxidized species.

  • Hydrolysis: Under acidic or basic conditions, the cyclic dione could undergo hydrolysis, leading to the formation of a keto acid.

  • Photodegradation: Exposure to light can lead to various photochemical reactions, including rearrangements and cleavage.

Q2: What are the key considerations for selecting excipients to stabilize this compound?

A2: The selection of excipients is critical for maintaining the stability of the final formulation. Key considerations include:

  • Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol.[1]

  • Chelating Agents: To minimize metal-catalyzed oxidation, include a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid.[1]

  • Buffering Agents: To control the pH and prevent acid- or base-catalyzed hydrolysis, use a suitable buffer system. The optimal pH should be determined through stability studies.[1]

  • Solvent System: The choice of solvent can significantly impact stability. Non-aqueous or buffered aqueous systems are generally preferred.

  • Compatibility: All excipients must be compatible with this compound. Compatibility studies should be performed to rule out any interactions that could lead to degradation.

Q3: How can I monitor the stability of this compound in my formulation?

A3: A validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[2][3][4] The method should be able to separate the intact drug from all potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the solution to light in a photostability chamber (ICH Q1B guidelines).

  • Sample Analysis: Analyze all stressed samples, along with a control sample, using an appropriate analytical method (e.g., HPLC-UV/MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Protocol 2: Long-Term and Accelerated Stability Study

Objective: To determine the shelf-life of a formulated product under defined storage conditions.

Methodology:

  • Sample Preparation: Prepare at least three batches of the final formulation of this compound.

  • Storage Conditions: Store the samples under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

  • Analytical Tests: At each time point, perform a battery of tests including:

    • Assay for the active ingredient.

    • Quantification of degradation products.

    • Physical appearance (e.g., color, clarity).

    • pH (for liquid formulations).

  • Data Analysis: Analyze the data to determine the rate of degradation and to establish a shelf-life for the product.

Quantitative Data Summary

The following tables provide illustrative data that might be obtained from stability studies.

Table 1: Illustrative Forced Degradation Results

Stress Condition % Degradation Number of Degradants Major Degradant (Area %)
0.1 N HCl, 60°C, 24h15.2210.5
0.1 N NaOH, 60°C, 24h25.8318.2
3% H₂O₂, RT, 24h35.1422.7
Heat (80°C), 48h8.518.5
Photostability (ICH Q1B)12.329.1

Table 2: Illustrative Accelerated Stability Data (40°C/75% RH)

Time (Months) Assay (%) Total Degradants (%) Appearance
0100.2< 0.1Clear, colorless solution
199.50.5Clear, colorless solution
298.81.2Clear, colorless solution
398.11.9Clear, slightly yellow solution
696.53.5Clear, yellow solution

Visualizations

degradation_pathway A This compound B Enol Tautomer A->B Tautomerization D Hydrolyzed Product (Keto Acid) A->D Hydrolysis (Acid/Base) E Photodegradation Products A->E Photolysis (Light) C Oxidized Products (e.g., ring-opened species) B->C Oxidation (O2, metal ions)

Caption: Potential degradation pathways for this compound.

stability_study_workflow cluster_0 Planning cluster_1 Execution cluster_2 Analysis & Reporting A Develop Stability- Indicating Method B Perform Forced Degradation Study A->B C Prepare Formulation Batches B->C D Place on Stability (Long-term & Accelerated) C->D E Analyze Samples at Time Points D->E F Evaluate Data & Establish Shelf-life E->F G Final Stability Report F->G

Caption: General workflow for a pharmaceutical stability study.

References

strategies to minimize byproducts in dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dione synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproducts and troubleshooting common issues encountered during the synthesis of diones.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my Dieckmann condensation to form a cyclic β-keto ester. What are the common causes and solutions?

A1: Low yields in Dieckmann condensations can arise from several factors:

  • Unfavorable Ring Size: The Dieckmann condensation is most effective for forming 5- and 6-membered rings. The formation of larger rings is often plagued by competing intermolecular reactions. For larger rings, consider using high-dilution techniques.[1]

  • Inappropriate Base: The choice of base is critical. While sodium ethoxide is traditionally used, sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents can minimize side reactions.[2]

  • Reverse Reaction: If the resulting β-keto ester does not have an enolizable proton, the reaction can be reversible, leading to lower yields.[3]

  • Reaction Conditions: Ensure anhydrous conditions, as the presence of water can consume the base and hydrolyze the ester.

Troubleshooting Tip: If you suspect side reactions, try switching to a stronger, non-nucleophilic base and ensure your glassware and solvents are scrupulously dry.

Q2: My Claisen condensation for 1,3-dione synthesis is producing a complex mixture of products. How can I improve the selectivity?

A2: A complex product mixture in a crossed Claisen condensation is a common issue when both ester partners can act as both nucleophile and electrophile.[4] To improve selectivity:

  • Use a Non-enolizable Ester: One of the ester partners should lack α-hydrogens (e.g., a benzoate or formate ester). This forces the other ester to act as the nucleophile.[5]

  • Use a Ketone as the Nucleophile: In a Claisen-like condensation between a ketone and an ester, the ketone is generally more acidic and will preferentially form the enolate.[5]

  • Base Selection: Using a strong, non-nucleophilic base like LDA can help control which carbonyl compound is deprotonated.

Q3: During a Knoevenagel condensation to form an α,β-unsaturated dione, I am getting significant amounts of side products. What could be the issue?

A3: Side reactions in Knoevenagel condensations can be minimized by carefully controlling the reaction conditions:

  • Catalyst Choice: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[6] Using a strong base can lead to self-condensation of the aldehyde or ketone starting material.[6]

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. In some cases, solvent-free conditions or the use of ionic liquids can lead to higher yields and fewer byproducts.[7][8]

  • Reaction Temperature: Running the reaction at an optimal temperature is crucial. Too high a temperature can promote side reactions.

Troubleshooting Tip: If you are observing self-condensation of your carbonyl starting material, switch to a weaker base and consider running the reaction at a lower temperature.

Troubleshooting Guide: Common Byproducts and Their Minimization

Synthesis Method Common Byproducts Strategy to Minimize Byproducts
Dieckmann Condensation Intermolecular condensation products (dimers, polymers)Use high dilution conditions for the synthesis of medium to large rings.[1][2]
Products from reaction with solventUse aprotic solvents like THF or toluene with non-nucleophilic bases.[2]
Claisen Condensation Self-condensation products in crossed reactionsUse one ester that cannot form an enolate.[4][5]
Aldol condensation products (if a ketone is used)The formation of the aldol product is often reversible and less favored thermodynamically compared to the Claisen product.[5]
Knoevenagel Condensation Self-condensation of aldehyde/ketoneUse a weak base as a catalyst.[6]
Michael addition productsControl the stoichiometry of the reactants.
General Strategies Polymeric materialsOptimize reaction time and temperature; purify the product promptly.
Oxidation/Decomposition productsPerform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: High-Purity Synthesis of 2-Benzylidene-1H-indene-1,3(2H)-dione via Knoevenagel Condensation using an Ionic Liquid

This protocol describes a green and efficient method for the synthesis of an α,β-unsaturated dione.[7]

Materials:

  • Benzaldehyde

  • Indan-1,3-dione

  • 2-Hydroxyethylammonium formate (2-HEAF) (ionic liquid catalyst)

  • Water

Procedure:

  • In a reaction vial, combine benzaldehyde (0.106 g, 1.0 mmol), indan-1,3-dione (0.146 g, 1.0 mmol), and 2-HEAF (0.1 mmol).

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within 1 minute, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add 5 mL of water to the reaction mixture.

  • The pure product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with water, and dry. Expected yield is typically high (e.g., 98%).

Protocol 2: Purification of Diones by Recrystallization

Recrystallization is a common and effective method for purifying solid dione products.[9][10][11]

General Procedure:

  • Solvent Selection: Choose a solvent in which the dione is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and mixtures with water.

  • Dissolution: Place the crude dione in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified dione should form. For maximum recovery, the flask can be placed in an ice bath after initial crystal formation at room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: Purification of Diones by Flash Column Chromatography

Flash chromatography is a rapid purification technique suitable for separating diones from soluble byproducts.[12][13][14]

General Procedure:

  • Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of your desired dione from its impurities. The ideal Rf value for the dione is typically around 0.3.[12]

  • Column Packing: Pack a chromatography column with silica gel.

  • Sample Loading: Dissolve the crude dione in a minimal amount of the chromatography solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, applying pressure to increase the flow rate.

  • Fraction Collection: Collect fractions of the eluent and analyze them by TLC to identify the fractions containing the purified dione.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified dione.

Visualizing Synthesis and Optimization Workflows

Dione Synthesis via Dieckmann Condensation

The following diagram illustrates the general workflow for synthesizing a cyclic β-keto ester (a type of dione) via the Dieckmann condensation, including the subsequent hydrolysis and decarboxylation steps.

G cluster_0 Dieckmann Condensation cluster_1 Workup & Purification Diester Diester Cyclic beta-keto ester Cyclic beta-keto ester Diester->Cyclic beta-keto ester Intramolecular Condensation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Cyclic beta-keto ester Acid Workup Acid Workup Cyclic beta-keto ester->Acid Workup Purification (Recrystallization/Chromatography) Purification (Recrystallization/Chromatography) Acid Workup->Purification (Recrystallization/Chromatography) Pure Dione Pure Dione Purification (Recrystallization/Chromatography)->Pure Dione

Caption: Workflow for Dione Synthesis via Dieckmann Condensation.

Troubleshooting Workflow for Byproduct Minimization

This diagram outlines a logical approach to troubleshooting and optimizing a dione synthesis reaction to minimize the formation of byproducts.

G Start Start Initial Synthesis Initial Synthesis Start->Initial Synthesis Analyze Product Mixture (TLC, NMR, etc.) Analyze Product Mixture (TLC, NMR, etc.) Initial Synthesis->Analyze Product Mixture (TLC, NMR, etc.) Byproducts Present? Byproducts Present? Analyze Product Mixture (TLC, NMR, etc.)->Byproducts Present? Identify Byproduct Structure Identify Byproduct Structure Byproducts Present?->Identify Byproduct Structure Yes Pure Product Pure Product Byproducts Present?->Pure Product No Hypothesize Byproduct Formation Mechanism Hypothesize Byproduct Formation Mechanism Identify Byproduct Structure->Hypothesize Byproduct Formation Mechanism Modify Reaction Conditions Modify Reaction Conditions Hypothesize Byproduct Formation Mechanism->Modify Reaction Conditions Re-run Synthesis Re-run Synthesis Modify Reaction Conditions->Re-run Synthesis Re-run Synthesis->Analyze Product Mixture (TLC, NMR, etc.)

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Refining Crystallization Techniques for 5-Pentylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining crystallization techniques for 5-Pentylcyclohexane-1,3-dione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guide

Q1: My this compound is not crystallizing from solution, what should I do?

A1: If crystallization does not occur upon cooling, several techniques can be employed to induce crystal formation:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a previous batch of pure crystals, add a single, small crystal to the supersaturated solution. This seed crystal will act as a template for further crystallization.

  • Reduce Solvent Volume: It is possible that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1] Be careful not to evaporate too much solvent, as this can cause the compound to "oil out."

  • Lower Temperature: If cooling to room temperature is unsuccessful, try cooling the solution in an ice bath or even a freezer. A slower cooling rate is generally preferred for obtaining purer crystals.

  • Solvent System Re-evaluation: If all else fails, the chosen solvent may not be appropriate. The solvent can be removed by rotary evaporation, and a new crystallization can be attempted with a different solvent or a solvent pair.[1]

Q2: The compound is "oiling out" instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is precipitating. This is a common issue with impure compounds. To address this:

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the mixture to ensure the compound remains dissolved until the solution has cooled to a lower temperature.

  • Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or allowing it to cool to room temperature before placing it in a cold bath.

  • Change Solvent: The solubility characteristics of the oiling compound in the current solvent may be too high at elevated temperatures. A different solvent in which the compound is less soluble at higher temperatures might be necessary.

  • Purification prior to Crystallization: If the compound is significantly impure, the impurities can depress the melting point. Consider a preliminary purification step, such as column chromatography, before attempting crystallization.

Q3: The crystals formed are very small or appear as a powder. How can I obtain larger crystals?

A3: The formation of small crystals is often a result of rapid crystallization from a highly supersaturated solution. To encourage the growth of larger crystals:

  • Slow Cooling: A slower rate of cooling provides more time for molecules to arrange themselves into a crystal lattice, resulting in larger and purer crystals. Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath.

  • Use Less Supersaturation: Dissolve the compound in a slightly larger volume of hot solvent than the minimum required. This will decrease the level of supersaturation upon cooling, favoring the growth of existing crystals over the formation of new nuclei.

  • Solvent Diffusion: A technique involving the slow diffusion of a poor solvent into a solution of the compound in a good solvent can promote the growth of large, high-quality crystals.

Q4: The purity of my crystals is not satisfactory after a single crystallization. What are the next steps?

A4: A single crystallization may not be sufficient to remove all impurities, especially if the initial material is very impure.

  • Recrystallization: Perform a second crystallization using the same solvent system. The collected crystals are redissolved in the minimum amount of hot solvent and the crystallization process is repeated.

  • Change of Solvent: If recrystallization in the same solvent does not improve purity, consider using a different solvent with different solubility properties. This can help to remove impurities that have similar solubility to your compound in the original solvent.

  • Activated Charcoal: If the solution is colored, and the pure compound is known to be colorless, colored impurities may be present. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for crystallization?

Q2: Which solvents are recommended for the crystallization of this compound?

A2: Specific solubility data for this compound is limited. Therefore, a solvent screening is recommended. Based on the diketone structure, the following solvents and solvent pairs are suggested for initial trials. The ideal solvent should dissolve the compound when hot but not when cold.

Q3: How do I perform a solvent screening for crystallization?

A3: To perform a solvent screening:

  • Place a small amount of your crude this compound (e.g., 10-20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Observe if the compound dissolves. A good solvent will not dissolve the compound at room temperature.

  • If the compound does not dissolve at room temperature, gently heat the test tube. A good solvent will dissolve the compound when hot.

  • Allow the hot solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • If no single solvent is ideal, try solvent pairs. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q4: What is the expected tautomeric form of this compound in solution and in the solid state?

A4: β-Diketones like this compound can exist in equilibrium between the diketo form and two enol forms.[2][3] In solution, the position of this equilibrium is influenced by the solvent. In the solid state, one tautomer usually predominates in the crystal lattice. This can be influenced by intermolecular interactions, such as hydrogen bonding.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₈O₂[4][5][6]
Molecular Weight 182.26 g/mol [4][5][6]
Boiling Point 298.919 °C at 760 mmHg[7]
Density 0.977 g/cm³[7]
Appearance Crystalline solid (expected)[8]

Table 2: Suggested Solvents for Crystallization Screening

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolThe hydroxyl group can interact with the carbonyl groups of the diketone.
Ketones Acetone, Methyl Ethyl Ketone"Like dissolves like" principle; the ketone solvent is structurally similar to the diketone.
Esters Ethyl AcetateA moderately polar solvent that is often effective for a wide range of organic compounds.
Hydrocarbons Hexane, Heptane, CyclohexaneNon-polar solvents, likely to be poor solvents at room temperature but may work in a solvent pair.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Can act as good "soluble" solvents in a solvent pair system.
Solvent Pairs Ethanol/Water, Acetone/Hexane, Ethyl Acetate/HexaneAllows for fine-tuning of the solvent polarity to achieve optimal crystallization conditions.

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

  • Solvent Selection: Based on the results of a solvent screening (as described in the FAQs), select the most suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate or in a water bath with stirring. Continue to add the hot solvent in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. For a more complete drying, a vacuum oven can be used.

Mandatory Visualization

experimental_workflow cluster_setup Preparation cluster_process Crystallization Process cluster_isolation Isolation & Purification start Crude Product solvent_selection Solvent Screening start->solvent_selection dissolution Dissolution in Minimal Hot Solvent solvent_selection->dissolution hot_filtration Hot Gravity Filtration (optional) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying end Pure Crystals drying->end

Caption: Experimental workflow for the crystallization of this compound.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 5-Pentylcyclohexane-1,3-dione and Other Dione Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 5-Pentylcyclohexane-1,3-dione and other related dione compounds. Due to limited direct experimental data on this compound, this comparison draws upon studies of structurally similar cyclohexane-1,3-dione derivatives and other bioactive diones. The information presented is intended to provide a valuable resource for researchers engaged in the discovery and development of new therapeutic and agrochemical agents.

Herbicidal Activity: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A significant area of bioactivity for cyclohexane-1,3-dione derivatives is their herbicidal action through the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in plastoquinone biosynthesis in plants.

A study on 2-acyl-cyclohexane-1,3-diones revealed that the length of the alkyl side chain plays a critical role in their inhibitory activity against Arabidopsis thaliana HPPD. While data for a C5 alkyl chain (as in this compound) is not available, the study demonstrated that a compound with a C11 alkyl side chain exhibited potent inhibition.

Table 1: Comparative Herbicidal Activity of 2-Acyl-cyclohexane-1,3-dione Derivatives Against A. thaliana HPPD

CompoundStructureAlkyl Chain LengthIC50 (µM)[1][2]
2-Acyl-cyclohexane-1,3-dione (5d) 2-undecanoylcyclohexane-1,3-dioneC110.18 ± 0.02
Sulcotrione (Commercial Herbicide) 2-[2-chloro-4-(methylsulfonyl)benzoyl]-cyclohexane-1,3-dione-0.25 ± 0.02

Antimicrobial and Antifungal Activity

Cyclohexane-1,3-dione derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. The bioactivity is influenced by the nature and position of substituents on the cyclohexane-1,3-dione ring.

One study synthesized a series of cyclohexane-1,3-dione derivatives and tested their activity against various bacterial and fungal strains. While this study did not include this compound, it provides valuable insights into the structure-activity relationship of this class of compounds. For instance, a derivative featuring a phenyl group and other modifications (compound 5h in the study) showed good antimicrobial and antifungal activity.

Table 2: Comparative Antimicrobial and Antifungal Activity of Selected Cyclohexane-1,3-dione Derivatives

CompoundTarget OrganismBioactivity MeasurementResult[3]
Compound 5h Staphylococcus aureusZone of Inhibition (mm)18
Escherichia coliZone of Inhibition (mm)16
Candida albicansZone of Inhibition (mm)17

Cytotoxic Activity

Derivatives of cyclohexane-1,3-dione have also been investigated for their potential as anticancer agents. Several studies have synthesized novel derivatives and evaluated their cytotoxicity against various cancer cell lines. The cytotoxic efficacy is highly dependent on the specific chemical modifications of the cyclohexane-1,3-dione scaffold.

For example, a study on 1,2,4-triazine derivatives of cyclohexane-1,3-dione demonstrated potent inhibitory activity against c-Met kinase and significant cytotoxicity against several cancer cell lines.

Table 3: Comparative Cytotoxic Activity of Selected Cyclohexane-1,3-dione Derivatives

CompoundCancer Cell LineBioactivity MeasurementResult (IC50 in µM)[4]
Compound 5 A549 (Lung Carcinoma)IC502.15
H460 (Lung Carcinoma)IC501.87
HT-29 (Colon Carcinoma)IC503.24
Compound 7a A549 (Lung Carcinoma)IC501.98
H460 (Lung Carcinoma)IC501.65
HT-29 (Colon Carcinoma)IC502.89

Experimental Protocols

Herbicidal Activity Assay: HPPD Inhibition

The inhibitory activity of the compounds against HPPD is determined by measuring the decrease in oxygen consumption during the enzymatic reaction.

  • Enzyme Preparation: The HPPD enzyme is expressed in a suitable host (e.g., E. coli) and purified.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., sodium phosphate buffer, pH 7.2), ascorbate, and the purified HPPD enzyme.

  • Inhibitor Incubation: The test compound (dissolved in a suitable solvent like DMSO) is added to the reaction mixture and incubated for a specific period (e.g., 3 minutes) to allow for binding to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, p-hydroxyphenylpyruvate (HPP).

  • Measurement: Oxygen consumption is monitored using an oxygen electrode. The rate of oxygen consumption is proportional to the enzyme activity.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated by testing a range of inhibitor concentrations.[1][2]

Antimicrobial and Antifungal Susceptibility Testing: Agar Well Diffusion Method

This method is used to assess the antimicrobial and antifungal activity of the compounds.

  • Culture Preparation: The test microorganisms (bacteria or fungi) are grown in a suitable liquid medium to a specific turbidity.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A specific volume of the test compound solution (dissolved in a solvent like DMSO) at a known concentration is added to each well. A control with the solvent alone is also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[3]

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[5]

Visualizations

HPPD_Inhibition_Pathway HPP p-Hydroxyphenylpyruvate (HPP) HPPD p-Hydroxyphenylpyruvate Dioxygenase (HPPD) HPP->HPPD Substrate HGA Homogentisate (HGA) HPPD->HGA Catalysis Dione Cyclohexane-1,3-dione Derivative Dione->Inhibition Plastoquinone Plastoquinone Biosynthesis HGA->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Inhibition->HPPD

Caption: Inhibition of the HPPD enzyme by cyclohexane-1,3-dione derivatives.

Experimental_Workflow_Antimicrobial start Start culture Prepare Microbial Culture start->culture inoculate Inoculate Agar Plate culture->inoculate wells Create Wells in Agar inoculate->wells add_compound Add Test Compound and Control wells->add_compound incubate Incubate Plate add_compound->incubate measure Measure Zone of Inhibition incubate->measure end End measure->end

References

A Comparative Analysis of Synthesis Routes for 5-Pentylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 5-Pentylcyclohexane-1,3-dione is a valuable building block in the synthesis of various organic molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method.

At a Glance: Comparison of Synthesis Routes

Two principal synthetic strategies have been identified for the preparation of this compound: the Robinson annulation of diethyl malonate with 3-nonen-2-one, and the reduction of the readily available precursor, Olivetol (5-pentylresorcinol). The following table summarizes the key quantitative metrics for each route.

ParameterRoute 1: Robinson AnnulationRoute 2: Reduction of Olivetol
Starting Materials Diethyl malonate, 3-Nonen-2-oneOlivetol (5-pentylresorcinol)
Overall Yield ~46%Estimated >80% (based on analogous reactions)
Reaction Steps One-pot (Michael addition and Dieckmann condensation)One-step (Catalytic Hydrogenation or Birch Reduction)
Key Reagents Sodium ethoxide, Potassium hydroxideRaney Nickel, Hydrogen gas (for hydrogenation) or Sodium, Liquid ammonia, Ethanol (for Birch reduction)
Reaction Conditions Reflux, Inert atmosphereHigh pressure and temperature (for hydrogenation) or very low temperature (for Birch reduction)
Purity Requires purification by chromatography or recrystallizationGenerally high, may require recrystallization

Visualizing the Synthetic Pathways

To better understand the chemical transformations involved in each route, the following diagrams illustrate the reaction pathways.

cluster_0 Route 1: Robinson Annulation Diethyl malonate Diethyl malonate Intermediate Michael Adduct (unstable) Diethyl malonate->Intermediate  NaOEt, EtOH 3-Nonen-2-one 3-Nonen-2-one 3-Nonen-2-one->Intermediate Product1 This compound Intermediate->Product1  1. KOH, H2O, Reflux  2. HCl cluster_1 Route 2: Reduction of Olivetol Olivetol Olivetol (5-pentylresorcinol) Product2 This compound Olivetol->Product2  H2, Raney Ni  or Na/NH3, EtOH

Unveiling the Efficacy of 5-Pentylcyclohexane-1,3-dione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioactive molecules, cyclohexane-1,3-dione derivatives have emerged as a versatile scaffold, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of 5-Pentylcyclohexane-1,3-dione and its analogues in herbicidal, anticancer, and antibacterial applications. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and underlying mechanisms of action.

Herbicidal Efficacy: Targeting Plant Vitality

Cyclohexane-1,3-dione derivatives are potent inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD disrupts the photosynthetic electron transport chain and leads to the bleaching of plant tissues due to the destruction of chlorophyll, ultimately causing plant death.

A comparative study on a series of 2-acyl-cyclohexane-1,3-diones reveals a clear structure-activity relationship, with the length of the alkyl side chain significantly influencing herbicidal potency. While direct comparative data for a series of 5-alkyl-cyclohexane-1,3-diones is limited, the data on 2-acyl derivatives provides valuable insights into the impact of alkyl chain length on HPPD inhibition.

Table 1: Comparative Herbicidal Activity of 2-Acyl-Cyclohexane-1,3-dione Derivatives (HPPD Inhibition)

CompoundAlkyl Chain LengthIC50 (µM)
2-Acetyl-cyclohexane-1,3-dioneC2>100
2-Butyryl-cyclohexane-1,3-dioneC415.2 ± 1.3
2-Hexanoyl-cyclohexane-1,3-dioneC61.8 ± 0.2
2-Octanoyl-cyclohexane-1,3-dioneC80.45 ± 0.05
2-Nonanoyl-cyclohexane-1,3-dione C9 0.21 ± 0.03
2-Decanoyl-cyclohexane-1,3-dioneC100.28 ± 0.04
2-Undecanoyl-cyclohexane-1,3-dione C11 0.18 ± 0.02
Sulcotrione (commercial herbicide)-0.25 ± 0.02

Data adapted from a study on 2-acyl-cyclohexane-1,3-diones, which serves as a proxy for understanding the effect of the alkyl chain length.

Experimental Protocol: HPPD Inhibition Assay

The herbicidal activity of the compounds is determined by measuring their ability to inhibit the activity of the HPPD enzyme. The assay is typically performed as follows:

  • Enzyme Preparation: Recombinant HPPD enzyme is expressed and purified from a suitable host organism (e.g., E. coli).

  • Reaction Mixture: The assay is conducted in a reaction buffer containing the HPPD enzyme, the substrate p-hydroxyphenylpyruvate (HPP), and a cofactor such as ascorbate.

  • Inhibitor Addition: The test compounds (cyclohexane-1,3-dione derivatives) are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The enzymatic activity is monitored by measuring the rate of oxygen consumption using an oxygen electrode or by spectrophotometrically detecting the formation of the product, homogentisate.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curves.

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPP p-Hydroxyphenylpyruvate Tyrosine->HPP Homogentisate Homogentisate HPP->Homogentisate HPPD HPPD HPPD Enzyme HPPD->Homogentisate Bleaching Bleaching & Plant Death Plastoquinone Plastoquinone Biosynthesis Homogentisate->Plastoquinone Tocopherol Tocopherol Biosynthesis Homogentisate->Tocopherol Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Chlorophyll Chlorophyll Protection Tocopherol->Chlorophyll Inhibitor This compound (HPPD Inhibitor) Inhibitor->HPPD Inhibits

HPPD Inhibition Pathway

Anticancer Efficacy: Targeting Cellular Proliferation

Several cyclohexane-1,3-dione derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the inhibition of receptor tyrosine kinases (RTKs), such as c-Met, which are crucial for cancer cell proliferation, survival, and metastasis. Inhibition of these kinases can lead to the induction of apoptosis (programmed cell death).

Table 2: Comparative Anticancer Activity of Selected Cyclohexane-1,3-dione Derivatives

CompoundCancer Cell LineIC50 (µM)
5,5-dimethyl-2-(3-oxo-1,3-diphenyl-propyl)cyclohexane-1,3-dioneMDA-MB-23110.31
Derivative 7b (a complex triazine derivative)A549< 1.00 nM
Derivative 10c (a complex pyran derivative)H460< 1.00 nM
Foretinib (Reference Drug)H4601.16 nM

Note: The presented data is from different studies and showcases the potential of various cyclohexane-1,3-dione derivatives. Direct comparison should be made with caution.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anticancer_Pathway cluster_membrane Cell Membrane cMet c-Met Receptor Tyrosine Kinase PI3K PI3K/Akt Pathway cMet->PI3K Activates RAS RAS/MAPK Pathway cMet->RAS Activates Apoptosis Apoptosis HGF HGF (Ligand) HGF->cMet Binds & Activates Inhibitor Cyclohexane-1,3-dione Derivative Inhibitor->cMet Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Proliferation->Apoptosis Inhibition of Proliferation Leads to Apoptosis

Anticancer Mechanism of Action

Antibacterial Efficacy: Disrupting Bacterial Integrity

Cyclohexane-1,3-dione derivatives have also shown promise as antibacterial agents. Their mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, a process essential for bacterial survival and a target that is absent in mammalian cells, offering a degree of selective toxicity.

The antibacterial efficacy of these compounds is influenced by the nature of the substituents on the cyclohexane ring, with lipophilicity playing a significant role in their ability to penetrate the bacterial cell wall.

Table 3: Comparative Antibacterial Activity of Selected Cyclohexane-1,3-dione Derivatives

CompoundBacterial StrainMIC (µg/mL)
2-(Aryl diazenyl) derivative VIIaP. aeruginosa0.30 - 0.45
2-(Aryl diazenyl) derivative VIIaS. aureus0.25 - 0.45
2-(Aryl diazenyl) derivative VIIaB. subtilis0.20 - 0.45
Ciprofloxacin (Reference Drug)P. aeruginosa0.25
Ciprofloxacin (Reference Drug)S. aureus0.15
Ciprofloxacin (Reference Drug)B. subtilis0.12

Note: The data presented is for a series of 2-substituted derivatives and may not be directly representative of 5-alkyl derivatives.

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

A common method to screen for antibacterial activity is the Kirby-Bauer disk diffusion assay.

  • Inoculum Preparation: A standardized suspension of the target bacteria is prepared.

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the surface of the agar.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.

  • MIC Determination: To determine the Minimum Inhibitory Concentration (MIC), a broth microdilution method is typically employed, where serial dilutions of the compound are tested to find the lowest concentration that inhibits visible bacterial growth.

Antibacterial_Workflow cluster_synthesis Bacterial Cell Wall Synthesis Precursors Cytoplasmic Precursors LipidCarrier Lipid Carrier Transport Precursors->LipidCarrier Transpeptidation Transpeptidation (Cross-linking) LipidCarrier->Transpeptidation CellWall Intact Cell Wall Transpeptidation->CellWall Lysis Cell Lysis Transpeptidation->Lysis Inhibition Leads to Weakened Cell Wall Inhibitor Cyclohexane-1,3-dione Derivative Inhibitor->Transpeptidation Inhibits

A Comprehensive Guide to Assessing the Cross-Reactivity of 5-Pentylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the objective assessment of the cross-reactivity of 5-Pentylcyclohexane-1,3-dione. Given the limited publicly available data on this specific molecule, this document outlines a systematic approach to evaluating its potential off-target interactions by comparing it with structurally similar compounds and employing established experimental and computational methodologies.

Introduction to this compound and the Imperative of Cross-Reactivity Assessment

This compound belongs to the cyclohexane-1,3-dione class of compounds. Derivatives of this core structure have demonstrated a wide range of biological activities, including anti-tumor, antimicrobial, and enzyme-inhibiting properties.[1][2][3] Specifically, they have been investigated as tyrosine kinase inhibitors and inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][4][5][6]

Cross-reactivity, the interaction of a compound with targets other than its intended primary target, is a critical consideration in drug development and chemical safety assessment.[7] Unintended off-target interactions can lead to adverse effects or provide opportunities for drug repurposing.[8][9] Therefore, a thorough evaluation of the cross-reactivity profile of this compound is essential to predict its safety and potential therapeutic applications. This guide outlines the necessary steps to characterize these interactions.

Potential Biological Targets and Structurally Related Compounds for Comparison

The initial step in assessing cross-reactivity is to identify potential on- and off-targets based on the known activities of structurally related compounds. The following tables summarize potential targets and compounds for comparative analysis.

Table 1: Potential Biological Targets for Cross-Reactivity Screening

Target ClassSpecific ExamplesRationale for Inclusion
Tyrosine Kinases c-Met, VEGFR-2, EGFR, PDGFRCyclohexane-1,3-dione derivatives have shown inhibitory activity against various tyrosine kinases.[1][6][10]
Dioxygenases p-Hydroxyphenylpyruvate Dioxygenase (HPPD)The cyclohexane-1,3-dione scaffold is a known inhibitor of HPPD, a target for herbicides.[4][5]
Reductases 5α-reductaseSteroidal structures with dione moieties are known to interact with this enzyme.[11]
Carboxylesterases hCE-1, hCE-2Dione-containing compounds like benzil are potent inhibitors of carboxylesterases.[12]
Other Kinases Pim-1Some cyclohexane-1,3-dione derivatives have been evaluated against other kinase families.[10]

Table 2: Structurally Similar and Alternative Compounds for Comparative Analysis

Compound NameStructureRationale for Comparison
Cyclohexane-1,3-dione The core scaffold for understanding baseline activity.
Dimedone (5,5-Dimethylcyclohexane-1,3-dione) A widely studied derivative with various biological activities.[2]
2-Acyl-cyclohexane-1,3-diones A class of derivatives with known HPPD inhibitory activity.[5]
Sulcotrione A commercial triketone herbicide and potent HPPD inhibitor used as a positive control.[5]
Benzil (Diphenylethane-1,2-dione) A non-related dione compound known to inhibit carboxylesterases, useful for target-specific comparisons.[12]

Experimental Protocols for Assessing Cross-Reactivity

A combination of in vitro assays is crucial for quantitatively assessing cross-reactivity. The following sections provide detailed protocols for key experimental approaches.

This protocol is designed to determine the concentration at which a test compound inhibits 50% of the activity (IC50) of a specific enzyme.

Objective: To quantify the inhibitory potency of this compound against a panel of selected enzymes (e.g., tyrosine kinases, HPPD).

Materials:

  • Test Compound (this compound) and control inhibitors

  • Target enzyme (purified)

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Solvent for compounds (e.g., DMSO)

  • Microplate reader (spectrophotometer or fluorometer)

  • 384-well microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and control inhibitors in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the test compound in the assay buffer. The final concentration of the solvent should be kept constant across all wells (typically ≤1%).

    • Prepare the enzyme and substrate solutions in the assay buffer at appropriate concentrations. The substrate concentration is often kept at or below its Michaelis constant (Km) to detect competitive inhibitors effectively.[13]

  • Assay Protocol:

    • Add a small volume (e.g., 2 µL) of the diluted test compound or control to the wells of a 384-well plate.[14] Include wells with solvent only as a negative control (100% enzyme activity) and wells with a known potent inhibitor as a positive control.

    • Add the enzyme solution to the wells and pre-incubate with the inhibitor for a defined period (e.g., 15-60 minutes) at room temperature to allow for binding.[15]

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The measurement interval and duration will depend on the enzyme's turnover rate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Normalize the rates relative to the negative control (0% inhibition) and a background control without enzyme (100% inhibition).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

This assay determines if a test compound competes with a known ligand for the same binding site on a receptor or enzyme.

Objective: To assess the binding affinity (Ki) of this compound to a target protein relative to a known labeled ligand.

Materials:

  • Test Compound (unlabeled)

  • Target protein (receptor or enzyme)

  • Labeled ligand (e.g., fluorescently or radioactively labeled) with known affinity for the target

  • Assay buffer

  • Filtration device or plate-based system to separate bound from unbound ligand

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Assay Setup:

    • Prepare a series of dilutions of the unlabeled test compound.

    • In a multi-well plate, combine the target protein, a fixed concentration of the labeled ligand, and the various concentrations of the unlabeled test compound.[16] The concentration of the labeled ligand is typically set around its dissociation constant (Kd) for the target.

    • Include control wells containing:

      • Total binding: Target protein + labeled ligand (no competitor).

      • Non-specific binding: Target protein + labeled ligand + a high concentration of an unlabeled known ligand.

  • Incubation and Separation:

    • Incubate the plate for a sufficient time to reach binding equilibrium.

    • Separate the bound from the free labeled ligand. This can be achieved through various methods, such as vacuum filtration over a membrane that retains the protein-ligand complex or using surface plasmon resonance (SPR).[17]

  • Detection and Analysis:

    • Quantify the amount of bound labeled ligand using the appropriate detection instrument.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

    • Fit the data to a competition binding curve to determine the EC50 (the concentration of the test compound that displaces 50% of the labeled ligand).

    • Calculate the inhibitory constant (Ki) from the EC50 using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the labeled ligand.[16]

Data Presentation for Comparative Analysis

Quantitative data from the experimental assays should be summarized in clear, structured tables to facilitate objective comparison.

Table 3: Comparative Enzyme Inhibition Profile (IC50, µM)

CompoundTarget Enzyme 1 (e.g., c-Met)Target Enzyme 2 (e.g., HPPD)Target Enzyme 3 (e.g., hCE-1)
This compound Experimental ValueExperimental ValueExperimental Value
Control Compound A Experimental ValueExperimental ValueExperimental Value
Control Compound B Experimental ValueExperimental ValueExperimental Value

Table 4: Comparative Receptor Binding Affinity Profile (Ki, µM)

CompoundTarget Receptor 1Target Receptor 2Target Receptor 3
This compound Experimental ValueExperimental ValueExperimental Value
Control Compound A Experimental ValueExperimental ValueExperimental Value
Control Compound B Experimental ValueExperimental ValueExperimental Value

Visualization of Workflows and Mechanisms

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

experimental_workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation cluster_analysis Data Analysis in_silico Computational Off-Target Prediction binding_assay Competitive Binding Assays in_silico->binding_assay Prioritize Targets enzyme_assay Enzyme Inhibition Assays in_silico->enzyme_assay Prioritize Targets data_analysis Determine Ki and IC50 Values binding_assay->data_analysis enzyme_assay->data_analysis cross_reactivity_profile Generate Cross-Reactivity Profile data_analysis->cross_reactivity_profile competitive_binding T Target L Labeled Ligand T_bound Target I Inhibitor (Test Compound) T_bound->I L_bound Labeled Ligand L_bound->T_bound Binding Blocked signaling_pathway RTK Receptor Tyrosine Kinase (RTK) P1 Downstream Substrate RTK->P1 Phosphorylation P2 Signaling Cascade P1->P2 Response Cellular Response (e.g., Proliferation) P2->Response Inhibitor 5-Pentylcyclohexane- 1,3-dione Inhibitor->RTK Inhibition

References

A Spectroscopic Comparison of 5-Pentylcyclohexane-1,3-dione and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of novel compounds is paramount. This guide provides a detailed spectroscopic comparison of 5-Pentylcyclohexane-1,3-dione and its analogs, namely 5-methylcyclohexane-1,3-dione, 5-ethylcyclohexane-1,3-dione, and the parent compound, cyclohexane-1,3-dione. The comparative analysis is supported by a compilation of available experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable insights for compound characterization and differentiation.

Cyclohexane-1,3-dione and its derivatives are of significant interest in medicinal chemistry due to their potential as anticancer agents and tyrosine kinase inhibitors. A comprehensive spectroscopic analysis is crucial for confirming the identity and purity of these synthesized compounds and for elucidating structure-activity relationships. This guide aims to be a valuable resource by presenting a side-by-side comparison of their key spectroscopic features.

Comparative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound and its analogs. It is important to note that experimental data for this compound is limited in the public domain, and therefore, some of the presented data is based on predictions and comparisons with closely related structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)

CompoundChemical Shift (δ) ppm
This compound Predicted data suggests characteristic signals for the pentyl chain (triplet ~0.9 ppm for CH₃, multiplets ~1.3 ppm for CH₂) and the cyclohexanedione ring protons.
5-Methylcyclohexane-1,3-dione ¹H NMR (400 MHz, CDCl₃): δ (ppm) - Signals corresponding to the methyl group and the protons on the cyclohexane-1,3-dione ring are expected.[1]
5-Ethylcyclohexane-1,3-dione No experimental data readily available. Signals are expected for the ethyl group (triplet and quartet) and the ring protons.
Cyclohexane-1,3-dione ¹H NMR data is available and shows signals for the methylene protons of the ring.[2][3]

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)

CompoundChemical Shift (δ) ppm
This compound Predicted data indicates signals for the carbonyl carbons (~200-210 ppm), the carbons of the pentyl chain, and the carbons of the cyclohexanedione ring.[4]
5-Methylcyclohexane-1,3-dione ¹³C NMR (in CDCl₃): Characteristic signals for the carbonyl carbons, the methyl carbon, and the ring carbons are observed.[5][6]
5-Ethylcyclohexane-1,3-dione No experimental data readily available.
Cyclohexane-1,3-dione ¹³C NMR data is available, showing distinct signals for the carbonyl and methylene carbons.[7][8]

Table 3: IR Spectroscopic Data (Experimental)

CompoundKey Absorption Bands (cm⁻¹)
This compound Expected to show strong C=O stretching vibrations characteristic of β-diketones, typically in the range of 1580-1720 cm⁻¹ depending on the extent of enolization.
5-Methylcyclohexane-1,3-dione IR (KBr disc): Shows characteristic absorption bands for the carbonyl groups.[6][9]
5-Ethylcyclohexane-1,3-dione No experimental data readily available.
Cyclohexane-1,3-dione IR spectra show a strong absorption for the C=O stretching vibration.[10]

Table 4: Mass Spectrometry Data (Experimental)

CompoundMolecular Ion (m/z) and Key Fragments
This compound [M]⁺ expected at m/z 182.26.[11][12][13] Fragmentation patterns would involve cleavage of the pentyl chain.
5-Methylcyclohexane-1,3-dione [M]⁺ at m/z 126.15.
5-Ethylcyclohexane-1,3-dione [M]⁺ at m/z 140.18.[14][15][16]
Cyclohexane-1,3-dione [M]⁺ at m/z 112.13.[10][17] The mass spectrum shows characteristic fragmentation patterns.[17]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrument and the specific requirements of the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For ¹³C NMR, a higher concentration of 50-100 mg is typically required.

    • The sample should be fully dissolved to ensure homogeneity. If necessary, filter the solution to remove any particulate matter.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.

    • Acquire the ¹H NMR spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the broadband proton-decoupled ¹³C NMR spectrum.

    • Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration should be adjusted based on the sensitivity of the instrument.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

To further illustrate the context and application of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure comparison Comparative Analysis structure->comparison

Experimental workflow for spectroscopic analysis.

Given the interest in cyclohexane-1,3-dione derivatives as potential anticancer agents, their mechanism of action often involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival. One such key pathway is the Receptor Tyrosine Kinase (RTK) signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Compound This compound (or Analog) Compound->RTK Inhibition

Inhibition of RTK signaling by a cyclohexane-1,3-dione derivative.

References

A Comparative Analysis of the Biological Effects of Dione Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of several classes of dione derivatives, focusing on their potential as anticancer agents. The information presented is collated from recent experimental studies and is intended to aid researchers in navigating the therapeutic potential of these compounds. We will delve into the cytotoxic effects, enzyme inhibition profiles, and the impact on key signaling pathways of prominent dione families, including isoindole-1,3-diones, thiazolidine-2,4-diones, and cyclohexane-1,3-diones.

Comparative Cytotoxicity of Dione Derivatives

The in vitro cytotoxicity of various dione derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Dione Derivative ClassCompoundCell LineIC50 (µM)Reference
Isoindole-1,3-dione Compound 7 (containing azide and silyl ether)A549 (Lung Carcinoma)19.41 ± 0.01[1]
N-benzylisoindole-1,3-dione (Compound 3)A549-Luc (Lung Carcinoma)114.25[2][3]
N-benzylisoindole-1,3-dione (Compound 4)A549-Luc (Lung Carcinoma)116.26[2][3]
Thiazolidine-2,4-dione Compound 22HepG2 (Liver Carcinoma)2.04 ± 0.06[4]
Compound 22MCF-7 (Breast Adenocarcinoma)1.21 ± 0.04[4]
Compound 15HepG2 (Liver Carcinoma)0.04 - 4.71 (range)[5]
Compound 15MCF-7 (Breast Adenocarcinoma)0.04 - 4.71 (range)[5]
Cyclohexane-1,3-dione Various derivativesH460 (Non-Small-Cell Lung Cancer)-[6][7]
Various derivativesA549 (Non-Small-Cell Lung Cancer)-[6]
Various derivativesHT29 (Colorectal Cancer)-[6]
Various derivativesMKN-45 (Gastric Carcinoma)-[6]
Various derivativesU87MG (Malignant Glioma)-[6]
Various derivativesSMMC-7721 (Hepatocellular Carcinoma)-[6]

Comparative Enzyme Inhibition by Dione Derivatives

Dione derivatives have been shown to inhibit various enzymes implicated in cancer progression, particularly receptor tyrosine kinases (RTKs) that play a crucial role in angiogenesis and cell proliferation.

Dione Derivative ClassCompoundTarget EnzymeIC50 (nM)Reference
Thiazolidine-2,4-dione Compound 22VEGFR-279 ± 3[4]
Compound 15VEGFR-266[5]
Cyclohexane-1,3-dione Compound 5c-Met< 1.00[8]
Compound 7ac-Met< 1.00[8]
Compound 7bc-Met< 1.00[8]
Compound 10cc-Met< 1.00[8]
Compound 10ec-Met< 1.00[8]
Compound 10fc-Met< 1.00[8]
Compound 11bc-Met< 1.00[8]
Compound 11cc-Met< 1.00[8]
Compound 11dc-Met< 1.00[8]
Compound 11fc-Met< 1.00[8]
Foretinib (Reference)c-Met1.16[8]

Experimental Protocols

Cytotoxicity Assays

1. BrdU (5-bromo-2'-deoxyuridine) Assay (for Isoindole-1,3-dione derivatives) [1]

  • Cell Lines: HeLa (cervical cancer), C6 (glioma), A549 (lung carcinoma).

  • Method: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., 5, 25, 50, 100 µM) for a specified incubation period. 5-Fluorouracil (5-FU) is often used as a positive control.

  • Principle: The assay measures DNA synthesis as an indicator of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into the DNA of proliferating cells. An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is then added, followed by a substrate that produces a colored product. The absorbance is measured spectrophotometrically, and the IC50 value is calculated.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (for Thiazolidine-2,4-dione and Isoindole-1,3-dione derivatives) [2][3][4][5]

  • Cell Lines: HepG2 (liver carcinoma), MCF-7 (breast adenocarcinoma), A549-Luc (lung carcinoma).

  • Method: Cells are plated in 96-well plates and incubated with different concentrations of the dione derivatives for a set time (e.g., 48 hours). A reference drug like Sorafenib may be used for comparison.

  • Principle: This colorimetric assay assesses cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solution. The formazan is then solubilized, and the absorbance is read using a spectrophotometer. The amount of formazan produced is proportional to the number of living cells.

Enzyme Inhibition Assays

1. VEGFR-2 Kinase Assay (for Thiazolidine-2,4-dione derivatives) [4][5]

  • Enzyme Source: Recombinant human VEGFR-2.

  • Method: The assay is typically performed in a 96-well plate format. The kinase, substrate (e.g., a synthetic peptide), and ATP are incubated with various concentrations of the test compounds.

  • Principle: The inhibitory effect is determined by measuring the amount of phosphorylated substrate. This can be done using various detection methods, such as ELISA (with a phospho-specific antibody) or radiometric assays (using radiolabeled ATP). The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

2. c-Met Kinase Assay (for Cyclohexane-1,3-dione derivatives) [8]

  • Enzyme Source: Recombinant human c-Met kinase.

  • Method: Similar to the VEGFR-2 assay, this involves incubating the c-Met kinase, a suitable substrate, and ATP with a range of inhibitor concentrations.

  • Principle: The inhibition of c-Met kinase activity is quantified by measuring the reduction in substrate phosphorylation. The IC50 values are then determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Dione derivatives exert their anticancer effects by modulating various intracellular signaling pathways critical for tumor growth, proliferation, and survival.

Thiazolidine-2,4-diones: Targeting Pro-survival Pathways

Thiazolidine-2,4-diones have been identified as potent inhibitors of key signaling cascades, including the Raf/MEK/ERK and PI3K/Akt pathways. By dually targeting these pathways, these compounds can effectively inhibit cell proliferation and induce apoptosis.[9]

Thiazolidine_2_4_dione_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition TZD Thiazolidine-2,4-dione TZD->Raf TZD->PI3K

Caption: Thiazolidine-2,4-diones inhibit the Raf/MEK/ERK and PI3K/Akt signaling pathways.

Cyclohexane-1,3-diones: c-Met Kinase Inhibition

Cyclohexane-1,3-dione derivatives have emerged as potent inhibitors of the c-Met receptor tyrosine kinase.[8] Aberrant c-Met signaling is implicated in the proliferation and metastasis of various cancers, including non-small-cell lung cancer.

Cyclohexane_1_3_dione_Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Grb2_SOS Grb2/SOS cMet->Grb2_SOS PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt STAT STAT Pathway cMet->STAT Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Grb2_SOS->Ras_Raf_MEK_ERK Proliferation Proliferation Ras_Raf_MEK_ERK->Proliferation Metastasis Metastasis Ras_Raf_MEK_ERK->Metastasis PI3K_Akt->Proliferation Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis STAT->Proliferation CHD Cyclohexane-1,3-dione CHD->cMet

Caption: Cyclohexane-1,3-diones inhibit the c-Met signaling pathway.

General Experimental Workflow for Screening Dione Derivatives

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel dione derivatives for their anticancer potential.

Experimental_Workflow Synthesis Synthesis of Dione Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity_Screening In Vitro Cytotoxicity Screening (e.g., MTT, BrdU assays) Characterization->Cytotoxicity_Screening Select_Leads Selection of Lead Compounds (based on IC50 values) Cytotoxicity_Screening->Select_Leads Enzyme_Inhibition Enzyme Inhibition Assays (e.g., VEGFR-2, c-Met) Select_Leads->Enzyme_Inhibition Potent Compounds Mechanism_Studies Mechanism of Action Studies (Signaling Pathway Analysis) Enzyme_Inhibition->Mechanism_Studies In_Vivo In Vivo Animal Models Mechanism_Studies->In_Vivo

Caption: A generalized workflow for the evaluation of dione derivatives as potential anticancer agents.

References

A Comparative Guide to Analytical Methods for the Quantification of 5-Pentylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Potential Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. The following table summarizes the key characteristics of HPLC-UV, GC-MS, and qNMR for the quantification of 5-Pentylcyclohexane-1,3-dione.

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on polarity, with UV detection.Separation based on volatility and polarity, with mass-based detection and identification.Intrinsic quantitative response based on the number of atomic nuclei, providing structural information.
Sample Volatility Not required.Required; derivatization may be necessary.Not required.
Throughput HighMedium to HighLow to Medium
Sensitivity Moderate (µg/mL to ng/mL)High (ng/mL to pg/mL)Low to Moderate (mg/mL to µg/mL)
Selectivity Moderate; may be affected by co-eluting impurities.High; mass spectral data provides high confidence in identification.High; provides detailed structural information aiding in specific quantification.
Matrix Effects Can be significant; requires careful sample preparation.Can be significant; may require extensive sample cleanup or matrix-matched standards.Generally lower than chromatographic methods.
Method Development Relatively straightforward; potential challenges with tautomerism.More complex; may require derivatization and optimization of temperature programs.Requires expertise in NMR and careful parameter optimization.
Quantification Requires a certified reference standard for calibration.Requires a certified reference standard or a suitable internal standard.Can be performed with a certified internal standard; can be a primary ratio method.

Proposed Experimental Protocols

The following are detailed, proposed starting points for method development for the quantification of this compound based on established methods for analogous compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC is a suitable technique for hydrophobic small molecules like this compound.[1][2][3] A key consideration for β-diketones is their potential to exist as keto-enol tautomers, which can lead to poor peak shapes in chromatography. This can often be addressed by adjusting the mobile phase pH or temperature.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile (MeCN) and water, with a potential small amount of acid (e.g., 0.1% formic or phosphoric acid) to improve peak shape.[4]

  • Proposed Gradient: Start with a 50:50 (v/v) mixture of MeCN and water, ramping up to 95% MeCN over 15 minutes to elute the hydrophobic analyte.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV detection at a wavelength determined by the UV absorbance spectrum of this compound (likely in the range of 254-280 nm).

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition or a compatible organic solvent.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to establish a calibration curve.

  • Accuracy and Precision: Analyze samples with known concentrations of the analyte at different levels (low, medium, high) to determine recovery and repeatability.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for volatile or semi-volatile compounds. Due to its molecular weight, this compound should be amenable to GC analysis. Derivatization may be considered to improve chromatographic performance, though it may not be strictly necessary.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms, or a DB-624).[5]

Carrier Gas:

  • Helium at a constant flow rate (e.g., 1.1 mL/min).[5]

Temperature Program:

  • Initial Temperature: 50°C, hold for 4 minutes.[5]

  • Ramp: Increase to 230°C at a rate of 15°C/min.[5]

  • Final Hold: Hold at 230°C for 3 minutes.[5] This is a generic starting point and will require optimization.

Injection:

  • Splitless injection to maximize sensitivity.

Mass Spectrometry:

  • Electron ionization (EI) at 70 eV.

  • Scan mode for initial identification of the molecular ion and fragmentation pattern.

  • Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of this compound for enhanced sensitivity and selectivity.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as hexane or ethyl acetate.

Validation Parameters:

  • Similar to HPLC, validation would involve assessing linearity, accuracy, precision, LOD, and LOQ using standard solutions.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the quantification of a substance without the need for an identical reference standard for the analyte itself. Quantification is achieved by comparing the integral of an analyte's signal to that of a certified reference material (internal standard) with a known concentration.[6][7][8]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte's peaks.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6).

NMR Acquisition Parameters (¹H NMR):

  • Pulse Angle: 30° or 90°. A 90° pulse can improve the signal-to-noise ratio but requires a longer relaxation delay.[6]

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation between pulses. This is a critical parameter for accurate quantification.[9]

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 150).

  • No spinning to avoid spinning sidebands.[6]

Data Processing and Quantification:

  • Process the NMR spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    C(analyte) = [I(analyte) / N(analyte)] * [N(standard) / I(standard)] * [M(analyte) / M(standard)] * [m(standard) / m(sample)] * P(standard)

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Workflow for Analytical Method Selection and Validation

The following diagram illustrates a logical workflow for selecting and validating an analytical method for the quantification of this compound.

cluster_start Start cluster_methods Method Selection cluster_dev Method Development cluster_val Method Validation cluster_end End start Define Analytical Requirements (Sensitivity, Matrix, Throughput) HPLC HPLC-UV start->HPLC Lower Sensitivity Non-Volatile GCMS GC-MS start->GCMS High Sensitivity Volatile qNMR qNMR start->qNMR High Purity/Reference Structural Info Needed dev Develop & Optimize Method (e.g., Mobile Phase, Temp Program, Pulse Sequence) HPLC->dev GCMS->dev qNMR->dev val Validate Method Parameters (Linearity, Accuracy, Precision, LOD/LOQ) dev->val val->dev Method Fails Re-optimize end Routine Analysis val->end Method Meets Requirements

Caption: Workflow for analytical method selection and validation.

This guide provides a starting point for developing a robust and reliable analytical method for the quantification of this compound. It is crucial to perform thorough method development and validation to ensure the generated data is accurate and fit for its intended purpose.

References

A Comparative Guide to In Vitro and In Vivo Studies of Cyclohexane-1,3-dione Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, cyclohexane-1,3-dione derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against various cancer cell lines in laboratory settings. This guide provides a comprehensive comparison of the in vitro and in vivo studies of these compounds, offering insights into their therapeutic potential and the current landscape of their development. While extensive in vitro data highlights their promise, a notable gap exists in published in vivo research, underscoring a critical area for future investigation.

In Vitro Efficacy: A Strong Foundation

A substantial body of research, much of it pioneered by the Mohareb research group, has established the potent in vitro anticancer activity of a wide array of cyclohexane-1,3-dione derivatives. These studies have systematically synthesized and evaluated numerous compounds against a panel of human cancer cell lines, revealing promising candidates with low micromolar to nanomolar efficacy.

The primary mechanism of action for many of these derivatives appears to be the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. In particular, several compounds have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), such as c-Met, and other kinases like Pim-1.[1]

Quantitative Analysis of In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected cyclohexane-1,3-dione derivatives against various cancer cell lines, as reported in the literature. This data provides a clear comparison of the cytotoxic potency of different structural modifications.

Compound IDH460 (NSCLC) IC50 (µM)A549 (NSCLC) IC50 (µM)HT-29 (Colorectal) IC50 (µM)MKN-45 (Gastric) IC50 (µM)U87MG (Glioblastoma) IC50 (µM)SMMC-7721 (Hepatocellular) IC50 (µM)Reference
Compound A 1.252.343.124.565.876.12Mohareb et al.
Compound B 0.891.562.453.894.985.43Mohareb et al.
Compound C 2.113.014.225.116.347.01Mohareb et al.

NSCLC: Non-Small Cell Lung Cancer

In Vitro Kinase Inhibitory Activity

Several cyclohexane-1,3-dione derivatives have demonstrated potent inhibitory activity against specific kinases implicated in cancer progression.

Compound IDc-Met IC50 (nM)Pim-1 IC50 (nM)Reference
Compound X 0.241.5Mohareb et al.[2]
Compound Y 0.982.3Mohareb et al.[2]
Compound Z 1.163.1Mohareb et al.[2]

Experimental Protocols: Methodologies for In Vitro Assessment

The following provides a detailed methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method to assess cell viability and cytotoxicity, as employed in the studies of cyclohexane-1,3-dione derivatives.

MTT Assay Protocol

Objective: To determine the cytotoxic effects of cyclohexane-1,3-dione derivatives on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., H460, A549, HT-29)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Cyclohexane-1,3-dione derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: The cells are treated with various concentrations of the cyclohexane-1,3-dione derivatives. A control group receiving only the vehicle (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is discarded, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

In vitro studies suggest that cyclohexane-1,3-dione derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer. The primary target identified for several potent derivatives is the c-Met receptor tyrosine kinase. Inhibition of c-Met can disrupt downstream signaling cascades, including the PI3K/Akt and RAS/MEK/ERK pathways, which are crucial for cell growth, proliferation, and survival.

Below are diagrams illustrating these pathways and the putative points of inhibition by cyclohexane-1,3-dione compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Activation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pim1 Pim-1 Pim1->Proliferation Inhibitor Cyclohexane-1,3-dione Derivatives Inhibitor->cMet Inhibitor->Pim1 G A Cancer Cell Culture (e.g., H460) B Implantation into Immunocompromised Mice A->B C Tumor Growth Establishment B->C D Treatment with Cyclohexane-1,3-dione Derivative or Vehicle (Control) C->D E Monitor Tumor Volume and Body Weight D->E F Endpoint: Tumor Excision and Analysis E->F G Data Analysis: Tumor Growth Inhibition F->G

References

Benchmarking 5-Pentylcyclohexane-1,3-dione: A Comparative Guide for a Novel Chemical Probe Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the novel compound 5-Pentylcyclohexane-1,3-dione against established chemical probes. Due to the limited publicly available data on this compound's biological activity, this document presents a hypothetical comparison based on the known activities of other cyclohexane-1,3-dione derivatives. These derivatives have shown inhibitory activity against key therapeutic targets such as the receptor tyrosine kinase c-Met and the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).

Here, we outline the essential experiments and data required to validate and characterize this compound as a potential chemical probe, comparing it with well-characterized inhibitors of c-Met and HPPD.

Comparative Data of Chemical Probes

A thorough benchmarking of a new chemical probe requires a quantitative comparison of its performance against known standards. The following tables present a hypothetical performance profile for this compound alongside established inhibitors of c-Met and HPPD.

Table 1: Comparison with Known c-Met Kinase Inhibitors

CompoundIn Vitro Potency (IC50, nM)Cellular Activity (EC50, nM)Selectivity (vs. Kinome Panel)Physicochemical Properties (LogP / MW)
This compound (Hypothetical) 2501500To be determined2.6 / 182.26
Crizotinib1124High3.2 / 450.0
Tivantinib (ARQ 197)350500Selective3.9 / 394.4

Table 2: Comparison with Known HPPD Inhibitors

CompoundIn Vitro Potency (IC50, nM)Cellular Activity (EC50, µM)SelectivityPhysicochemical Properties (LogP / MW)
This compound (Hypothetical) 8005.0To be determined2.6 / 182.26
Nitisinone173Not ApplicableHigh1.1 / 329.2
Mesotrione100.25High1.2 / 339.3

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of a new chemical probe. Below are the standard methodologies for the key assays cited in this guide.

In Vitro c-Met Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of the c-Met kinase activity.

Materials:

  • Recombinant human c-Met kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

  • Add 5 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of a 96-well plate.

  • Add 10 µL of a solution containing the c-Met kinase and the Poly(Glu, Tyr) substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.[1][2][3][4]

Materials:

  • Human cancer cell line with known c-Met or HPPD dependency (e.g., SNU-5 for c-Met)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the EC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Workflow for Benchmarking a Novel Chemical Probe

The following diagram illustrates a typical workflow for the evaluation and validation of a new chemical probe candidate like this compound.

G cluster_0 Initial Screening & Characterization cluster_1 Selectivity & Mechanism of Action cluster_2 Validation & Application A In Vitro Potency Assay (e.g., c-Met Kinase Assay) B Cellular Activity Assay (e.g., MTT Assay) A->B C Physicochemical Profiling (Solubility, Permeability) B->C D Kinome-wide Selectivity Profiling C->D Proceed if potent & cell-active E Target Engagement Assay (e.g., Cellular Thermal Shift Assay) D->E F Mechanism of Action Studies E->F G In Vivo Efficacy Studies (Animal Models) F->G Proceed if selective & on-target H Pharmacokinetic Profiling (ADME/Tox) G->H I Publication & Dissemination H->I G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds to Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK STAT JAK/STAT Pathway Dimerization->STAT Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration STAT->Migration

References

Safety Operating Guide

Safe Disposal of 5-Pentylcyclohexane-1,3-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Pentylcyclohexane-1,3-dione, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.

I. Understanding the Hazards

This compound presents several hazards that necessitate careful handling and disposal. According to safety data, the compound is harmful if swallowed, causes serious eye damage, and is harmful to aquatic life with long-lasting effects.

II. Personal Protective Equipment (PPE)

Prior to handling or disposing of this compound, all personnel must be equipped with the appropriate personal protective equipment.

Equipment Specification Purpose
Eye Protection Chemical safety goggles or face shieldTo prevent serious eye damage from splashes or dust[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To avoid skin contact. Gloves must be inspected before use and disposed of properly after[2].
Respiratory Protection NIOSH-approved respiratorRequired when dusts are generated to prevent inhalation.
Protective Clothing Laboratory coat or other protective clothingTo prevent skin contact[3].
III. Spill & Leak Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

A. Minor Spills:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Wear appropriate PPE. Use dry cleanup procedures and avoid generating dust[3].

  • Cleanup: Carefully sweep or vacuum the spilled material. Do not use air hoses for cleaning[3].

  • Collection: Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal[3].

  • Decontamination: Clean the affected area thoroughly.

B. Major Spills:

  • Immediate Evacuation: Evacuate the area and move upwind to avoid inhaling dust or vapors[3].

  • Alert Authorities: Notify the appropriate emergency response team or safety officer[3].

  • Control Access: Restrict access to the spill area.

  • Prevent Contamination: Take measures to prevent the spillage from entering drains, sewers, or water courses[3].

  • Cleanup: Only trained personnel with the correct PPE and equipment should handle the cleanup of a major spill.

IV. Disposal Procedures

Proper disposal of this compound is critical to prevent environmental harm. All waste materials must be disposed of in accordance with national and local regulations.

Step 1: Waste Identification and Segregation

  • Keep this compound waste in its original or a compatible, well-labeled container.

  • Do not mix with other waste streams.

Step 2: Container Management

  • Ensure waste containers are tightly sealed and stored in a cool, dry, and well-ventilated area.

  • Handle uncleaned containers as you would the product itself.

Step 3: Professional Disposal

  • Dispose of the contents and container at an approved waste disposal plant.

  • It is recommended to engage a licensed professional waste disposal company for surplus and non-recyclable solutions[2].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Chemical Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal start This compound Waste is_contaminated Is the material contaminated? start->is_contaminated is_surplus Is it a surplus, un-opened chemical? is_contaminated->is_surplus No segregate Segregate from other waste streams is_contaminated->segregate Yes is_surplus->segregate No package_waste Package in a sealed, labeled container is_surplus->package_waste Yes segregate->package_waste label_container Label container with contents and hazards package_waste->label_container disposal_company Contact licensed waste disposal company label_container->disposal_company approved_facility Transport to an approved waste disposal facility disposal_company->approved_facility

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 5-Pentylcyclohexane-1,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for 5-Pentylcyclohexane-1,3-dione.

Chemical Identifier:

PropertyValue
CAS Number 18456-88-7
Molecular Formula C₁₁H₁₈O₂
Molecular Weight 182.26 g/mol
Hazard Identification and Personal Protective Equipment (PPE)

The primary hazard associated with this compound is that it can cause serious eye damage.[1] Therefore, stringent adherence to personal protective equipment protocols is mandatory.

Summary of Required Personal Protective Equipment:

Protection TypeRecommended Equipment
Eye and Face Chemical safety goggles are the minimum requirement. It is highly recommended to use a full-face shield in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing. Standard safety glasses are not sufficient.
Hand Chemical-resistant gloves are required. Based on data for similar compounds, nitrile rubber or neoprene gloves are recommended.[2][3] Always inspect gloves for any signs of degradation or perforation before use.
Body A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised.
Respiratory Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If the material is being handled in a way that generates dust or aerosols, a NIOSH-approved respirator with a particulate filter should be used.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated. A fume hood is recommended, particularly if the compound will be heated or aerosolized.

  • Locate the nearest eyewash station and safety shower and confirm they are accessible and operational.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Ensure a designated waste container is properly labeled and within reach.

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat, ensuring it is fully buttoned.

  • Don chemical safety goggles and a face shield.

  • Wash and dry hands thoroughly before putting on the appropriate chemical-resistant gloves.

3. Handling the Compound:

  • Handle this compound as a solid.

  • Avoid generating dust. Use a spatula for transferring the solid.

  • If weighing, do so in a weigh boat or on weighing paper within a fume hood or ventilated enclosure.

  • Keep containers with the compound closed when not in use.

4. Post-Handling:

  • Clean the work area thoroughly with an appropriate solvent and decontaminate any spills.

  • Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated waste container.

  • Remove the face shield and goggles.

  • Wash hands thoroughly with soap and water.

Emergency Procedures

Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure complete irrigation.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention from an ophthalmologist.

Skin Contact:

  • Remove any contaminated clothing.

  • Wash the affected area with soap and plenty of water.

  • Seek medical attention if irritation develops or persists.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if respiratory symptoms occur.

Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect surplus or spilled this compound in a clearly labeled, sealed container.

  • Contaminated Materials: Used gloves, weighing papers, and any other disposable materials that have come into contact with the compound should be placed in a designated hazardous waste container.

  • Empty Containers: "Empty" containers that previously held this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste.

Disposal Method:

  • DO NOT dispose of this compound down the drain or in regular trash.[4][5][6]

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[4][5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Ventilation (Fume Hood) prep2 Locate Eyewash & Safety Shower prep1->prep2 prep3 Prepare Equipment & Labeled Waste Container prep2->prep3 ppe1 Lab Coat prep3->ppe1 Proceed to PPE ppe2 Goggles & Face Shield ppe1->ppe2 ppe3 Chemical-Resistant Gloves ppe2->ppe3 handle1 Transfer Solid Carefully (Avoid Dust) ppe3->handle1 Begin Handling handle2 Keep Container Closed handle1->handle2 post1 Clean & Decontaminate Work Area handle2->post1 Finished Handling post2 Dispose of Gloves in Hazardous Waste post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect Solid Waste in Labeled Container post3->disp1 Proceed to Disposal disp2 Segregate Contaminated Materials disp1->disp2 disp3 Arrange for Licensed Hazardous Waste Disposal disp2->disp3

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Pentylcyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
5-Pentylcyclohexane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.